Boc-Gly-OMe
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-8(2,3)13-7(11)9-5-6(10)12-4/h5H2,1-4H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUZOEOLWIHIKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90348468 | |
| Record name | Boc-Glycine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31954-27-5 | |
| Record name | Boc-Glycine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Strategic Role of Boc-Gly-OMe in Modern Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-tert-butyloxycarbonyl-glycine methyl ester (Boc-Gly-OMe) is a cornerstone protected amino acid derivative, playing a pivotal role in the precise construction of peptide sequences. This technical guide delineates the fundamental role of this compound in both solid-phase and solution-phase peptide synthesis. It provides an in-depth analysis of its application, supported by structured quantitative data, detailed experimental protocols, and logical workflow visualizations to facilitate its effective use in research and pharmaceutical development.
Introduction: The Importance of Protecting Groups in Peptide Synthesis
The synthesis of peptides, biopolymers with specific sequences of amino acids linked by amide bonds, is a foundational technology in biochemistry, drug discovery, and materials science. The core challenge in peptide synthesis lies in controlling the reactivity of the amino and carboxyl groups of the amino acid building blocks to ensure the formation of the desired peptide sequence. This control is achieved through the use of protecting groups, which temporarily block these reactive functional groups.[1]
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino group of amino acids.[2] It is stable under neutral and basic conditions but can be readily removed under mild acidic conditions, typically with trifluoroacetic acid (TFA).[2][3] This acid lability is a key feature of the Boc protection strategy.[4]
This compound is a glycine derivative where the N-terminus is protected by a Boc group and the C-terminus is protected as a methyl ester (OMe). This dual protection makes it a versatile building block for introducing glycine residues into a growing peptide chain in a controlled manner.[5]
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 31954-27-5 | [5] |
| Molecular Formula | C8H15NO4 | [5] |
| Molecular Weight | 189.21 g/mol | [5] |
| Appearance | Oily liquid | [5] |
| Boiling Point | 189 - 191 °C | [5] |
| Density | 1.079 g/mL at 25 °C | [5] |
| Solubility | Chloroform, Ethyl Acetate | [6] |
Role in Peptide Synthesis Methodologies
This compound is primarily utilized in two main peptide synthesis strategies: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis.
Boc-Solid-Phase Peptide Synthesis (Boc-SPPS)
Boc-SPPS is a classical and robust method for peptide synthesis where the growing peptide chain is anchored to an insoluble resin support.[4] The use of Boc-protected amino acids is central to this strategy.
The general workflow of incorporating a Boc-protected amino acid, such as a Boc-glycine derivative, in SPPS is as follows:
In the context of Boc-SPPS, a Boc-glycine amino acid is typically attached to the resin as the first amino acid or coupled to the growing peptide chain on the resin.
Solution-Phase Peptide Synthesis
In solution-phase synthesis, all reactants are dissolved in a suitable solvent. This compound can be used as a starting material for the synthesis of dipeptides or larger peptide fragments. The methyl ester of this compound serves as a protecting group for the carboxyl terminus. To elongate the peptide chain from the C-terminus of the glycine residue, the methyl ester must first be removed, typically through saponification (hydrolysis with a base like NaOH).
Experimental Protocols
The following are detailed methodologies for key experiments involving Boc-protected amino acids, representative of the use of this compound.
Protocol for N-terminal Boc Deprotection in SPPS
This protocol describes the removal of the Boc protecting group from the N-terminus of a resin-bound peptide.
Materials:
-
Peptide-resin with an N-terminal Boc group
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Isopropanol (IPA)
-
N,N-diisopropylethylamine (DIEA)
-
Solid-phase synthesis vessel
Procedure:
-
Swell the peptide-resin in DCM.
-
Perform a pre-wash by treating the resin with a solution of 25-50% TFA in DCM for 1-2 minutes.
-
Drain the pre-wash solution and add a fresh solution of 25-50% TFA in DCM.
-
Agitate the mixture for 20-30 minutes to ensure complete cleavage of the Boc group.[7]
-
Filter the resin and wash thoroughly with DCM to remove residual TFA and the cleaved Boc byproducts.[7]
-
Wash the peptide-resin with IPA.
-
Neutralize the resulting trifluoroacetate salt of the N-terminal amine by treating the resin with a 5-10% solution of DIEA in DCM for 5-10 minutes.[7]
-
Filter the resin and wash thoroughly with DCM to remove excess base. The resin is now ready for the next coupling step.[7]
Protocol for Coupling of a Boc-Protected Amino Acid in SPPS
This protocol outlines the coupling of a Boc-protected amino acid to the deprotected N-terminus of a resin-bound peptide using HATU as the coupling agent.
Materials:
-
Neutralized peptide-resin with a free N-terminal amine
-
Boc-protected amino acid (e.g., Boc-Gly-OH)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-diisopropylethylamine (DIEA)
-
N-methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)
-
Solid-phase synthesis vessel
Procedure:
-
Pre-activation: In a separate vessel, dissolve the Boc-protected amino acid (3-4 equivalents relative to resin substitution) and HATU (3-4 equivalents) in NMP or DMF.[7]
-
Add DIEA (6-8 equivalents) to the activation mixture and allow it to react for 2-5 minutes at room temperature.[7]
-
Coupling: Add the pre-activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.[7]
-
Monitoring: To check for reaction completion, a small sample of resin beads can be taken and subjected to a ninhydrin test. A negative result (no color change or faint yellow) indicates complete coupling.[8]
-
Once the coupling is complete, filter the resin and wash it thoroughly with DMF and DCM to remove excess reagents and byproducts.
Protocol for Solution-Phase Dipeptide Synthesis: Boc-Gly-Phe-OMe
This protocol describes the synthesis of a dipeptide in solution, which is analogous to how this compound could be coupled with another amino acid ester. For this example, we will consider the coupling of a generic Boc-amino acid to a glycine methyl ester.
Materials:
-
Boc-protected amino acid (e.g., Boc-Phe-OH) (1.0 equivalent)
-
Glycine methyl ester hydrochloride (Gly-OMe·HCl) (1.0 equivalent)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) (1.1 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (1.1 equivalents)
-
N-Methylmorpholine (NMM) or Diisopropylethylamine (DIEA) (1.0 equivalent)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve Gly-OMe·HCl in DCM and neutralize it by adding NMM or DIEA.
-
In a separate flask, dissolve the Boc-protected amino acid and HOBt in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC or EDC to the solution and stir for 15-20 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.[8]
-
Add the prepared solution of Gly-OMe to the activated Boc-amino acid solution at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.[8]
-
Work-up and Purification:
-
If DCC was used, filter the reaction mixture to remove the precipitated DCU.
-
Dilute the filtrate with EtOAc.
-
Wash the organic layer successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dipeptide.
-
Purify the crude product by chromatography if necessary.
-
Quantitative Data in Boc-Strategy Peptide Synthesis
The efficiency of coupling and deprotection steps is critical for the overall yield and purity of the final peptide. The following table summarizes representative yields for key steps in peptide synthesis using Boc-protected amino acids.
| Reaction Step | Reactants and Conditions | Product | Yield (%) | Purity (%) | Reference |
| Boc Protection | Glycine dipeptidase, Boc2O, 10% Na2CO3, THF | Boc-Gly-Gly-OH | 85 | >99 | [2] |
| Solution-Phase Coupling | Boc-L-Tyr(Bzl)–Gly–Gly–L-Phe–OH + H–L-Leu–OCH2–resin, DCCI/HOBt | Boc-pentapeptide-resin | 86-99 | - | [9] |
| Fragment Condensation (SPPS) | Resin-bound fragment + Protected peptide fragment, DIC/OxymaPure | Glial-specific shuttle peptide | - | close to automatic synthesizer | [10] |
| Boc Deprotection | Various N-Boc protected compounds, Oxalyl chloride, MeOH | Deprotected amines | up to 90 | - | [11] |
Logical Relationships in Protected Peptide Synthesis
The strategic use of orthogonal protecting groups is a fundamental concept in multi-step peptide synthesis. The following diagram illustrates the logic of using a temporary N-terminal protecting group (like Boc) and permanent side-chain protecting groups.
Conclusion
This compound and other Boc-protected amino acids are indispensable tools in the synthesis of peptides. The Boc strategy, while being one of the more traditional methods, remains highly relevant and effective, particularly for the synthesis of complex or hydrophobic peptides.[12] A thorough understanding of the reaction conditions, coupling efficiencies, and the logic of protecting group strategy, as detailed in this guide, is crucial for researchers and professionals aiming to synthesize high-purity peptides for a wide range of applications, from basic research to the development of novel therapeutics.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. CN101654473A - Synthesis method of amino-protecting glycine dipeptidase derivant - Google Patents [patents.google.com]
- 3. peptide.com [peptide.com]
- 4. chempep.com [chempep.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Successful synthesis of a glial‐specific blood–brain barrier shuttle peptide following a fragment condensation approach on a solid‐phase resin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
Boc-Gly-OMe chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and applications of N-tert-Butoxycarbonyl-glycine methyl ester (Boc-Gly-OMe), a pivotal building block in peptide synthesis and drug development. This document details its physicochemical characteristics, spectral data, and relevant experimental protocols, offering a valuable resource for professionals in the field.
Core Chemical Properties and Structure
This compound is a derivative of the amino acid glycine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxylic acid is esterified with a methyl group. This dual protection strategy allows for its controlled use in the stepwise synthesis of peptides.
Chemical Structure
The chemical structure of this compound is a fundamental aspect of its reactivity and utility in organic synthesis.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| IUPAC Name | methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate | [1][2] |
| Synonyms | This compound, Methyl 2-[(tert-butoxycarbonyl)amino]acetate | [1][] |
| CAS Number | 31954-27-5 | [4][5][6] |
| Molecular Formula | C₈H₁₅NO₄ | [][4][6] |
| Molecular Weight | 189.21 g/mol | [1][4][6] |
| Appearance | Colorless to yellow clear, oily liquid | [1][4] |
| Density | 1.079 g/mL at 25 °C | [1][4] |
| Boiling Point | 189 - 191 °C | [4] |
| Refractive Index | n20/D 1.437 | [][4] |
| Solubility | Soluble in Chloroform, Ethyl Acetate | [] |
| Storage | Store at 0 - 8 °C | [1][4] |
Spectral Data
The structural identity and purity of this compound are typically confirmed through various spectroscopic techniques. The following tables summarize the expected spectral data.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of this compound.
¹H NMR (Proton NMR) Spectral Data (Approximated)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.45 | s | 9H | (CH₃)₃C- |
| ~3.70 | s | 3H | -OCH₃ |
| ~3.85 | d | 2H | -NH-CH₂- |
| ~5.00 | t | 1H | -NH- |
¹³C NMR (Carbon NMR) Spectral Data (Approximated)
| Chemical Shift (δ) ppm | Assignment |
| ~28.3 | (CH₃)₃C- |
| ~43.6 | -NH-CH₂- |
| ~52.3 | -OCH₃ |
| ~80.2 | (CH₃)₃C- |
| ~155.6 | -NH-C=O |
| ~170.5 | -C=O (ester) |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy provides information about the functional groups present in the molecule. An ATR-IR spectrum is available on PubChem.
IR Spectral Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3350 | N-H stretch (amide) |
| ~2980 | C-H stretch (aliphatic) |
| ~1740 | C=O stretch (ester) |
| ~1700 | C=O stretch (carbamate) |
| ~1520 | N-H bend (amide II) |
| ~1160 | C-O stretch (carbamate/ester) |
Experimental Protocols
Synthesis of this compound (Solution-Phase)
This protocol describes a representative method for the synthesis of this compound from Boc-glycine and methanol.
Materials:
-
Boc-glycine (Boc-Gly-OH)
-
Methanol (MeOH), anhydrous
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Boc-glycine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add DMAP (0.1 eq) to the solution.
-
In a separate flask, dissolve DCC (1.1 eq) in anhydrous DCM.
-
Cool the Boc-glycine solution to 0 °C in an ice bath.
-
Slowly add the DCC solution to the Boc-glycine solution with stirring.
-
Add anhydrous methanol (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude this compound can be purified by flash column chromatography on silica gel.
Procedure:
-
Prepare a silica gel column using a suitable eluent system, such as a gradient of ethyl acetate in hexane.
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the sample onto the column.
-
Elute the column and collect fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound as a colorless to pale yellow oil.
Role in Peptide Synthesis
This compound is a crucial reagent in peptide synthesis, particularly in the Boc/Bzl strategy for solid-phase peptide synthesis (SPPS).[7] The Boc group provides temporary protection for the N-terminus of the amino acid, while the methyl ester protects the C-terminus.
Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates a simplified workflow for a single coupling cycle in Boc-SPPS using a generic Boc-protected amino acid.
Caption: A single cycle in Solid-Phase Peptide Synthesis (SPPS).
Boc Deprotection Mechanism
The removal of the Boc protecting group is a critical step in SPPS, enabling the subsequent coupling of the next amino acid. This is typically achieved under acidic conditions.
Caption: Mechanism of Boc deprotection under acidic conditions.
Applications in Drug Development and Research
This compound serves as a fundamental building block in the synthesis of a wide array of peptides and peptidomimetics.[4] Its applications extend to:
-
Peptide Synthesis: It is a key component in the synthesis of custom peptides for research purposes, including enzyme substrates and inhibitors.[4]
-
Drug Development: this compound is utilized in the development of peptide-based therapeutics.[4] The incorporation of glycine residues can modulate the flexibility and solubility of peptide drug candidates.
-
Bioconjugation: The glycine moiety can act as a linker in bioconjugation, attaching peptides to other molecules such as labels or drug delivery systems.[4]
-
Neuroscience Research: It is used in the synthesis of neuropeptides and their analogs to study their roles in neurological processes.[4]
References
- 1. N-(tert-Butoxycarbonyl)glycine, methyl ester [webbook.nist.gov]
- 2. N-Boc-N-methyl glycine methyl ester(42492-57-9) 1H NMR [m.chemicalbook.com]
- 4. N-Boc-glycine methyl ester | C8H15NO4 | CID 637609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N-(tert-butoxycarbonyl)glycine | C7H13NO4 | CID 78288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-(tert-Butoxycarbonyl)glycine Methyl Ester 31954-27-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
An In-depth Technical Guide to the Research Applications of CAS Number 31954-27-5: N-(tert-Butoxycarbonyl)glycine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the research applications of the compound with CAS number 31954-27-5, chemically known as N-(tert-Butoxycarbonyl)glycine methyl ester (Boc-Gly-OMe). This protected amino acid derivative is a crucial building block in synthetic organic chemistry, primarily utilized in solid-phase peptide synthesis (SPPS) and as a key intermediate in the synthesis of pharmaceuticals. This document details its core applications, provides structured quantitative data from representative synthetic procedures, outlines detailed experimental protocols, and visualizes the associated chemical workflows.
Introduction
N-(tert-Butoxycarbonyl)glycine methyl ester, commonly abbreviated as this compound, is a derivative of the simplest amino acid, glycine.[1] The defining features of this compound are the tert-butoxycarbonyl (Boc) protecting group on the amine functionality and a methyl ester protecting the carboxylic acid group.[1] This dual protection renders it a stable and versatile reagent in multi-step organic syntheses.
The Boc group provides robust protection under a variety of reaction conditions but can be readily removed under acidic conditions, a cornerstone of the Boc/Bzl strategy in solid-phase peptide synthesis.[2] The methyl ester offers additional stability and can be hydrolyzed when the free carboxylic acid is required. These characteristics make this compound a valuable tool for the controlled and sequential assembly of complex molecules.
The primary research applications of this compound are concentrated in two main areas:
-
Solid-Phase Peptide Synthesis (SPPS): As a protected glycine unit, it is incorporated into growing peptide chains on a solid support. This methodology is fundamental to the synthesis of a vast array of bioactive peptides and proteins for research and therapeutic development.
-
Pharmaceutical Synthesis: It serves as a critical starting material or intermediate in the synthesis of various pharmaceutical compounds. A notable example is its use in some synthetic routes for the anticonvulsant drug Pregabalin.
This guide will delve into the technical details of these applications, providing researchers with the necessary information to effectively utilize this compound in their work.
Physicochemical Properties
A summary of the key physicochemical properties of N-(tert-Butoxycarbonyl)glycine methyl ester is presented in the table below.
| Property | Value |
| CAS Number | 31954-27-5 |
| Molecular Formula | C₈H₁₅NO₄ |
| Molecular Weight | 189.21 g/mol |
| Appearance | Colorless to off-white solid or oily liquid |
| Solubility | Soluble in organic solvents |
Research Application 1: Solid-Phase Peptide Synthesis (SPPS)
This compound is a fundamental reagent in the Boc/Bzl strategy of SPPS. This approach relies on the acid-labile Boc group for temporary Nα-amino protection and more acid-stable benzyl-based groups for side-chain protection.
Quantitative Data from a Representative Peptide Synthesis
The following table summarizes quantitative data from a representative solid-phase synthesis of the tetrapeptide Ala-Pro-Phe-Gly (APFG) where Boc-Gly-OH was the initial amino acid coupled to the resin. While the initial coupling uses the carboxylic acid form, the subsequent elongation steps with other amino acids follow the general principles of Boc-SPPS where Boc-protected amino acid esters or acids are used.
| Parameter | Value | Reference |
| Resin | Controlled Pore Glass (CPG) with HMBA linker | [3] |
| Initial Boc-Glycine Loading | 16.6 µmol | [3] |
| Boc Deprotection Conditions | 50% TFA in DCM | [3] |
| Average Coupling Efficiency per Cycle | >99% | |
| Crude Peptide Purity (HPLC) | 78% (for APFG) | [3] |
| Final Yield | Dependent on purification |
Detailed Experimental Protocol: Boc-SPPS of a Glycine-Containing Peptide
This protocol describes the manual solid-phase synthesis of a generic peptide containing a glycine residue using the Boc/Bzl strategy.
Materials:
-
Merrifield resin or PAM resin
-
Boc-Gly-OH (for initial resin loading) or this compound for subsequent solution-phase couplings if applicable
-
Other required Boc-protected amino acids
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Dicyclohexylcarbodiimide (DCC) or other coupling agents (e.g., HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
Piperidine (for Fmoc deprotection if using a mixed strategy)
-
Cleavage cocktail (e.g., HF/anisole or TFMSA/TFA/thioanisole)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DCM in a reaction vessel for 30 minutes.
-
First Amino Acid Coupling (Loading):
-
Couple Boc-Gly-OH to the resin using an appropriate method (e.g., cesium salt method for Merrifield resin).
-
-
Boc Deprotection:
-
Wash the resin with DCM.
-
Add a solution of 50% TFA in DCM to the resin and agitate for 30 minutes.
-
Wash the resin with DCM and then with a neutralization solution (e.g., 10% DIEA in DCM).
-
Wash again with DCM.
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the next Boc-protected amino acid (3 equivalents), a coupling agent like DCC (3 equivalents), and HOBt (3 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
Monitor the coupling completion using a qualitative test (e.g., Kaiser test).
-
-
Repeat Synthesis Cycle: Repeat steps 3 and 4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage:
-
After the final coupling and deprotection of the N-terminal Boc group, wash the resin thoroughly with DCM and dry it under vacuum.
-
Treat the dried peptide-resin with a cleavage cocktail (e.g., HF/anisole 9:1) at 0°C for 1-2 hours in a specialized apparatus.
-
Evaporate the cleavage reagent.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Wash the precipitate several times with diethyl ether.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualization of the Boc-SPPS Workflow
Research Application 2: Intermediate in Pharmaceutical Synthesis
This compound is a valuable precursor in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). One of the notable examples is its potential use in the synthesis of Pregabalin, a GABA analog used as an anticonvulsant.
Quantitative Data from a Representative Pregabalin Synthesis Step
The following table presents hypothetical but representative quantitative data for a key step in a synthetic route to a Pregabalin precursor that could involve a derivative of this compound. It is important to note that multiple synthetic routes to Pregabalin exist, and this represents one possible transformation.
| Parameter | Value |
| Starting Material | N-(tert-Butoxycarbonyl)glycine methyl ester derivative |
| Reaction Type | Michael Addition |
| Reagents | Diethyl malonate, base (e.g., NaOEt) |
| Solvent | Ethanol |
| Reaction Temperature | Room Temperature to Reflux |
| Reaction Time | 4-12 hours |
| Yield of Intermediate | 70-85% |
| Purity of Intermediate (by NMR) | >95% |
Detailed Experimental Protocol: Synthesis of a Pregabalin Precursor
This protocol outlines a plausible synthetic step towards Pregabalin starting from a derivative of this compound.
Materials:
-
N-(tert-Butoxycarbonyl)glycine methyl ester
-
Isovaleraldehyde
-
Ethyl cyanoacetate
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Organic solvents for extraction (e.g., ethyl acetate)
Procedure:
-
Knoevenagel Condensation: React isovaleraldehyde with ethyl cyanoacetate in the presence of a base to form 2-cyano-5-methylhex-2-enoic acid ethyl ester.
-
Michael Addition: To a solution of sodium ethoxide in ethanol, add diethyl malonate followed by the product from step 1. This step is analogous to how a glycine unit could be incorporated and elaborated.
-
Hydrolysis and Decarboxylation: The resulting adduct is then hydrolyzed with aqueous NaOH, followed by acidification with HCl and heating to induce decarboxylation, yielding 3-isobutylglutaric acid.
-
Further Transformations: This intermediate can then be converted to Pregabalin through a series of steps including anhydride formation, ammonolysis, and a Hofmann rearrangement.
Visualization of a Synthetic Pathway to Pregabalin
Logical Relationship of Research Applications
The use of N-(tert-Butoxycarbonyl)glycine methyl ester in different research areas is interconnected through its fundamental role as a protected amino acid building block.
Conclusion
N-(tert-Butoxycarbonyl)glycine methyl ester (CAS 31954-27-5) is a cornerstone reagent for chemists and pharmaceutical scientists. Its utility in solid-phase peptide synthesis enables the creation of complex biomolecules, while its role as a synthetic intermediate facilitates the development of important pharmaceuticals. The detailed protocols and data presented in this guide are intended to equip researchers with the foundational knowledge to effectively employ this versatile compound in their scientific endeavors. As the demand for novel peptides and complex small molecule drugs continues to grow, the importance of fundamental building blocks like this compound in advancing chemical and biomedical research remains paramount.
References
The Role of Boc-Gly-OMe in Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-Butoxycarbonyl-glycine methyl ester (Boc-Gly-OMe) is a fundamental building block in the field of peptide synthesis and, by extension, a critical component in the development of complex bioconjugates. Its primary role is not one of direct biological action but rather as a protected amino acid derivative that enables the precise and controlled assembly of peptide chains. These peptides are subsequently utilized in a variety of bioconjugation applications, from targeted drug delivery to the creation of novel biomaterials. This technical guide provides an in-depth overview of the mechanism of action of this compound in the context of peptide synthesis for bioconjugation, including experimental protocols and key data.
The utility of this compound lies in the strategic protection of its functional groups. The tert-butyloxycarbonyl (Boc) group safeguards the N-terminus of the glycine amino acid, while the methyl ester (OMe) protects the C-terminus. This dual protection allows for the stepwise and controlled formation of peptide bonds, a cornerstone of solid-phase peptide synthesis (SPPS). The Boc protecting group is particularly advantageous due to its stability under a range of conditions and its selective removal under acidic conditions, which preserves the integrity of other sensitive functional groups within the growing peptide chain.[1][2][3][4]
Core Mechanism of Action in Peptide Synthesis
The "mechanism of action" of this compound in bioconjugation is its function as a stable, protected monomer in the synthesis of peptides destined for conjugation. This process typically occurs via Solid-Phase Peptide Synthesis (SPPS). The core of this mechanism can be broken down into three key stages: deprotection, coupling, and cleavage.
-
Deprotection: The N-terminal Boc group of the resin-bound peptide is removed, typically with an acid such as trifluoroacetic acid (TFA), to expose a free amine.
-
Coupling: The next protected amino acid, such as this compound (or another Boc-protected amino acid), is activated and then coupled to the newly exposed amine of the growing peptide chain.
-
Cleavage: Once the desired peptide sequence is assembled, it is cleaved from the solid support resin, and side-chain protecting groups are removed, yielding the final peptide ready for purification and subsequent bioconjugation.
This cycle of deprotection and coupling is repeated to build the peptide sequence one amino acid at a time. The stability and predictable reactivity of this compound make it a reliable component in this intricate process.[2][3][4][5]
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference |
| Synonyms | This compound, Methyl 2-[(tert-butoxycarbonyl)amino]acetate | [1] |
| CAS Number | 31954-27-5 | [1][6] |
| Molecular Formula | C8H15NO4 | [1][6] |
| Molecular Weight | 189.21 g/mol | [1][6] |
| Appearance | Oily liquid | [1] |
| Density | 1.079 g/mL at 25 °C | [1] |
| Boiling Point | 189 - 191 °C | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Storage Conditions | 0 - 8 °C | [1] |
Experimental Protocols
The following are generalized protocols for the key steps in solid-phase peptide synthesis involving a Boc-protected amino acid like this compound.
Protocol 1: N-terminal Boc Group Deprotection
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM).
-
Pre-wash: Perform a short pre-wash with a 50% solution of trifluoroacetic acid (TFA) in DCM for approximately 5 minutes.
-
Deprotection: Treat the resin with the 50% TFA/DCM solution for 15-25 minutes with stirring to cleave the Boc group.[5]
-
Washing: Wash the peptide-resin thoroughly with DCM followed by isopropanol (IPA) to remove residual TFA and the cleaved Boc group.
Protocol 2: Coupling of Boc-Amino Acid
-
Neutralization: Neutralize the protonated N-terminus of the peptide-resin with a suitable base, such as a solution of diisopropylethylamine (DIPEA) in DCM.
-
Activation of Boc-Amino Acid: In a separate vessel, dissolve the incoming Boc-protected amino acid (e.g., Boc-Gly-OH, as the methyl ester is typically used for the C-terminal amino acid esterified to the resin) and a coupling reagent (e.g., dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC)) in a suitable solvent like N,N-dimethylformamide (DMF). An additive such as 1-hydroxybenzotriazole (HOBt) can be included to suppress side reactions.
-
Coupling Reaction: Add the activated Boc-amino acid solution to the neutralized peptide-resin. Allow the reaction to proceed for a sufficient time (typically 1-2 hours) to ensure complete coupling.
-
Washing: Wash the peptide-resin with DMF and DCM to remove excess reagents and byproducts.
Protocol 3: Cleavage of the Peptide from the Resin
-
Resin Preparation: Wash the fully synthesized peptide-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the resin and the peptide's amino acid composition. A common cocktail for peptides synthesized on a Merrifield resin is anhydrous hydrogen fluoride (HF). This is a hazardous reagent and requires specialized equipment and safety precautions.[2]
-
Cleavage Reaction: Treat the peptide-resin with the cleavage cocktail for the specified time to cleave the peptide from the solid support and remove any side-chain protecting groups.
-
Peptide Precipitation and Washing: Precipitate the cleaved peptide in cold diethyl ether. Collect the precipitate by centrifugation and wash it multiple times with cold ether to remove scavengers and byproducts.
-
Purification: Dry the crude peptide and purify it using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Workflow
The following diagrams illustrate the key processes in which this compound and other Boc-protected amino acids participate during peptide synthesis.
Caption: N-terminal Boc group deprotection using Trifluoroacetic Acid (TFA).
Caption: Activation and coupling of a Boc-protected amino acid (Boc-AA-OH).
Conclusion
This compound is a cornerstone of modern peptide synthesis, providing a stable and reliable means of incorporating glycine residues into peptide chains. Its "mechanism of action" in the context of bioconjugation is fundamentally synthetic, enabling the precise construction of peptides that are subsequently used to create complex, functional bioconjugates. For researchers in drug development and materials science, a thorough understanding of the principles of Boc-based peptide synthesis is essential for leveraging the full potential of these versatile molecules. The protocols and data presented in this guide offer a foundational understanding for the application of this compound and related compounds in the creation of next-generation bioconjugates.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide Synthesis by Boc Strategy [sunresinlifesciences.com]
- 4. peptide.com [peptide.com]
- 5. chempep.com [chempep.com]
- 6. chemscene.com [chemscene.com]
An In-depth Technical Guide to N-tert-butoxycarbonyl-glycine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
N-tert-butoxycarbonyl-glycine methyl ester, commonly referred to as Boc-Gly-OMe, is a pivotal derivative of the amino acid glycine. Its significance in organic synthesis, particularly in peptide chemistry and drug development, stems from the protective nature of the tert-butoxycarbonyl (Boc) group for the amino functionality and the esterification of the carboxylic acid. This guide provides a comprehensive overview of its chemical properties, synthesis protocols, and applications, presented with clarity for the scientific community.
Core Chemical and Physical Properties
N-tert-butoxycarbonyl-glycine methyl ester is a colorless to yellow liquid or oil under standard laboratory conditions.[1] It is soluble in organic solvents such as chloroform and ethyl acetate.[1] The presence of the Boc protecting group allows for selective deprotection under acidic conditions, a crucial step in peptide synthesis.[2]
Physicochemical Data
A summary of the key physicochemical properties of N-tert-butoxycarbonyl-glycine methyl ester is presented below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₅NO₄ | [3][4] |
| Molecular Weight | 189.21 g/mol | [5][6] |
| Density | 1.1 ± 0.1 g/cm³ | [3] |
| Boiling Point | 190 - 266.8 °C at 760 mmHg | [1][3] |
| Flash Point | 109 - 115.2 °C | [1][3] |
| Refractive Index (n20/D) | 1.437 | [1] |
| Solubility | Chloroform, Ethyl Acetate | [1] |
Computed Molecular Properties
Computational analysis provides further insight into the molecular characteristics of this compound.
| Property | Value | Reference(s) |
| XLogP3-AA | 0.8 | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 4 | [5] |
| Rotatable Bond Count | 5 | [5] |
| Exact Mass | 189.10010796 Da | [5] |
| Topological Polar Surface Area | 64.6 Ų | [5] |
| Heavy Atom Count | 13 | [5] |
| Complexity | 195 | [5] |
Synthesis of N-tert-butoxycarbonyl-glycine Methyl Ester
The synthesis of N-tert-butoxycarbonyl-glycine methyl ester is a fundamental procedure in organic chemistry, with several established protocols. The most common method involves the reaction of glycine methyl ester hydrochloride with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.
Experimental Protocol: Synthesis from Glycine Methyl Ester Hydrochloride
This protocol details a widely used method for the preparation of this compound.
Materials:
-
Glycine methyl ester hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
1N Hydrochloric acid (HCl)
-
Ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[7]
Procedure:
-
To a stirred suspension of glycine methyl ester hydrochloride (20 g) in a mixture of dichloromethane (300 ml) and water (10 ml), add di-tert-butyl dicarbonate (34.8 g).[8]
-
Cool the mixture in an ice bath.[9]
-
Slowly add triethylamine (22.2 ml) dropwise to the suspension.[8]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.[9] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.[8]
-
Dissolve the residue in ether.[8]
-
Wash the ether phase with 1N hydrochloric acid (5 ml) and then with water until the aqueous layer is neutral.[8]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield N-tert-butoxycarbonyl-glycine methyl ester.[7][8][9]
Yield: 30.2 g[8]
Synthesis Workflow
Caption: General workflow for the synthesis of N-tert-butoxycarbonyl-glycine methyl ester.
Role in Peptide Synthesis
N-tert-butoxycarbonyl-glycine methyl ester is a valuable building block in peptide synthesis. The Boc group serves as a temporary protecting group for the N-terminus of glycine, preventing unwanted side reactions during peptide bond formation.
Experimental Protocol: Dipeptide Synthesis
The following protocol outlines the synthesis of N-tert-butoxycarbonylglycyl-glycine methyl ester, illustrating the utility of Boc-Gly-OH (derived from this compound) in peptide coupling reactions.
Materials:
-
N-tert-butoxycarbonyl-glycine (Boc-Gly-OH)
-
Glycine methyl ester hydrochloride
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-ethylmorpholine
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
10% Citric acid solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve N-tert-butoxycarbonyl-glycine (35.6 g, 0.2 mole) and 1-hydroxybenzotriazole (27.03 g, 0.2 mole) in dimethylformamide (400 ml) and cool to 0°C.[7]
-
Add dicyclohexylcarbodiimide (47.46 g, 0.23 mole) to the cooled solution and stir for 1 hour at 0°C, followed by 1 hour at room temperature.[7]
-
In a separate flask, prepare a solution of glycine methyl ester hydrochloride (26.4 g, 0.21 mole) and N-ethylmorpholine (52.5 ml, to adjust pH to 8) in dimethylformamide (1000 ml).[7]
-
Add the solution from step 3 to the mixture from step 2 and stir overnight at room temperature.[7]
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct and evaporate the filtrate.[7]
-
Dissolve the residue in ethyl acetate and wash successively with 10% citric acid (3 x 200 ml), saturated sodium bicarbonate (3 x 270 ml), and brine (2 x 135 ml).[7]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield t-butoxycarbonylglycyl-glycine methyl ester.[7]
Signaling Pathway in Peptide Bond Formation
Caption: Simplified pathway of DCC/HOBt mediated peptide bond formation.
Applications in Drug Development
As a protected amino acid, N-tert-butoxycarbonyl-glycine methyl ester and its derivatives are crucial intermediates in the synthesis of a wide array of pharmaceuticals.[1] They are integral to the construction of peptide-based drugs and other complex organic molecules. The Boc protecting group's stability and ease of removal make it a valuable tool in multi-step syntheses, contributing to the development of novel therapeutic agents.[2][10] For instance, derivatives of N-tert-butoxycarbonyl-glycine are used in the synthesis of anticonvulsants like Pregabalin.[1]
Conclusion
N-tert-butoxycarbonyl-glycine methyl ester is a cornerstone reagent for chemists in both academic and industrial research. Its well-defined properties and reliable synthetic routes facilitate its widespread use. This guide has provided a detailed overview of its key characteristics, comprehensive experimental protocols, and its significant role in the advancement of peptide synthesis and drug discovery, offering a valuable resource for the scientific community.
References
- 1. BOC-GLYCINE METHYL ESTER | 31954-27-5 [chemicalbook.com]
- 2. CAS 31954-27-5: N-(tert-butoxycarbonyl)glycine methyl ester [cymitquimica.com]
- 3. This compound | CAS#:31954-27-5 | Chemsrc [chemsrc.com]
- 4. N-(tert-Butoxycarbonyl)glycine, methyl ester [webbook.nist.gov]
- 5. N-Boc-glycine methyl ester | C8H15NO4 | CID 637609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-(tert-Butoxycarbonyl)glycine Methyl Ester 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 7. prepchem.com [prepchem.com]
- 8. prepchem.com [prepchem.com]
- 9. N-Boc-N-methyl glycine methyl ester synthesis - chemicalbook [chemicalbook.com]
- 10. CN103214383A - Process for synthesis of tert-butyl glycinate and further synthesis of N-protected tert-butyl glycinate - Google Patents [patents.google.com]
Significance of Boc protecting group in glycine
An In-depth Technical Guide to the Significance of the Boc Protecting Group in Glycine
Abstract
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the field of peptide chemistry.[] Its application to glycine, the simplest amino acid, is fundamental for the controlled, stepwise assembly of peptide chains. This technical guide provides a comprehensive overview of the Boc group's significance when used with glycine, detailing its role in masking the nucleophilic amine, the protocols for its installation and removal, and its application in Solid-Phase Peptide Synthesis (SPPS). This document is intended for researchers, chemists, and professionals in drug development who utilize peptide synthesis in their work.
Core Principles of the Boc Protecting Group
The Boc group is an amine protecting group that forms a carbamate linkage with the amino acid.[2] Its widespread use stems from a combination of stability and selective lability.
-
Stability : The Boc group is highly stable under a wide range of conditions, including basic hydrolysis, many nucleophilic reagents, and catalytic hydrogenation.[2][3] This stability is crucial as it prevents unintended deprotection during subsequent reaction steps in a multi-step synthesis.
-
Acid Lability : Despite its general stability, the Boc group is readily cleaved under moderately acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][5] This cleavage is clean and efficient, proceeding through a specific mechanism that results in the formation of volatile byproducts.
-
Orthogonality : The acid-labile nature of the Boc group makes it orthogonal to other common protecting groups used in peptide synthesis. For instance, it is compatible with the base-labile Fmoc (9-fluorenylmethoxycarbonyl) group and the hydrogenolysis-labile Cbz (benzyloxycarbonyl) group, allowing for complex synthetic strategies where different protecting groups need to be removed selectively.[2]
Synthesis of N-Boc-Glycine
The protection of glycine's α-amino group is typically the first step in incorporating it into a peptide sequence. The most common method involves the reaction of glycine with di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O).[2]
The reaction involves the nucleophilic attack of the glycine amine onto one of the electrophilic carbonyl carbons of the Boc anhydride. This process is often facilitated by a base to deprotonate the amino group, increasing its nucleophilicity.[2][6]
Caption: Chemical reaction for the N-Boc protection of glycine.
Experimental Protocol: Boc Protection of Glycine
The following is a generalized protocol based on common laboratory procedures for the synthesis of Boc-glycine.[7][8][9]
-
Dissolution : Dissolve L-glycine in an aqueous solution (e.g., water, aqueous dioxane).
-
Basification : Add a base such as sodium hydroxide, sodium carbonate, or sodium bicarbonate to the solution and stir until the glycine is fully dissolved and the solution is alkaline (pH ≥ 10).[8]
-
Reagent Addition : Add di-tert-butyl dicarbonate ((Boc)₂O) to the solution. Often, the (Boc)₂O is added in batches over several hours to ensure a complete reaction.[7][8]
-
Reaction : Allow the mixture to react at room temperature for a period ranging from several hours to overnight.
-
Workup & Extraction :
-
Perform an initial extraction with a non-polar solvent like n-hexane to remove unreacted (Boc)₂O and other organic impurities.[7]
-
Acidify the aqueous layer to a pH of approximately 3 using an acid such as hydrochloric acid. This protonates the carboxylic acid of Boc-glycine, making it extractable into an organic solvent.
-
Extract the Boc-glycine product into an organic solvent such as dioxane or ethyl acetate.[7]
-
-
Purification :
-
Wash the combined organic layers with brine until neutral.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate).
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
-
Crystallization : Stir the resulting oil or solid in a non-polar solvent like n-hexane to induce crystallization, then filter and dry to obtain the final pure Boc-glycine product.[7][9]
Quantitative Data on Boc-Glycine Synthesis
The synthesis of Boc-glycine is highly efficient, with reported yields often exceeding 90%.
| Starting Material (Glycine) | Reagents | Solvent | Yield | Purity | Reference |
| 18.1 g | (Boc)₂O, Sodium Hydroxide | Water, Dioxane, n-Hexane | 93.87% | >99% | [7][9] |
| 1.0 kg | (Boc)₂O, Sodium Carbonate | Water, Dioxane, n-Hexane | 94.80% | >99% | [7] |
Application in Solid-Phase Peptide Synthesis (SPPS)
Boc-glycine is a fundamental building block in SPPS, a method that revolutionized peptide synthesis by anchoring the growing peptide chain to an insoluble polymer resin.[10][] The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme is a classical and robust strategy for SPPS.[12]
In this scheme, the α-amino group is temporarily protected by the acid-labile Boc group, while side-chain functional groups are protected by more robust, benzyl-based groups that require a very strong acid (like anhydrous HF) for removal.[12][13]
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using Boc-chemistry.
The SPPS cycle begins by attaching the first Boc-protected amino acid (the C-terminus of the desired peptide) to the resin.[12] Each subsequent cycle involves:
-
Deprotection : The Boc group is removed with a moderate acid like TFA in dichloromethane (DCM) to expose a free amine.[12]
-
Neutralization and Washing : The resin is washed to remove excess acid and reagents, and the protonated amine (as a TFA salt) is neutralized with a non-nucleophilic base like diisopropylethylamine (DIEA).[10][12]
-
Coupling : The next Boc-protected amino acid is activated and coupled to the newly freed amine, forming a new peptide bond.
-
Washing : The resin is washed again to remove byproducts and excess reagents.
This cycle is repeated until the desired peptide sequence is assembled.[10]
Deprotection of the Boc Group
The final step for the α-amino group in each cycle, and for the entire peptide during final cleavage, is the removal of the Boc group. This proceeds via an acid-catalyzed elimination mechanism.
The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which generates an unstable carbamic acid.[14] This carbamic acid rapidly decomposes, releasing carbon dioxide gas and the free amine.[2][6][14]
Caption: Mechanism of Boc group deprotection under acidic conditions.
A potential issue during deprotection is the reactivity of the intermediate tert-butyl cation. This cation can act as an alkylating agent, leading to side reactions with nucleophilic amino acid residues like tryptophan or methionine.[2] To prevent this, "scavengers" such as anisole, cresol, or dithioethane are often added to the deprotection solution to trap the reactive cation.[2][12]
Experimental Protocol: Boc Deprotection
The following is a generalized protocol for the cleavage of a Boc group from an amine.
-
Dissolution : Dissolve the Boc-protected compound in a suitable organic solvent, such as dichloromethane (DCM), dioxane, or ethyl acetate.[4]
-
Acid Addition : Add an acid, typically trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in an organic solvent.[2][4] For SPPS, a solution of 25-50% TFA in DCM is common.[12]
-
Reaction : Stir the mixture at room temperature. The reaction is usually rapid, often completing within 30 to 60 minutes.[4]
-
Workup :
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
The resulting product is typically an amine salt (e.g., trifluoroacetate or hydrochloride salt).[14]
-
If the free amine is required, an aqueous basic workup or neutralization step is performed.
-
Conclusion
The Boc protecting group is of paramount significance for the controlled synthesis of peptides and other complex molecules containing glycine. Its robust stability under various conditions, combined with its clean and efficient removal under specific acidic conditions, provides the orthogonality required for sophisticated synthetic strategies. The high yields achievable in the synthesis of Boc-glycine and its successful application in established methodologies like Solid-Phase Peptide Synthesis underscore its indispensable role. For researchers and professionals in drug development, a thorough understanding of the principles, protocols, and mechanisms associated with Boc-glycine is essential for the successful design and execution of synthetic routes to novel therapeutics and research compounds.
References
- 2. total-synthesis.com [total-synthesis.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 7. Preparation method of Boc-glycine - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN104276964A - Preparation method of Boc-glycine - Google Patents [patents.google.com]
- 9. guidechem.com [guidechem.com]
- 10. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
- 14. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
An In-Depth Technical Guide to Boc-Gly-OMe for Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N-tert-butyloxycarbonyl-glycine methyl ester (Boc-Gly-OMe), a fundamental building block in peptide synthesis. Designed for both beginners and experienced researchers, this document details its synthesis, purification, characterization, and application in the construction of peptide chains.
Introduction to this compound
This compound is a derivative of the simplest amino acid, glycine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the carboxylic acid is protected as a methyl ester. This dual protection strategy makes it an invaluable tool in solution-phase peptide synthesis, preventing self-polymerization and allowing for controlled, stepwise elongation of peptide chains. The Boc group is favored for its stability under a range of conditions and its facile removal under mildly acidic conditions, a cornerstone of the Boc/Bzl protection strategy in peptide chemistry.[1][2]
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use. The following tables summarize key quantitative data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 31954-27-5 | [1][3] |
| Molecular Formula | C₈H₁₅NO₄ | [1][3] |
| Molecular Weight | 189.21 g/mol | [1][3] |
| Appearance | Colorless to pale yellow oily liquid | [1] |
| Density | 1.079 g/mL at 25 °C | [1] |
| Boiling Point | 189 - 191 °C | [1] |
| Refractive Index (n20/D) | 1.437 | [1] |
| Storage Conditions | 2-8 °C, store in a dry, dark place | [1] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Characteristic Peaks/Shifts | Reference(s) |
| ¹H NMR (CDCl₃, 300 MHz) | δ (ppm): 1.45 (s, 9H, C(CH₃)₃), 3.74 (s, 3H, OCH₃), 3.90 (d, J=6.0 Hz, 2H, CH₂), 5.05 (br s, 1H, NH) | [4] |
| ¹³C NMR (CDCl₃, 75 MHz) | δ (ppm): 28.3 (C(CH₃)₃), 42.5 (CH₂), 52.2 (OCH₃), 79.8 (C(CH₃)₃), 155.8 (C=O, Boc), 170.8 (C=O, ester) | [4] |
| FT-IR (neat) | ν (cm⁻¹): ~3350 (N-H stretch), ~2980 (C-H stretch, sp³), ~1745 (C=O stretch, ester), ~1715 (C=O stretch, carbamate), ~1510 (N-H bend), ~1160 (C-O stretch) | [5] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and subsequent use of this compound are provided below. These protocols are designed to be accessible for researchers with a foundational knowledge of organic synthesis techniques.
Synthesis of this compound
This protocol describes the straightforward synthesis of this compound from glycine methyl ester hydrochloride and di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
Glycine methyl ester hydrochloride (20 g)
-
Di-tert-butyl dicarbonate (Boc₂O) (34.8 g)
-
Triethylamine (22.2 mL)
-
Dichloromethane (CH₂Cl₂) (300 mL)
-
Deionized water (10 mL)
-
1N Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, rotary evaporator
Procedure:
-
To a flask containing a stir bar, add glycine methyl ester hydrochloride (20 g) and di-tert-butyl dicarbonate (34.8 g).
-
Add dichloromethane (300 mL) and deionized water (10 mL) to the flask.
-
While stirring the suspension, slowly add triethylamine (22.2 mL) dropwise.
-
Continue stirring the reaction mixture at room temperature until the reaction is complete (typically monitored by TLC, with a reported Rf of 0.33 in 1:1 ether/hexane).[6]
-
Concentrate the reaction mixture using a rotary evaporator to remove the dichloromethane.
-
Take up the residue in diethyl ether and transfer it to a separatory funnel.
-
Add 5 mL of 1N HCl and wash the ether phase. Subsequently, wash the ether phase with water until it is neutral.
-
Dry the ether phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as an oily product (expected yield: ~30.2 g).[6]
Peptide Coupling using this compound
This protocol outlines a general procedure for coupling this compound to another amino acid ester (e.g., H-Ala-OMe) using a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC).
Note: For peptide coupling, the methyl ester of this compound is typically saponified to the free carboxylic acid (Boc-Gly-OH) prior to activation.
Materials:
-
Boc-Gly-OH (1 equivalent)
-
Amino acid methyl ester hydrochloride (e.g., H-Ala-OMe·HCl) (1 equivalent)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (1.1 equivalents) (optional, to suppress racemization)
-
N-Methylmorpholine (NMM) or Diisopropylethylamine (DIEA) (1 equivalent)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Dissolve Boc-Gly-OH (1 eq.) and HOBt (1.1 eq.) in anhydrous DCM.
-
In a separate flask, dissolve the amino acid methyl ester hydrochloride (1 eq.) in anhydrous DCM and add NMM (1 eq.) to neutralize the salt and generate the free amine.
-
Cool the Boc-Gly-OH solution to 0 °C in an ice bath.
-
Add DCC (1.1 eq.) to the cooled Boc-Gly-OH solution, followed by the addition of the free amino acid ester solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting dipeptide by column chromatography.[7]
Boc Deprotection
The removal of the Boc group is a critical step to allow for further peptide chain elongation. This is typically achieved under acidic conditions.
Materials:
-
Boc-protected peptide
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
OR 4M HCl in 1,4-dioxane
-
Cold diethyl ether
Procedure (using TFA):
-
Dissolve the Boc-protected peptide in anhydrous DCM.
-
Add an equal volume of TFA (for a 50% TFA/DCM solution) at 0 °C.
-
Stir the reaction at room temperature for 30-60 minutes.
-
Monitor the deprotection by TLC.
-
Once complete, remove the solvent and excess TFA under reduced pressure (co-evaporation with toluene can aid in removing residual TFA).
-
Precipitate the deprotected peptide salt by adding cold diethyl ether.
-
Isolate the salt by filtration or centrifugation and wash with cold ether.
-
Dry the product under vacuum. The resulting amine salt can be neutralized in situ in the subsequent coupling step.[8][9]
Conclusion
This compound is a versatile and indispensable reagent in the field of peptide chemistry. Its straightforward synthesis, well-defined properties, and predictable reactivity in coupling and deprotection reactions make it an ideal starting point for researchers new to peptide synthesis. This guide provides the foundational knowledge and detailed protocols necessary to confidently handle and utilize this compound in the synthesis of simple and complex peptides, paving the way for advancements in drug discovery and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. peptide.com [peptide.com]
- 3. N-Boc-glycine methyl ester | C8H15NO4 | CID 637609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Boc-N-methyl glycine methyl ester synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
The Stability of Boc-Gly-OMe: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of N-tert-butyloxycarbonyl-glycine methyl ester (Boc-Gly-OMe), a fundamental building block in peptide synthesis and drug development. Understanding the stability profile of this compound is critical for ensuring the integrity of synthetic processes, the quality of intermediates, and the development of robust analytical methods. This document details the key degradation pathways, provides structured data on stability under various stress conditions, and outlines detailed experimental protocols for stability assessment.
Core Stability Profile of this compound
The stability of this compound is primarily influenced by its two key functional groups: the N-tert-butyloxycarbonyl (Boc) protecting group and the methyl ester. Each of these moieties is susceptible to degradation under specific conditions, defining the overall stability of the molecule.
-
Boc Group (Acid Lability): The Boc group is a widely used amine protecting group valued for its stability under basic and nucleophilic conditions. However, it is inherently labile to acidic conditions.[1][2] Strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), will readily cleave the Boc group to yield the free amine (H-Gly-OMe) as a salt, along with byproducts isobutylene and carbon dioxide.[3] This cleavage is the intended mechanism for deprotection in solid-phase peptide synthesis but constitutes a primary degradation pathway under acidic stress.
-
Methyl Ester (Base Lability): The methyl ester group is susceptible to hydrolysis, particularly under basic conditions (saponification), to yield the corresponding carboxylic acid, Boc-Gly-OH.[4] This reaction is typically catalyzed by hydroxide ions (e.g., from NaOH or LiOH). While ester hydrolysis can also occur under acidic conditions, it is generally much slower than the acid-catalyzed cleavage of the Boc group.
Degradation Pathways
The principal degradation pathways for this compound are illustrated below. Under conditions where both acidic and basic hydrolysis can occur, or under harsh thermal stress, further degradation to glycine is possible.
Caption: Degradation of this compound.
Quantitative Stability Data Summary
The following tables summarize the expected degradation of this compound under forced degradation conditions. These conditions are designed to accelerate degradation to an extent (typically 5-20%) that allows for the development and validation of stability-indicating analytical methods.[5]
Table 1: Stability of this compound in Solution under Various pH Conditions
| Stress Condition | Temperature (°C) | Time (h) | % Degradation (this compound) | Major Degradation Product |
| 0.1 M HCl | 60 | 4 | ~15% | H-Gly-OMe |
| pH 4.0 Buffer | 60 | 24 | < 2% | Not significant |
| Purified Water | 60 | 24 | < 1% | Not significant |
| pH 9.0 Buffer | 40 | 8 | ~10% | Boc-Gly-OH |
| 0.01 M NaOH | 25 | 2 | ~18% | Boc-Gly-OH |
Table 2: Stability of this compound under Thermal and Photolytic Stress
| Stress Condition | Temperature (°C) | Time | % Degradation (this compound) | Major Degradation Product |
| Thermal (Solid State) | 80 | 48 h | < 2% | Not significant |
| Thermal (in Acetonitrile) | 60 | 24 h | < 1% | Not significant |
| Photostability (Solid, ICH Q1B) | 25 | 1.2 million lux h | < 3% | Minor unidentified products |
| Photostability (in Methanol, ICH Q1B) | 25 | 1.2 million lux h | ~5% | Minor unidentified products |
Experimental Protocols
Detailed methodologies for conducting stability studies on this compound are provided below. These protocols are designed to be adaptable to standard laboratory settings.
Forced Degradation (Stress Testing) Protocol
This protocol outlines the conditions for inducing degradation of this compound.
Objective: To generate degradation products of this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.01 M
-
Phosphate or borate buffers (pH 4.0 and 9.0)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Purified water, HPLC grade
-
Temperature-controlled oven/water bath
-
Photostability chamber compliant with ICH Q1B guidelines[6]
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Incubate the solution at 60°C for 4 hours.
-
At the end of the incubation, cool the sample to room temperature and neutralize with an equivalent amount of 0.1 M NaOH.
-
Dilute with mobile phase to the target analytical concentration.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.02 M NaOH to achieve a final concentration of 0.01 M NaOH.
-
Incubate the solution at 25°C for 2 hours.
-
Neutralize with an equivalent amount of 0.01 M HCl.
-
Dilute with mobile phase to the target analytical concentration.
-
-
Thermal Stress (Solid):
-
Place a known amount of solid this compound in a vial.
-
Expose to 80°C in a calibrated oven for 48 hours.
-
After exposure, dissolve the sample in a known volume of solvent for analysis.
-
-
Photostability:
-
Expose solid this compound and a 0.1 mg/mL solution in methanol to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[6]
-
A control sample, protected from light (e.g., wrapped in aluminum foil), should be stored under the same temperature and humidity conditions.
-
Analyze the exposed and control samples.
-
Caption: Forced degradation workflow.
Stability-Indicating HPLC Method
A robust HPLC method is crucial for separating this compound from its potential degradation products.
Objective: To provide a quantitative analytical method capable of separating and quantifying this compound, Boc-Gly-OH, and H-Gly-OMe.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/DAD detector |
| Column | C18, 4.6 x 150 mm, 5 µm (e.g., Primesep 100)[7] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Expected Elution Order:
-
H-Gly-OMe (as TFA salt)
-
Boc-Gly-OH
-
This compound
NMR Spectroscopy for Degradation Monitoring
¹H NMR spectroscopy is a powerful tool for structural confirmation and for monitoring the progress of degradation.
Objective: To identify the structures of the parent compound and its major degradation products by ¹H NMR.
Instrumentation and Procedure:
-
Spectrometer: 400 MHz NMR spectrometer or higher.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Procedure: Acquire ¹H NMR spectra of this compound and the stressed samples. The disappearance of key signals from the parent compound and the appearance of new signals corresponding to the degradation products can be monitored.
Key ¹H NMR Chemical Shifts (in CDCl₃, approximate):
-
This compound:
-
~1.45 ppm (singlet, 9H, Boc group)
-
~3.75 ppm (singlet, 3H, methyl ester)
-
~3.90 ppm (doublet, 2H, α-CH₂)
-
~5.10 ppm (broad triplet, 1H, NH)
-
-
Boc-Gly-OH (Degradation Product):
-
~1.45 ppm (singlet, 9H, Boc group)
-
~3.95 ppm (doublet, 2H, α-CH₂)
-
~5.20 ppm (broad triplet, 1H, NH)
-
Disappearance of the methyl ester singlet at ~3.75 ppm.
-
-
H-Gly-OMe (Degradation Product, as TFA salt in DMSO-d₆):
-
~3.70 ppm (singlet, 3H, methyl ester)
-
~3.80 ppm (singlet, 2H, α-CH₂)
-
Disappearance of the Boc group singlet at ~1.45 ppm.
-
Caption: Analytical workflow.
Conclusion
This compound is a stable compound under neutral, ambient conditions. However, it is susceptible to degradation under acidic and basic conditions, leading to the cleavage of the Boc group and hydrolysis of the methyl ester, respectively. This guide provides a framework for assessing the stability of this compound through forced degradation studies coupled with robust analytical techniques like HPLC and NMR. The presented protocols and data serve as a valuable resource for researchers and drug development professionals to ensure the quality and integrity of their work involving this essential synthetic building block.
References
- 1. rsc.org [rsc.org]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. sgs.com [sgs.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride | SIELC Technologies [sielc.com]
Boc-Gly-OMe in drug discovery and development
An In-Depth Technical Guide to Boc-Gly-OMe in Drug Discovery and Development
For: Researchers, Scientists, and Drug Development Professionals
Abstract
N-tert-Butoxycarbonyl-glycine methyl ester, commonly abbreviated as this compound, is a pivotal protected amino acid derivative extensively utilized in the fields of medicinal chemistry and pharmaceutical sciences. Its unique structural features, combining a stable Boc protecting group with a reactive methyl ester, make it an indispensable building block for the synthesis of complex peptides, peptidomimetics, and other advanced molecular architectures. This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, synthesis protocols, and multifaceted applications in drug discovery and development. Key areas of focus include its role in solid-phase and solution-phase peptide synthesis, its utility as a versatile linker in antibody-drug conjugates (ADCs), and its application in the design of innovative prodrugs to enhance therapeutic efficacy and bioavailability. This document serves as a critical resource for researchers and professionals, offering structured data, detailed experimental methodologies, and visual representations of key processes to facilitate its effective application in modern drug design.
Introduction: The Core Utility of this compound
This compound is a derivative of glycine, the simplest amino acid. Its structure is characterized by two key modifications: the N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, and the C-terminus is esterified with a methyl group (OMe). This dual-functionality is central to its utility.[1]
-
The Boc Protecting Group: The Boc group is a widely used amine protecting group in organic synthesis, particularly in peptide chemistry.[] It is stable under a variety of reaction conditions, including those used for peptide coupling, but can be readily removed under mild acidic conditions (e.g., with trifluoroacetic acid, TFA).[][3] This acid lability allows for the selective deprotection of the N-terminus, enabling the stepwise elongation of a peptide chain.[4]
-
The Methyl Ester: The methyl ester at the C-terminus protects the carboxylic acid from participating in unwanted side reactions during coupling. It can be removed through saponification (hydrolysis with a base like NaOH or LiOH) to liberate the free carboxylic acid for further reactions or to yield the final peptide acid.
These features make this compound a versatile and reliable building block for constructing complex organic molecules with precision and control.[1] It is a crucial component in the synthesis of peptides, bioactive compounds, and pharmaceuticals, facilitating the formation of peptide bonds while safeguarding sensitive functional groups.[1][4]
Physicochemical and Structural Data
The fundamental properties of this compound are critical for its handling, storage, and application in synthesis.
| Property | Value | Reference(s) |
| CAS Number | 31954-27-5 | [1][5] |
| Molecular Formula | C₈H₁₅NO₄ | [1][5] |
| Molecular Weight | 189.21 g/mol | [1][5] |
| Appearance | Oily liquid; Colorless to light yellow | [1][5][6] |
| Density | ~1.079 g/mL at 25 °C | [1][5] |
| Boiling Point | 189 - 191 °C | [1][5] |
| Refractive Index | n20/D 1.437 | [1][5] |
| Solubility | Soluble in Chloroform, Ethyl Acetate, DMSO | [5][6] |
| Storage Conditions | Store at 0 - 8 °C; -20°C for long-term purity | [1][6] |
Core Applications in Drug Discovery
Building Block in Peptide Synthesis
The primary application of this compound is as a fundamental building block in both solution-phase and solid-phase peptide synthesis (SPPS).[7] The Boc chemistry approach, while older than the more common Fmoc strategy, remains advantageous for synthesizing certain sequences, such as hydrophobic peptides.[3] Glycine residues are often incorporated into peptide backbones to provide conformational flexibility.
The general workflow for incorporating a this compound unit in SPPS involves a cycle of deprotection and coupling steps.
Caption: Workflow for Boc-Solid Phase Peptide Synthesis (SPPS).
Linker Component in Antibody-Drug Conjugates (ADCs)
Antibody-Drug Conjugates (ADCs) are targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic payload directly to cancer cells.[] The linker that connects the antibody and the payload is a critical component, influencing the ADC's stability, pharmacokinetics, and efficacy.[9]
Peptide linkers, often composed of short amino acid sequences, are a major class of linkers designed to be cleaved by specific enzymes (like cathepsins) that are overexpressed in the tumor microenvironment.[] This ensures that the cytotoxic payload is released preferentially at the target site, minimizing systemic toxicity.[] Glycine is frequently used in these peptide linkers, often in combination with other amino acids like valine, citrulline, or phenylalanine.[11] this compound serves as a key starting material for synthesizing these di-, tri-, or tetrapeptide linker segments.[11][12]
Caption: Structure of an ADC with a Glycine-containing Linker.
Moiety in Prodrug Design
A prodrug is an inactive or less active compound that is metabolized (converted) into the active parent drug in vivo.[13][14] This strategy is used to overcome undesirable drug properties, such as poor solubility, low permeability, rapid metabolism, or toxicity.[][16][17]
Amino acids are excellent promoieties for prodrug design due to their biocompatibility and the presence of transporters in the body that can facilitate uptake.[16] By attaching a glycine methyl ester moiety (derived from this compound) to a parent drug, its physicochemical properties can be modified. For example, masking a polar group on a drug with the more lipophilic this compound can enhance its ability to cross cell membranes. Once inside the body or a target cell, esterase and amidase enzymes can cleave the glycine linker, releasing the active drug.
References
- 1. chemimpex.com [chemimpex.com]
- 3. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. lookchem.com [lookchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Buy Boc-phe-gly-ome | 7625-57-2 [smolecule.com]
- 9. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. The expanding role of prodrugs in contemporary drug design and development [pubmed.ncbi.nlm.nih.gov]
- 14. Prodrugs: design and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Amino acids as promoieties in prodrug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis and Application of Boc-Gly-OMe in Solid-Phase Peptide Synthesis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide chemistry, enabling the efficient assembly of peptide chains. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a well-established method within SPPS. This document provides a detailed protocol for the synthesis of a key building block, N-α-Boc-glycine methyl ester (Boc-Gly-OMe), and its subsequent application in the synthesis of a model dipeptide on a solid support. The protocols outlined are intended to provide a clear and reproducible workflow for researchers in peptide synthesis and drug development.
Synthesis of N-α-Boc-Glycine Methyl Ester (this compound)
The synthesis of this compound is achieved through the protection of the amino group of glycine methyl ester hydrochloride using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a suitable reaction vessel, dissolve 20 g of glycine methyl ester hydrochloride and 34.8 g of di-t-butyl dicarbonate in 300 ml of methylene chloride and 10 ml of water.[1]
-
Base Addition: To the stirring solution, add 22.2 ml of triethylamine dropwise.
-
Reaction: Allow the reaction mixture to stir. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
Take up the residue in diethyl ether.
-
Wash the ether phase with 5 ml of 1N hydrochloric acid, followed by water until the aqueous layer is neutral.
-
-
Isolation:
-
Dry the ether phase over anhydrous sodium sulfate.
-
Evaporate the solvent to yield N-BOC-glycine methyl ester.[1]
-
Quantitative Data: this compound Synthesis
| Parameter | Value | Reference |
| Glycine methyl ester hydrochloride | 20 g | [1] |
| Di-t-butyl dicarbonate | 34.8 g | [1] |
| Triethylamine | 22.2 ml | [1] |
| Methylene chloride | 300 ml | [1] |
| Water | 10 ml | [1] |
| Yield | 30.2 g | [1] |
| TLC Rf | 0.33 (ether/hexane 1:1) | [1] |
Solid-Phase Peptide Synthesis (SPPS) of a Dipeptide using this compound
This section details the use of the synthesized this compound in a standard Boc-SPPS workflow to assemble a dipeptide (e.g., Gly-Gly) on a Merrifield resin.
SPPS Workflow Diagram
Caption: General workflow for this compound synthesis and its use in SPPS.
Experimental Protocols for SPPS
This protocol uses the cesium salt method for attaching the first Boc-protected amino acid to the chloromethylated Merrifield resin.[2][3]
-
Cesium Salt Preparation:
-
Dissolve Boc-Gly-OH in ethanol and water.
-
Adjust the pH to 7.0 with an aqueous solution of cesium carbonate.
-
Evaporate the solution to dryness.
-
Co-evaporate the resulting salt with dioxane to ensure it is anhydrous.[3]
-
-
Resin Swelling: Swell the Merrifield resin in N,N-dimethylformamide (DMF).
-
Attachment:
-
Add the dried Boc-Gly-OH cesium salt (1.2 equivalents relative to resin substitution) dissolved in DMF to the swollen resin.
-
Heat the mixture at 50°C overnight with gentle agitation.
-
-
Washing: Sequentially wash the resin with DMF, DMF/water (1:1), DMF, dichloromethane (DCM), and methanol.[3]
-
Drying: Dry the resin under vacuum.
The following steps are repeated for each amino acid addition.
Step 1: Boc Deprotection
-
Swell the peptide-resin in DCM.
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin and agitate for 5 minutes (pre-wash).[2]
-
Drain the solution and add a fresh 50% TFA/DCM solution. Agitate for 20-30 minutes.[4]
-
Wash the resin with DCM and then isopropanol (IPA).[2]
Step 2: Neutralization
-
Wash the resin with DCM.
-
Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM to the resin. Agitate for 5 minutes. Repeat this step.[4][5]
-
Wash the resin thoroughly with DCM.
Step 3: Coupling of the Second Amino Acid (Boc-Gly-OH)
-
Activation: In a separate vessel, dissolve Boc-Gly-OH (2-4 equivalents) and a coupling reagent such as HBTU (2-4 equivalents) in DMF. Add DIEA (4-8 equivalents) to activate the amino acid.[6]
-
Coupling: Add the activated amino acid solution to the neutralized peptide-resin.
-
Reaction: Agitate the mixture for 1-2 hours at room temperature.[6]
-
Monitoring: The completion of the reaction can be monitored using the Kaiser (ninhydrin) test.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
Step 4: Final Boc Deprotection
Repeat the deprotection step as described in 3.2.2, Step 1.
The final peptide is cleaved from the solid support using a strong acid like hydrogen fluoride (HF). This procedure requires specialized equipment and should be performed with extreme caution in a well-ventilated fume hood.
-
Preparation: Place the dried peptide-resin and a scavenger mixture (e.g., anisole) in the reaction vessel of an HF apparatus.
-
HF Distillation: Cool the reaction vessel in a dry ice/methanol bath and distill the required amount of HF into the vessel.
-
Cleavage Reaction: Stir the mixture at 0°C for 30-60 minutes.
-
HF Removal: Evaporate the HF under a stream of nitrogen.
-
Peptide Precipitation: Wash the resin with a small amount of TFA and combine the filtrates. Precipitate the peptide by adding cold diethyl ether.
-
Isolation: Collect the precipitated peptide by filtration and wash with cold ether.
Quantitative Data for SPPS Steps
| Step | Parameter | Typical Value/Condition | Reference |
| Resin Loading | Resin Type | Merrifield Resin (1% DVB) | [4] |
| Loading Protocol | Cesium Salt Method | [2][3] | |
| Boc-Amino Acid | 1.2 equivalents | [3] | |
| Reaction Time | Overnight at 50°C | [3] | |
| Boc Deprotection | Reagent | 50% TFA in DCM | [2] |
| Pre-wash Time | 5 minutes | [2] | |
| Deprotection Time | 20-30 minutes | [4] | |
| Neutralization | Reagent | 10% DIEA in DCM | [4] |
| Reaction Time | 2 x 5 minutes | [4] | |
| Coupling | Boc-Amino Acid | 2-4 equivalents | [6] |
| Coupling Reagent (e.g., HBTU) | 2-4 equivalents | [6] | |
| Base (DIEA) | 4-8 equivalents | [6] | |
| Reaction Time | 1-2 hours | [6] | |
| Cleavage | Reagent | Anhydrous Hydrogen Fluoride (HF) | |
| Scavenger | Anisole | ||
| Reaction Time | 30-60 minutes at 0°C |
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound and its application in Boc-SPPS. The provided quantitative data and step-by-step instructions offer a practical guide for researchers. Adherence to these protocols, with careful attention to reaction conditions and safety precautions, will facilitate the successful synthesis of peptides for various research and development applications.
Signaling Pathway and Experimental Workflow Diagrams
This compound Synthesis Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
Boc-SPPS Cycle Logical Relationship
Caption: Logical relationship of steps in a single Boc-SPPS cycle.
References
Standard Operating Procedure for the Synthesis of N-Boc-Glycine Methyl Ester
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-butoxycarbonyl-glycine methyl ester (Boc-Gly-OMe) is a crucial building block in synthetic organic chemistry, particularly in peptide synthesis and the development of peptidomimetics. The tert-butoxycarbonyl (Boc) protecting group provides a stable yet readily cleavable moiety for the amino group of glycine, allowing for controlled peptide bond formation. This document provides a detailed standard operating procedure for the synthesis of this compound, including a summary of reaction parameters and a detailed experimental protocol.
Data Presentation
The following table summarizes quantitative data from a common and reliable method for the synthesis of N-Boc-Glycine Methyl Ester. This method involves the reaction of glycine methyl ester hydrochloride with di-tert-butyl dicarbonate in the presence of a base.
| Starting Material | Reagents | Base | Solvent System | Reaction Time | Yield | Purity | Reference |
| Glycine methyl ester hydrochloride | Di-tert-butyl dicarbonate (Boc)₂O | Triethylamine (TEA) | Dichloromethane (DCM) / Water | Not specified, stirring until completion | ~99% (calculated from reported masses) | Not specified, purified by workup | [1] |
| α-amino acid methyl ester hydrochloride (general) | Di-tert-butyl dicarbonate (Boc)₂O | Sodium Bicarbonate (NaHCO₃) | Tetrahydrofuran (THF) / Water | 10 hours | High (not quantified) | Not specified, used directly in next step | [2] |
| Sarcosine methyl ester hydrochloride* | Di-tert-butyl dicarbonate (Boc)₂O | Triethylamine (TEA) | Dichloromethane (DCM) | 2 days | 90% | Not specified, purified by workup | [3] |
*Note: Sarcosine is N-methylglycine. This reaction is analogous to the synthesis of this compound and provides a good indication of expected yield and reaction time.
Experimental Protocol
This protocol details the synthesis of N-Boc-glycine methyl ester from glycine methyl ester hydrochloride and di-tert-butyl dicarbonate using triethylamine as a base.
Materials:
-
Glycine methyl ester hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Deionized Water
-
1N Hydrochloric acid (HCl)
-
Ether (diethyl ether or MTBE)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel (optional)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend glycine methyl ester hydrochloride (1.0 eq.) in dichloromethane (DCM). To this suspension, add a small amount of water. For example, for 20 g of glycine methyl ester hydrochloride, use 300 mL of DCM and 10 mL of water.[1]
-
Addition of Reagents: To the stirred suspension, add di-tert-butyl dicarbonate ((Boc)₂O) (1.0-1.2 eq.).
-
Base Addition: Cool the reaction mixture in an ice bath. Slowly add triethylamine (TEA) (2.0-2.2 eq.) dropwise to the reaction mixture. Ensure the temperature is maintained at or below room temperature during the addition.
-
Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. A typical reaction time is several hours to overnight.[2][3]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.[1]
-
Take up the residue in ether.[1]
-
Transfer the ether solution to a separatory funnel and wash with 1N HCl to remove excess triethylamine.[1]
-
Wash the organic layer with water until the aqueous layer is neutral.[1]
-
Wash the organic layer with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield N-Boc-glycine methyl ester as an oil or solid.[1][3]
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for Boc-Gly-OMe in Solution-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solution-phase peptide synthesis (SPPS) remains a valuable technique for the production of peptides, particularly for large-scale synthesis and for peptides that are difficult to assemble on a solid support.[1][2] Boc-Gly-OMe (tert-butyloxycarbonyl-glycine methyl ester) is a key building block in this methodology. The Boc (tert-butyloxycarbonyl) group provides a stable protecting group for the amine terminus, which can be readily removed under acidic conditions, while the methyl ester protects the C-terminus.[2][3]
These application notes provide detailed protocols for the use of this compound in the solution-phase synthesis of a dipeptide, outlining the coupling and deprotection steps, as well as purification methods.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is crucial for its effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₅NO₄ | [4] |
| Molecular Weight | 189.21 g/mol | [4] |
| Appearance | Oily liquid | [4] |
| Density | 1.079 g/mL at 25 °C | [4] |
| Boiling Point | 189 - 191 °C | [4] |
| Refractive Index | n20/D 1.437 | [4] |
| Solubility | Soluble in Chloroform, Ethyl Acetate | [5] |
| Storage Conditions | 0 - 8 °C | [4] |
Experimental Protocols
The following protocols detail the synthesis of a model dipeptide, Boc-Gly-Ala-OMe, using this compound and L-Alanine methyl ester hydrochloride.
Workflow for Dipeptide Synthesis
Peptide Coupling: Synthesis of Boc-Gly-Ala-OMe
This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as coupling reagents to minimize racemization and improve reaction efficiency.
Materials:
-
This compound
-
L-Alanine methyl ester hydrochloride (H-Ala-OMe.HCl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) and H-Ala-OMe.HCl (1.0 eq) in anhydrous DCM, add HOBt (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (1.0 eq) dropwise to neutralize the hydrochloride salt.
-
Add EDC (1.2 eq) portion-wise to the reaction mixture.
-
Stir the reaction at 0 °C for 2 hours and then allow it to warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-Gly-Ala-OMe.
| Parameter | Typical Value |
| Reaction Time | 14-26 hours |
| Typical Yield | 85-95% |
| Monitoring | TLC (e.g., 1:1 Hexane:Ethyl Acetate) |
Boc Deprotection: Synthesis of H-Gly-Ala-OMe.TFA
The Boc protecting group is removed using trifluoroacetic acid (TFA) in DCM.
Materials:
-
Boc-Gly-Ala-OMe
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Diethyl ether (cold)
Procedure:
-
Dissolve the crude Boc-Gly-Ala-OMe in DCM.
-
Add an equal volume of TFA to the solution (e.g., 1:1 v/v DCM:TFA).[6]
-
Stir the reaction mixture at room temperature for 30-60 minutes.[7]
-
Monitor the deprotection by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Triturate the residue with cold diethyl ether to precipitate the TFA salt of the dipeptide.
-
Collect the precipitate by filtration and dry under vacuum.
| Parameter | Typical Value |
| Reaction Time | 30-60 minutes |
| Typical Yield | >95% (as the TFA salt) |
| Monitoring | TLC (e.g., 9:1 DCM:Methanol) |
Purification
The crude dipeptide salt can be purified by silica gel column chromatography.
Materials:
-
Crude H-Gly-Ala-OMe.TFA
-
Silica gel
-
Eluent system (e.g., a gradient of methanol in dichloromethane)
Procedure:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the solution onto a silica gel column pre-equilibrated with the starting eluent.
-
Elute the column with a gradient of increasing methanol concentration in DCM.
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and concentrate under reduced pressure to obtain the purified dipeptide.
Logical Workflow for Solution-Phase Peptide Synthesis
Troubleshooting and Key Considerations
-
Racemization: The use of coupling additives like HOBt is crucial to suppress racemization, especially when activating the carboxylic acid of the N-protected amino acid.
-
Incomplete Reactions: Monitor reactions closely by TLC. If a coupling reaction is incomplete, a second addition of the coupling reagent may be necessary. For deprotection, ensure sufficient reaction time and an adequate excess of the deprotecting agent.
-
Purification Challenges: The polarity of the peptide can influence the choice of purification method. For very polar or very non-polar peptides, alternative chromatographic techniques or recrystallization may be required.[8]
-
Side Reactions: During Boc deprotection, the tert-butyl cation formed can potentially react with sensitive side chains (e.g., Trp, Met). The inclusion of scavengers may be necessary for peptides containing these residues.[9]
Conclusion
This compound is a versatile and fundamental building block for solution-phase peptide synthesis. The protocols outlined provide a robust framework for the synthesis of dipeptides. Careful control of reaction conditions, appropriate use of coupling additives, and diligent monitoring are key to achieving high yields and purity. This methodology is adaptable for the synthesis of more complex peptides and remains an important tool for researchers and professionals in the field of drug development.
References
Application Notes and Protocols for the Deprotection of Boc-Gly-OMe using Trifluoroacetic Acid (TFA)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the removal of the tert-butyloxycarbonyl (Boc) protecting group from Boc-Glycine methyl ester (Boc-Gly-OMe) using trifluoroacetic acid (TFA).
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in organic synthesis, particularly in peptide synthesis and the development of pharmaceuticals. Its widespread use is attributed to its stability under a broad range of chemical conditions and its facile and clean removal under acidic conditions. Trifluoroacetic acid (TFA) is the reagent of choice for Boc deprotection due to its strong acidity, volatility, and its ability to effect rapid and complete removal of the Boc group, typically affording the desired amine as a TFA salt.
Mechanism of Reaction
The deprotection of a Boc-protected amine with TFA proceeds through an acid-catalyzed elimination mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by TFA. This protonation enhances the leaving group ability of the carbamate. Subsequently, the C-O bond cleaves, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. This carbamic acid is inherently unstable and rapidly decarboxylates to release carbon dioxide and the free amine. In the acidic reaction medium, the newly formed amine is protonated by the excess TFA to yield the corresponding trifluoroacetate salt.[1]
It is important to conduct this reaction in a well-ventilated fume hood as it generates gaseous byproducts, namely carbon dioxide and isobutylene (from the deprotonation of the tert-butyl cation).[1] The system should not be closed to allow for the safe release of these gases.[1]
References
Application Notes and Protocols for the Solution-Phase Coupling of Boc-Gly-OH using HBTU/HOBt
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of a peptide bond between a carboxyl group of one amino acid and the amino group of another is a fundamental reaction in peptide synthesis and drug development. The selection of an appropriate coupling reagent is critical to ensure high yield, purity, and minimal racemization of the final product. HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly efficient uronium salt-based coupling reagent widely used for its rapid reaction rates and ability to suppress side reactions.[1][2] It functions by activating the carboxylic acid group to form a highly reactive O-acylisourea intermediate, which readily reacts with an amine.[3]
HOBt (1-Hydroxybenzotriazole) is frequently used as an additive in conjunction with coupling reagents like HBTU or carbodiimides (e.g., DCC, EDC).[1][4] Its primary role is to minimize racemization and improve coupling efficiency.[1] HOBt reacts with the activated carboxylic acid to form an HOBt-active ester, which is more stable than the O-acylisourea intermediate and less prone to side reactions.[3] The synergistic use of HBTU and HOBt provides a robust system for peptide bond formation, particularly for challenging couplings.[1]
This document provides detailed protocols and reaction conditions for the solution-phase coupling of N-α-Boc-glycine (Boc-Gly-OH) with an amino acid methyl ester, exemplified by Glycine methyl ester hydrochloride (H-Gly-OMe·HCl), using the HBTU/HOBt reagent system.
Data Presentation: Optimizing Reaction Conditions
The efficiency of the HBTU/HOBt coupling reaction is influenced by several factors, including stoichiometry, choice of solvent, and the base used. The following tables summarize typical conditions and their impact on the reaction outcome for the synthesis of Boc-Gly-Gly-OMe.
Table 1: Influence of Reagent Stoichiometry
| Boc-Gly-OH (Equivalents) | H-Gly-OMe·HCl (Equivalents) | HBTU (Equivalents) | HOBt (Equivalents) | Base (DIPEA) (Equivalents) | Typical Yield (%) | Notes |
| 1.0 | 1.1 | 1.1 | 1.1 | 2.2 | >90 | Standard condition, slight excess of amine and reagents ensures full conversion of the carboxylic acid. |
| 1.0 | 1.0 | 1.0 | 1.0 | 2.0 | ~85-90 | Stoichiometric amounts can be used but may result in incomplete reaction. |
| 1.2 | 1.0 | 1.2 | 1.2 | 2.5 | >95 | Using the carboxylic acid in excess can drive the reaction to completion, useful if the amine component is valuable. |
| 1.0 | 1.1 | 1.1 | 0 | 2.2 | High | HBTU contains an HOBt moiety and can be used alone, but external HOBt is often added to further suppress racemization.[5] |
Table 2: Effect of Solvent and Temperature
| Solvent | Typical Concentration | Temperature (°C) | Typical Reaction Time | Notes |
| DMF | 0.1 - 0.5 M | 0 to RT | 1 - 4 hours | Most common solvent; excellent solvating properties for reagents and protected amino acids. |
| DCM | 0.1 - 0.5 M | 0 to RT | 2 - 6 hours | Good alternative, especially for easier work-up. Solubility of reagents can be lower than in DMF. |
| Acetonitrile (MeCN) | 0.1 - 0.5 M | 0 to RT | 2 - 6 hours | Can be used, but DMF is generally preferred for its superior solvating power. |
| THF | 0.1 - 0.5 M | 0 to RT | 2 - 8 hours | Another alternative, though less common for this specific coupling combination. |
Table 3: Comparison of Common Bases
| Base | pKa | Equivalents | Advantages | Disadvantages |
| DIPEA | ~10.8 | 2.0 - 2.5 | Highly effective, non-nucleophilic, widely used. | Can be difficult to remove during work-up. |
| NMM | ~7.4 | 2.0 - 2.5 | Weaker base, can reduce racemization risk in sensitive couplings. | May result in slower reaction rates compared to DIPEA. |
| Triethylamine (TEA) | ~10.7 | 2.0 - 2.5 | Readily available and inexpensive. | More nucleophilic than DIPEA, can potentially lead to side reactions. |
Experimental Protocols
This section provides a detailed, step-by-step procedure for the coupling of Boc-Gly-OH with H-Gly-OMe·HCl.
3.1. Materials and Reagents
-
N-α-Boc-glycine (Boc-Gly-OH)
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HOBt (1-Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware for work-up and purification
-
Thin Layer Chromatography (TLC) plate and chamber for reaction monitoring
3.2. Detailed Coupling Protocol
-
Preparation of Reactants:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Boc-Gly-OH (1.0 eq) in anhydrous DMF (to a concentration of approx. 0.2 M).
-
Add HOBt (1.1 eq) and HBTU (1.1 eq) to the solution.
-
Stir the mixture at room temperature for 5-10 minutes.
-
-
Amine Neutralization:
-
In a separate flask, dissolve H-Gly-OMe·HCl (1.1 eq) in a minimal amount of anhydrous DMF.
-
Cool this solution in an ice bath (0 °C).
-
Slowly add DIPEA (1.1 eq) to neutralize the hydrochloride salt. Stir for 5-10 minutes at 0 °C.
-
-
Coupling Reaction:
-
To the pre-activated Boc-Gly-OH solution from step 1, add the neutralized H-Gly-OMe solution from step 2.
-
Add an additional amount of DIPEA (1.1 eq) to the reaction mixture to act as the base for the coupling reaction itself.
-
Allow the reaction to stir at room temperature. The progress should be monitored by TLC (e.g., using a 9:1 DCM:MeOH mobile phase) by observing the consumption of the Boc-Gly-OH starting material. The reaction is typically complete within 1-4 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate (EtOAc).
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product (Boc-Gly-Gly-OMe).
-
The crude product can be further purified by flash column chromatography on silica gel if necessary.
-
Mandatory Visualizations
Caption: Workflow for HBTU/HOBt mediated synthesis of Boc-Gly-Gly-OMe.
Caption: Simplified mechanism of HBTU/HOBt mediated peptide bond formation.
References
Application Note: A Step-by-Step Guide to Boc-Gly-OMe Esterification
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the synthesis of Boc-Gly-OMe (Methyl 2-((tert-butoxycarbonyl)amino)acetate) through the esterification of Boc-Gly-OH (N-(tert-butoxycarbonyl)glycine). This process is a fundamental step in peptide synthesis and the development of various pharmaceutical compounds.[1][2]
Introduction
This compound is a crucial protected amino acid derivative used extensively as a building block in the synthesis of peptides and other complex organic molecules.[1][2] The tert-butyloxycarbonyl (Boc) protecting group provides stability and allows for selective deprotection, making it an essential component in drug discovery and development.[1] This document outlines a reliable and reproducible method for the esterification of Boc-Glycine using methanol.
Reaction Principle
The synthesis of this compound from Boc-Gly-OH is typically achieved via Fischer-Speier esterification. This reaction involves treating the carboxylic acid (Boc-Gly-OH) with an alcohol (methanol) in the presence of an acid catalyst.[3][4] The reaction is reversible, and to drive it towards the product, a large excess of the alcohol is often used, or the water formed during the reaction is removed.[3][4]
Alternatively, coupling agents can be employed to facilitate the esterification under milder conditions.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the materials and the expected product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |
| Boc-Gly-OH | C₇H₁₃NO₄ | 175.18 | White solid | 86-89[5] | N/A | N/A |
| Methanol | CH₄O | 32.04 | Colorless liquid | -97.6 | 64.7 | 0.792 |
| This compound | C₈H₁₅NO₄ | 189.21 | Oily liquid[1] | N/A | 189-191[1] | 1.079[1] |
Experimental Protocol
This protocol describes a common method for the esterification of Boc-Gly-OH to this compound.
4.1. Materials and Reagents
-
Boc-Gly-OH
-
Methanol (Anhydrous)
-
Thionyl chloride (SOCl₂) or Trimethylchlorosilane (TMSCl)[6][7]
-
Dichloromethane (DCM) (Anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
4.2. Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
4.3. Step-by-Step Procedure
Method A: Using Thionyl Chloride in Methanol
This method is analogous to the esterification of similar amino acid derivatives.[8]
-
Reaction Setup: In a round-bottom flask, suspend Boc-Gly-OH in anhydrous methanol at 0 °C (ice bath).
-
Addition of Thionyl Chloride: Slowly add thionyl chloride dropwise to the stirred suspension. An excess of methanol acts as both solvent and reactant.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux for 2-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound as an oil.
-
If necessary, purify the product by column chromatography on silica gel using an ethyl acetate/hexanes gradient.
-
Method B: Using Trimethylchlorosilane (TMSCl) in Methanol
This is a convenient method for preparing amino acid methyl esters.[6][7]
-
Reaction Setup: To a round-bottom flask containing Boc-Gly-OH, add freshly distilled trimethylchlorosilane slowly with stirring.[6][7]
-
Addition of Methanol: Add anhydrous methanol to the mixture and stir at room temperature.[6][7]
-
Reaction: Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.[7]
-
Work-up and Purification: Concentrate the reaction mixture on a rotary evaporator to obtain the product.[6][7] Further purification can be achieved by following the work-up and purification steps described in Method A.
Visualizations
5.1. Chemical Reaction Scheme
Caption: Fischer-Speier esterification of Boc-Gly-OH.
5.2. Experimental Workflow
References
- 1. chemimpex.com [chemimpex.com]
- 2. Buy Boc-phe-gly-ome | 7625-57-2 [smolecule.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. BOC-Glycine | 4530-20-5 [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Boc-N-methyl glycine methyl ester synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: Boc-Gly-OMe in Dipeptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the synthesis of dipeptides using N-tert-butyloxycarbonyl-glycine methyl ester (Boc-Gly-OMe). This key building block is instrumental in solution-phase peptide synthesis, offering a reliable starting point for the elongation of peptide chains.
Introduction
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of peptide synthesis, prized for its stability under various conditions and its facile removal under moderately acidic conditions. This compound serves as a crucial N-terminally protected glycine residue with a methyl-esterified C-terminus. This configuration allows for the selective deprotection of the Boc group, enabling the formation of a peptide bond with another N-protected amino acid. These notes will explore common coupling methodologies and provide quantitative data to guide reagent selection and optimize reaction conditions.
Data Presentation: Comparative Yields in Dipeptide Synthesis
The choice of coupling reagent significantly impacts the yield and purity of the resulting dipeptide. The following tables summarize yields for the synthesis of various dipeptides using this compound or analogous Boc-protected amino acids with different coupling agents. It is important to note that reaction conditions may vary between studies, affecting direct comparability.
Table 1: Comparison of Coupling Reagent Efficiency in Model Peptide Synthesis
| Coupling Reagent | Additive | Base | Solvent | Reaction Time (min) | Yield (%) |
| HATU | HOAt | DIPEA | DMF | 30 | ~99[1] |
| HBTU | HOBt | DIPEA | DMF | 30 | ~95-98[1] |
| TBTU | HOBt | DIPEA | DMF | 30 | ~95-98[1] |
| PyBOP | HOBt | DIPEA | DMF | 30 | ~95[1] |
| COMU | - | DIPEA | DMF | 15-30 | >99[1] |
| DCC | HOBt | - | DCM | 120-240 | Varies |
Table 2: Reported Yields for Specific Dipeptide Syntheses
| Dipeptide Synthesized | Coupling Reagent | Yield (%) | Reference |
| Boc-Pro-Gly-OMe | BOP | 90 | [2] |
| Boc-Leu-Leu-OMe | DCC/HOBt | 61.6 | [3] |
| Boc-Gly-Ala-OH | N-Hydroxysuccinimide | Not specified | [4] |
| Oc-Gly-Ala-OMe | EDC | Not specified | [5] |
Experimental Protocols
The following are detailed protocols for the solution-phase synthesis of a dipeptide using this compound as a precursor.
Protocol 1: General Dipeptide Synthesis via Boc Deprotection and EDC Coupling
This protocol outlines the synthesis of a generic dipeptide, Boc-Gly-X-OMe, where 'X' represents any amino acid.
Step 1: Boc Deprotection of this compound
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or dioxane.
-
Acid Treatment: Add an excess of a strong acid, typically trifluoroacetic acid (TFA) in DCM (e.g., 25-50% v/v) or 4M HCl in dioxane.
-
Reaction: Stir the mixture at room temperature for 30-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, remove the solvent and excess acid under reduced pressure. The resulting product, H-Gly-OMe·TFA or H-Gly-OMe·HCl salt, can be used directly in the next step or after neutralization.
Step 2: Coupling with an N-Boc-Protected Amino Acid using EDC
-
Reactant Preparation: In a reaction vessel, dissolve the N-Boc-protected amino acid (e.g., Boc-Ala-OH, Boc-Phe-OH) (1 equivalent) and 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) in an anhydrous solvent like DMF or DCM.
-
Activation: Cool the solution to 0 °C in an ice bath. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) to the solution and stir for 15-20 minutes to form the active ester.
-
Neutralization and Coupling: In a separate flask, dissolve the H-Gly-OMe salt from Step 1 in DMF and neutralize with a base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (2 equivalents) at 0 °C. Add this solution to the activated amino acid solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude dipeptide by flash column chromatography.
Protocol 2: Synthesis of Boc-Leu-Leu-OMe using DCC/HOBt
This protocol is adapted from a literature procedure with a reported yield of 61.6%[3].
-
Reactant Preparation: Dissolve Boc-Leu-OH (1 equivalent) and H-Leu-OMe·HCl (1 equivalent) in dry DCM.
-
Neutralization: Add N-methylmorpholine (NMM) (1 equivalent) to neutralize the hydrochloride salt.
-
Activation and Coupling: Cool the mixture to 0 °C and add HOBt (1.1 equivalents) followed by N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents).
-
Reaction: Stir the reaction mixture at 0 °C for 2 hours and then at room temperature for 48 hours.
-
Work-up: Filter off the precipitated dicyclohexylurea (DCU). Dilute the filtrate with ethyl acetate and wash sequentially with 2M HCl, brine, 1M sodium carbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, evaporate the solvent, and purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient[3].
Mandatory Visualizations
The following diagrams illustrate the key workflows in dipeptide synthesis using this compound.
Caption: General workflow for dipeptide synthesis using this compound.
Caption: Logical relationship of reactants and intermediates in peptide coupling.
References
Application Notes and Protocols for N-Terminal Protection with Boc-Gly-OMe
These application notes provide a detailed protocol for the N-terminal protection of glycine methyl ester using di-tert-butyl dicarbonate (Boc)₂O to synthesize N-Boc-Gly-OMe. This procedure is a fundamental step in peptide synthesis, preventing the N-terminal amine from participating in undesired side reactions during peptide coupling.
Introduction
The tert-butyloxycarbonyl (Boc) protecting group is widely used in organic synthesis, particularly in peptide chemistry, to temporarily block the amino group of amino acids.[1][2] The Boc group is stable under a variety of reaction conditions but can be easily removed under acidic conditions, such as with trifluoroacetic acid (TFA).[3] The synthesis of Boc-Gly-OMe is a common procedure that yields a key building block for the synthesis of peptides and peptidomimetics.[3]
Experimental Protocols
This section details the materials and methods required for the synthesis of N-Boc-Gly-OMe.
Materials
-
Glycine methyl ester hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
1N Hydrochloric acid (HCl)
-
Ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure for the Synthesis of N-Boc-Glycine Methyl Ester[5]
-
Reaction Setup: In a 500 mL round-bottom flask, dissolve 20 g of glycine methyl ester hydrochloride and 34.8 g of di-t-butyl dicarbonate in 300 mL of dichloromethane and 10 mL of water.
-
Addition of Base: To the stirring solution, add 22.2 mL of triethylamine dropwise.
-
Reaction: Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup - Concentration: Once the reaction is complete, concentrate the mixture using a rotary evaporator.
-
Workup - Extraction: Take up the residue in ether. Transfer the ether solution to a separatory funnel and add 5 mL of 1N hydrochloric acid. Wash the ether phase with water until it is neutral.
-
Drying and Isolation: Dry the ether phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield N-Boc-glycine methyl ester.[4]
Data Presentation
The following table summarizes the quantitative data for a typical synthesis of N-Boc-glycine methyl ester and related compounds.
| Compound | Starting Materials | Reagents | Solvent | Yield | Purity | Reference |
| N-Boc-Glycine Methyl Ester | Glycine methyl ester hydrochloride, Di-t-butyl dicarbonate | Triethylamine | Dichloromethane, Water | Not explicitly stated, but 30.2 g of product was obtained from 20 g of starting material. | Rf=0.33 (ether/hexane 1:1) | [4] |
| Boc-Gly-Asp-Tyr-OMe | Dipeptide, Boc-Gly-OH | Mixed anhydride | Ethyl acetate-ether | 71.8% | m.p. 97°-99° C | [5] |
| Boc-glycine | L-glycine, (Boc)₂O | Sodium hydroxide, n-hexane, dioxane | Water | 93.87% | Not Specified | [6] |
| Boc-glycine | L-glycine, (Boc)₂O | Sodium carbonate, n-hexane, dioxane | Water | 94.80% | Not Specified | [6] |
Visualizations
Reaction Pathway
The following diagram illustrates the chemical reaction for the N-terminal protection of glycine methyl ester with di-tert-butyl dicarbonate.
Caption: N-terminal protection of glycine methyl ester.
Experimental Workflow
This diagram outlines the key steps in the synthesis and purification of N-Boc-Gly-OMe.
Caption: Workflow for this compound synthesis.
References
Application Notes and Protocols for Reactions of Boc-Gly-OMe
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for common reactions involving N-tert-butyloxycarbonyl-glycine methyl ester (Boc-Gly-OMe), a versatile building block in peptide synthesis and other areas of medicinal chemistry. The following sections describe the experimental setup for two primary transformations: the deprotection of the Boc group to yield glycine methyl ester hydrochloride, and the hydrolysis of the methyl ester followed by coupling to another amino acid, forming a dipeptide.
Key Reactions and Applications
This compound is a valuable intermediate for the synthesis of peptides and peptidomimetics. Its two primary reactive sites, the acid-labile Boc protecting group and the hydrolyzable methyl ester, allow for sequential and controlled manipulations.
-
Boc Deprotection: Removal of the Boc group exposes the N-terminal amine, allowing for the elongation of a peptide chain. This reaction is fundamental in solid-phase and solution-phase peptide synthesis.
-
Ester Hydrolysis and Peptide Coupling: Saponification of the methyl ester reveals a C-terminal carboxylic acid. This carboxyl group can then be activated and coupled with the N-terminus of another amino acid or peptide, enabling peptide bond formation.
Experimental Protocols
Protocol 1: Deprotection of this compound to Glycine Methyl Ester Hydrochloride
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group from this compound using hydrochloric acid (HCl) in an organic solvent to yield glycine methyl ester hydrochloride.
Materials and Reagents:
-
This compound
-
4 M HCl in 1,4-dioxane
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of 1,4-dioxane.
-
Cool the flask in an ice bath to 0 °C with stirring.
-
Addition of HCl/Dioxane: Slowly add a 4 M solution of HCl in 1,4-dioxane (5-10 equivalents) to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring. The reaction is typically complete within 1 to 4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation:
-
Upon completion, remove the solvent and excess HCl by rotary evaporation.
-
To the crude residue, add cold, anhydrous diethyl ether to induce precipitation of the hydrochloride salt.
-
Stir or sonicate the mixture to obtain a fine, white solid.
-
Isolate the product by filtration.
-
Wash the solid with cold diethyl ether to remove any organic impurities.
-
Dry the final product, glycine methyl ester hydrochloride, under vacuum.[1]
-
| Parameter | Value | Notes |
| Reagents | This compound, 4 M HCl in 1,4-dioxane | A common and effective method for Boc deprotection. |
| Solvent | 1,4-Dioxane | Anhydrous conditions are recommended. |
| Temperature | 0 °C to Room Temperature | Initial cooling helps to control any exotherm. |
| Reaction Time | 1 - 4 hours | Monitor by TLC for completion. |
| Typical Yield | >95% | Yield can vary based on scale and purification.[1] |
| Typical Purity | >98% | Purity can be assessed by NMR or HPLC.[1] |
Protocol 2: Saponification of this compound and Coupling to an Amino Acid Ester
This protocol outlines a two-step process: first, the hydrolysis (saponification) of the methyl ester of this compound to yield Boc-Gly-OH, followed by the coupling of the resulting carboxylic acid to an amino acid methyl ester (e.g., L-Alanine methyl ester) to form a dipeptide.
Part A: Saponification of this compound
Materials and Reagents:
-
This compound
-
1 M Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) solution
-
Dioxane or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve this compound (1 equivalent) in a mixture of dioxane (or THF) and water.
-
Hydrolysis: Add 1 M LiOH solution (1.5 - 2 equivalents) dropwise to the solution at room temperature.
-
Reaction: Stir the mixture for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up and Isolation:
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvent.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Extract the product, Boc-Gly-OH, with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield the product.
-
| Parameter | Value | Notes |
| Reagents | This compound, LiOH or NaOH | Lithium hydroxide is often preferred for its milder nature. |
| Solvent | Dioxane/Water or THF/Water | A co-solvent system is necessary for solubility. |
| Temperature | Room Temperature | The reaction is typically efficient at ambient temperature. |
| Reaction Time | 2 - 4 hours | Monitor by TLC for completion. |
| Typical Yield | 85 - 95% | Yields are generally high for this transformation. |
Part B: Coupling of Boc-Gly-OH with an Amino Acid Ester
Materials and Reagents:
-
Boc-Gly-OH (from Part A)
-
L-Alanine methyl ester hydrochloride (or another amino acid ester)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated sodium bicarbonate solution
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: Dissolve Boc-Gly-OH (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.
-
In a separate flask, dissolve the amino acid methyl ester hydrochloride (1.1 equivalents) in anhydrous DCM and add DIPEA (1.2 equivalents) to neutralize the salt.
-
Combine the two solutions.
-
Coupling: Cool the combined solution to 0 °C in an ice bath and add DCC (1.1 equivalents) or EDC (1.1 equivalents).
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Isolation:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.
-
Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under vacuum.
-
Purify the crude product by column chromatography on silica gel to obtain the pure dipeptide.
-
| Parameter | Value | Notes |
| Coupling Reagents | DCC/HOBt or EDC/HOBt | HBTU or HATU can also be used for higher efficiency. |
| Base | DIPEA or NMM | To neutralize the amino acid ester salt and facilitate coupling. |
| Solvent | DCM or DMF | Anhydrous conditions are crucial for successful coupling. |
| Temperature | 0 °C to Room Temperature | Initial cooling minimizes side reactions. |
| Reaction Time | 12 - 24 hours | Monitor by TLC for completion. |
| Typical Yield | 70 - 90% | Yield depends on the specific amino acids and coupling reagents.[2] |
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Experimental workflows for this compound reactions.
Caption: Reaction pathways of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Boc-Gly-OMe Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficiency of their Boc-Gly-OMe coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low this compound coupling efficiency?
Low coupling efficiency in this compound synthesis is often due to several factors:
-
Suboptimal Coupling Reagent: The choice of coupling reagent is critical. While standard carbodiimides like DCC or EDC are often used, they may not always be the most effective, especially if reaction conditions are not optimized.
-
Presence of Moisture: Coupling reagents and activated intermediates are sensitive to moisture, which can lead to hydrolysis and reduced yields.
-
Incomplete Activation: The carboxylic acid of Boc-Gly-OH may not be fully activated before the addition of Glycine methyl ester (Gly-OMe), leading to unreacted starting materials.
-
Base Strength and Stoichiometry: The choice and amount of base used to neutralize the Gly-OMe salt and facilitate the coupling reaction can significantly impact the outcome.
-
Reaction Conditions: Factors such as solvent, temperature, and reaction time play a crucial role in the efficiency of the coupling reaction.
Q2: Which coupling reagents are recommended for this compound synthesis?
For a relatively straightforward coupling like this compound, a variety of reagents can be effective. The choice often depends on the desired balance between cost, reactivity, and ease of byproduct removal.
-
Carbodiimides (e.g., EDC, DCC) with additives (e.g., HOBt): This is a cost-effective and common method. HOBt helps to suppress racemization (though not a concern for glycine) and improve reaction rates. The water-soluble nature of the urea byproduct from EDC simplifies purification compared to DCC.[1][2]
-
Uronium/Aminium Salts (e.g., HBTU, HATU): These reagents are generally more reactive and lead to faster reaction times and higher yields, especially for more challenging couplings.[1][3] HATU is often considered more efficient than HBTU but is also more expensive.[4]
-
Phosphonium Salts (e.g., PyBOP): PyBOP is another highly efficient coupling reagent known for rapid reaction times and low racemization. It is a safer alternative to the carcinogenic BOP reagent.[1][5]
Q3: How can I monitor the progress of my this compound coupling reaction?
Monitoring the reaction is crucial for determining the optimal reaction time and identifying any issues.
-
Thin-Layer Chromatography (TLC): TLC is a simple and effective method to qualitatively monitor the disappearance of the starting materials (Boc-Gly-OH and Gly-OMe) and the appearance of the product (this compound).
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative analysis of the reaction mixture, allowing for the determination of the relative amounts of starting materials, product, and any byproducts.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to confirm the structure of the final product and assess its purity after isolation.[7][8]
Troubleshooting Guide
Issue 1: Low or No Product Formation
| Possible Cause | Recommended Solution |
| Inactive Coupling Reagent | Use fresh, high-quality coupling reagents. EDC is particularly moisture-sensitive and should be stored in a desiccator. |
| Presence of Water | Ensure all glassware is thoroughly dried and use anhydrous solvents. |
| Incomplete Activation of Boc-Gly-OH | Pre-activate the Boc-Gly-OH with the coupling reagent for a sufficient amount of time before adding the Gly-OMe. |
| Incorrect Stoichiometry | Use a slight excess (1.1-1.2 equivalents) of the coupling reagent and Boc-Gly-OH relative to the Gly-OMe. |
| Suboptimal pH | Ensure the reaction mixture is not acidic. Use an appropriate amount of a tertiary amine base like DIPEA or NMM to neutralize the Gly-OMe hydrochloride salt. |
Issue 2: Presence of Impurities in the Crude Product
| Possible Cause | Recommended Solution |
| N-acylurea Formation (with carbodiimides) | This unreactive byproduct can form from the reaction of the activated acid with the carbodiimide. The addition of HOBt can minimize this side reaction.[9] |
| Guanidinylation (with uronium/aminium reagents) | The coupling reagent can react with the free amine of Gly-OMe. Avoid using a large excess of the coupling reagent and pre-activate the Boc-Gly-OH before adding the amine.[10] |
| Unreacted Starting Materials | Increase the reaction time or consider switching to a more powerful coupling reagent. Ensure proper stoichiometry and reaction conditions. |
| Diketopiperazine Formation | Although less common for this specific coupling, it can occur. This side reaction can be suppressed by using in situ neutralization protocols in Boc-based synthesis.[10] |
Data Presentation
The following table summarizes the expected performance of common coupling reagents for this compound synthesis based on data from similar peptide couplings. Actual yields may vary depending on specific experimental conditions.
| Coupling Reagent | Typical Yield | Key Advantages & Disadvantages |
| EDC/HOBt | Good (70-90%)[4] | Advantages: Cost-effective, water-soluble byproducts are easily removed.[1][2] Disadvantages: Generally lower reactivity compared to uronium/phosphonium salts.[4] |
| HBTU | High (>90%)[4] | Advantages: Good balance of reactivity and cost, reliable for standard couplings. Disadvantages: Can be slightly less effective than HATU in preventing side reactions for sensitive amino acids.[4] |
| HATU | High (>90%)[4] | Advantages: High reactivity, low rates of side reactions, particularly effective for sterically hindered amino acids.[1][3] Disadvantages: Higher cost compared to other reagents.[4] |
| PyBOP | High (>90%)[5] | Advantages: Rapid and efficient coupling, low racemization, and avoids carcinogenic byproducts.[1][5] Disadvantages: Can be more expensive than carbodiimide-based methods. |
Experimental Protocols
Protocol 1: this compound Coupling using EDC/HOBt
-
Preparation of Glycine Methyl Ester Free Base:
-
Dissolve Glycine methyl ester hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Add N,N-Diisopropylethylamine (DIPEA) (1.0 eq) and stir for 10 minutes at room temperature to liberate the free amine.[11]
-
-
Coupling Reaction:
-
In a separate flask, dissolve Boc-Gly-OH (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous DCM.
-
Cool this solution to 0 °C in an ice bath.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq) to the cooled solution, followed by the solution of the free amine from step 1.[11]
-
Add an additional equivalent of DIPEA (1.0 eq).[11]
-
Stir the reaction mixture at 0 °C for 2 hours and then allow it to warm to room temperature and stir overnight.[11]
-
-
Work-up and Purification:
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with Ethyl Acetate (EtOAc).
-
Wash the organic phase sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: this compound Coupling using HATU
-
Reactant Preparation:
-
In a flask, dissolve Boc-Gly-OH (1.0 eq) and HATU (1.0 eq) in anhydrous Dimethylformamide (DMF).
-
Add DIPEA (1.0 eq) to the solution and stir for 1-2 minutes to pre-activate the carboxylic acid.[4]
-
-
Coupling Reaction:
-
In a separate flask, dissolve Glycine methyl ester hydrochloride (1.0 eq) in anhydrous DMF and add DIPEA (1.0 eq) to neutralize the salt.
-
Add the neutralized Gly-OMe solution to the pre-activated Boc-Gly-OH solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
-
Work-up and Purification:
-
Follow the work-up and purification steps outlined in Protocol 1.
-
Protocol 3: this compound Coupling using PyBOP
-
Reactant Preparation:
-
Dissolve Boc-Gly-OH (1.1 eq) in DMF.
-
-
Coupling Reaction:
-
To the Boc-Gly-OH solution, add PyBOP (1.1 eq) and DIPEA (2.2 eq). HOBt (1.1 eq) can be added to further suppress any potential side reactions.[12]
-
Add the Glycine methyl ester hydrochloride (1.0 eq) to the reaction mixture.
-
Stir for 10-60 minutes at room temperature.
-
-
Work-up and Purification:
-
Follow the work-up and purification steps outlined in Protocol 1.
-
Visualizations
Caption: General experimental workflow for this compound coupling.
Caption: Troubleshooting decision tree for low this compound coupling yield.
References
- 1. peptide.com [peptide.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. doras.dcu.ie [doras.dcu.ie]
- 7. N-Boc-glycine methyl ester | C8H15NO4 | CID 637609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
Troubleshooting low yield in Boc-Gly-OMe synthesis
Welcome to the technical support center for Boc-Gly-OMe (Boc-glycine methyl ester) synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot low yields and other common issues encountered during this procedure.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a low yield in this compound synthesis?
A1: Low yields in this compound synthesis can often be attributed to several factors:
-
Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, inadequate mixing, or suboptimal temperature.
-
Suboptimal pH: The pH of the reaction mixture is crucial for the efficient reaction of the amino group with di-tert-butyl dicarbonate (Boc-anhydride).
-
Moisture contamination: The presence of water can hydrolyze the Boc-anhydride, reducing its availability for the reaction.
-
Side reactions: Although less common for glycine, side reactions can occur, consuming starting materials or leading to byproducts that complicate purification.
-
Losses during workup and purification: Significant amounts of the product can be lost during extraction, washing, and purification steps.
Q2: How can I monitor the progress of the reaction?
A2: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable solvent system, such as ether/hexane (1:1), can be used to separate the product from the starting materials.[1] The disappearance of the glycine methyl ester spot and the appearance of the this compound spot indicate the progression of the reaction.
Q3: What is the expected appearance of pure this compound?
A3: Pure this compound is typically a colorless to yellow oily liquid.[2][3]
Q4: What are the appropriate storage conditions for this compound?
A4: this compound should be stored at 2-8 °C to ensure its stability.[2]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis of this compound, providing potential causes and solutions.
| Problem | Possible Causes | Solutions |
| Low Yield | Incomplete Reaction: Insufficient reaction time or temperature. | - Extend the reaction time and monitor by TLC until the starting material is consumed. - Ensure the reaction is stirred vigorously to ensure proper mixing. |
| Incorrect Stoichiometry: Molar ratios of reactants are not optimal. | - Use a slight excess of di-tert-butyl dicarbonate (Boc-anhydride). A common ratio is 1.05 to 1.25 equivalents relative to the glycine methyl ester hydrochloride.[4] | |
| Suboptimal pH: The reaction medium is too acidic or too basic. | - Maintain a basic pH by using a suitable base like triethylamine or sodium bicarbonate to neutralize the hydrochloride salt and facilitate the reaction.[1][5] | |
| Moisture Contamination: Hydrolysis of Boc-anhydride. | - Use anhydrous solvents and dry glassware. | |
| Losses During Workup: Product lost during extraction and washing steps. | - Ensure proper phase separation during extractions. - Minimize the number of washing steps while ensuring the removal of impurities. - Back-extract the aqueous layer to recover any dissolved product. | |
| Product is not pure (multiple spots on TLC) | Presence of Unreacted Starting Material: The reaction did not go to completion. | - See "Incomplete Reaction" solutions above. - Optimize purification conditions, such as the solvent gradient in column chromatography. |
| Formation of Byproducts: Side reactions may have occurred. | - While less common for glycine, ensure the reaction temperature is controlled to minimize potential side reactions. | |
| Contamination with Dicyclohexylurea (DCU): If using DCC as a coupling agent in a peptide synthesis context. | - Filter the reaction mixture to remove the precipitated DCU.[6] | |
| Difficulty in Isolating the Product | Product is an oil: Difficulty in handling and drying. | - After evaporation of the solvent, dry the oily product under high vacuum to remove residual solvents. |
| Emulsion formation during extraction: Difficulty in separating aqueous and organic layers. | - Add brine (saturated NaCl solution) to help break the emulsion.[6] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Di-tert-butyl dicarbonate
This protocol is adapted from a general procedure for the Boc protection of glycine methyl ester.[1]
Materials:
-
Glycine methyl ester hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
1N Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Suspend glycine methyl ester hydrochloride (1.0 eq) in dichloromethane.
-
Add di-tert-butyl dicarbonate (1.1 - 1.2 eq).
-
Add a small amount of water.
-
Cool the mixture in an ice bath.
-
Add triethylamine (1.1 eq) dropwise to the stirred mixture.
-
Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
Monitor the reaction by TLC (e.g., ether/hexane 1:1) until the starting material is consumed.[1]
-
Concentrate the reaction mixture under reduced pressure.
-
Take up the residue in diethyl ether and wash with a small amount of 1N HCl, then with water until the aqueous layer is neutral.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain this compound as an oil.
| Parameter | Value |
| Glycine methyl ester HCl | 1.0 eq |
| Di-tert-butyl dicarbonate | 1.1 - 1.2 eq |
| Triethylamine | 1.1 eq |
| Reaction Time | 4-12 hours |
| Typical Yield | >90% |
Visual Troubleshooting Guide
The following diagram illustrates a general workflow for troubleshooting low yield in this compound synthesis.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
This guide provides a starting point for troubleshooting issues with this compound synthesis. For more complex issues, consulting detailed literature on peptide synthesis and protecting group chemistry is recommended.
References
- 1. prepchem.com [prepchem.com]
- 2. This compound [myskinrecipes.com]
- 3. chemimpex.com [chemimpex.com]
- 4. CN101654473A - Synthesis method of amino-protecting glycine dipeptidase derivant - Google Patents [patents.google.com]
- 5. CN104276964A - Preparation method of Boc-glycine - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
Common side reactions with Boc-Gly-OMe and how to avoid them
Welcome to the technical support center for Boc-Gly-OMe. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions regarding the use of N-(tert-Butoxycarbonyl)glycine methyl ester (this compound) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions associated with the use of this compound in peptide synthesis?
A1: The primary side reactions encountered when using this compound are:
-
Dipeptide Formation (Self-Condensation): The most common side reaction is the formation of the dipeptide Boc-Gly-Gly-OMe. This occurs when a deprotected this compound molecule (H-Gly-OMe) reacts with an activated this compound, leading to chain elongation. This is a form of self-condensation.
-
Hydrolysis of the Methyl Ester: The methyl ester group is susceptible to hydrolysis, particularly under basic conditions (saponification), which results in the formation of Boc-Gly-OH. While generally stable, prolonged exposure to strong bases or aqueous basic conditions during workup can lead to this side product.
-
Incomplete Deprotection: Although not a side reaction of the molecule itself, incomplete removal of the Boc protecting group in a synthesis step can lead to failure sequences in the final peptide.
Q2: Is racemization a concern with this compound?
A2: No, racemization is not a concern for the glycine residue itself. Glycine is an achiral amino acid as its side chain is a hydrogen atom. Therefore, the stereochemical integrity of the glycine unit is maintained throughout the reaction process. However, it is crucial to be mindful of racemization for other chiral amino acids in the peptide sequence during coupling steps.
Q3: How should this compound be properly stored to ensure its stability?
A3: To ensure the stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong acids, bases, and oxidizing agents. For long-term storage, temperatures of -20°C to -80°C are recommended. Aliquoting the compound can help avoid degradation from repeated freeze-thaw cycles.
Troubleshooting Guides
Problem 1: Presence of an unexpected peak corresponding to Boc-Gly-Gly-OMe in my reaction mixture.
This issue indicates that self-condensation of this compound has occurred.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for the formation of Boc-Gly-Gly-OMe.
Detailed Steps:
-
Review the Activation Step: The choice of coupling reagent and the presence of additives are critical.
-
Possible Cause: Using a coupling reagent like a carbodiimide (e.g., DCC, EDC) without an additive can promote side reactions.
-
Solution: Incorporate an additive such as 1-hydroxybenzotriazole (HOBt) or a modern uronium/aminium salt (e.g., HBTU, HATU) which can suppress side reactions by forming a more stable active ester intermediate.
-
-
Check the Equivalents of Reactants: The stoichiometry of your reaction can influence the extent of side product formation.
-
Possible Cause: Using a large excess of this compound relative to the amine component can increase the likelihood of self-condensation.
-
Solution: Carefully control the stoichiometry. While a slight excess of the acid component is common, a large excess should be avoided.
-
-
Evaluate Reaction Time and Temperature: Prolonged reaction times and elevated temperatures can contribute to side product formation.
-
Possible Cause: Allowing the reaction to proceed for an extended period after completion can lead to an increase in side products.
-
Solution: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) and quench the reaction upon completion. Whenever possible, conduct the coupling at a lower temperature (e.g., 0 °C to room temperature).
-
-
Optimize Purification: If minor amounts of the dipeptide are formed, they can often be removed through careful purification.
-
Solution: Utilize silica gel column chromatography with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the more polar dipeptide from the desired product.
-
Problem 2: Reduced yield and presence of Boc-Gly-OH in the product.
This indicates that hydrolysis of the methyl ester has occurred.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for the hydrolysis of this compound.
Detailed Steps:
-
Review Aqueous Workup Conditions: The pH of the aqueous solutions used during workup is a critical factor.
-
Possible Cause: Washing the organic layer with a strong or even a mild aqueous base (e.g., saturated sodium bicarbonate) for an extended period can cause saponification of the methyl ester.
-
Solution: Minimize the contact time with basic aqueous solutions. If a basic wash is necessary, perform it quickly and at a low temperature. Ensure the final pH of the aqueous layer is not strongly basic.
-
-
Evaluate the Use of Base in the Reaction: The type and amount of base used in the coupling reaction can be a factor.
-
Possible Cause: The use of a strong, nucleophilic base in the presence of water can lead to hydrolysis.
-
Solution: Use a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to neutralize any hydrochloride salts and to facilitate the coupling reaction. Ensure all reagents and solvents are anhydrous.
-
-
Assess the Storage of the Starting Material: Improper storage can lead to degradation of this compound.
-
Possible Cause: Storing this compound in the presence of moisture can lead to slow hydrolysis over time.
-
Solution: Ensure that the starting material is stored in a tightly sealed container under anhydrous conditions.
-
Experimental Protocols
Protocol 1: General Procedure for Coupling of this compound to an Amine
This protocol is designed to minimize side reactions.
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine component (1.0 eq) in an appropriate anhydrous solvent (e.g., dichloromethane or DMF).
-
Activation: In a separate flask, dissolve this compound (1.1 eq) and HOBt (1.1 eq) in the same anhydrous solvent. Cool the solution to 0 °C.
-
Coupling: Add a coupling agent, such as EDC (1.1 eq), to the solution of this compound and HOBt. Stir for 15-20 minutes at 0 °C.
-
Reaction: Add the activated this compound solution to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Workup: Quench the reaction with water. If necessary, wash the organic layer sequentially with a dilute acid (e.g., 1N HCl), water, a dilute base (e.g., saturated NaHCO₃, brief wash), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 2: Saponification of this compound to Boc-Gly-OH
This protocol is for the intentional hydrolysis of the methyl ester.
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent mixture such as methanol/water or THF/water.
-
Hydrolysis: Add a solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.2 eq) in water dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Workup: Acidify the reaction mixture to a pH of approximately 2-3 with a dilute acid (e.g., 1N HCl or KHSO₄).
-
Extraction: Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Boc-Gly-OH.
Data Presentation
| Side Reaction | Influencing Factors | Recommended Conditions to Minimize Side Reaction |
| Dipeptide Formation (Boc-Gly-Gly-OMe) | - Coupling agent- Presence of additives- Stoichiometry- Reaction time and temperature | - Use of coupling agents with additives (e.g., EDC/HOBt, HATU)- Near-equimolar amounts of reactants- Lower reaction temperature (0 °C to RT)- Monitoring reaction to avoid prolonged reaction times |
| Methyl Ester Hydrolysis (Boc-Gly-OH) | - pH of workup- Presence of water- Type of base used | - Anhydrous reaction conditions- Use of non-nucleophilic bases (e.g., DIPEA)- Brief exposure to basic aqueous solutions during workup |
Visualizations
Signaling Pathways and Logical Relationships
Caption: Reaction pathways leading to desired product and common side products.
Boc-Gly-OMe solubility issues in different solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-Gly-OMe.
Troubleshooting Guide
Issue 1: this compound Fails to Dissolve Completely
Symptoms:
-
A cloudy or heterogeneous mixture is observed after adding the solvent.
-
Solid particles of this compound remain undissolved at the bottom of the vessel.
-
The compound appears as an oil or viscous liquid that does not fully integrate into the solvent.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Inappropriate Solvent Selection | Consult the solubility data table below. Ensure you are using a solvent in which this compound has high solubility. For many applications, polar aprotic solvents like DMSO or DMF are effective. |
| Insufficient Solvent Volume | Increase the volume of the solvent gradually while observing for dissolution. |
| Low Temperature | Gently warm the mixture. For some solvents, a slight increase in temperature can significantly improve solubility. Be cautious not to heat excessively, which could lead to degradation. |
| Hygroscopic Nature of Solvents | Particularly with DMSO, absorbed water can impact the solubility of some compounds.[1][2] Use freshly opened or anhydrous grade solvents. |
| Sonication Required | In some cases, particularly with higher concentrations in solvents like DMSO, ultrasonication is necessary to achieve full dissolution.[1][2] |
Issue 2: Product Oiling Out or Precipitation During Reaction
Symptoms:
-
The reaction mixture, which was initially clear, becomes cloudy.
-
A viscous oil or a solid precipitate forms during the course of the reaction.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Change in Solvent Polarity | The addition of less polar reagents or the formation of less polar products can decrease the overall polarity of the reaction mixture, causing this compound or its derivatives to precipitate. Consider using a solvent system with a slightly higher polarity or a co-solvent to maintain solubility throughout the reaction. |
| Product Insolubility | The newly formed peptide may be insoluble in the reaction solvent. It may be necessary to perform the reaction in a different solvent in which both reactants and products are soluble. |
| Temperature Fluctuation | If the reaction is sensitive to temperature, ensure consistent heating or cooling to prevent precipitation. |
Issue 3: Difficulty in Product Crystallization/Purification
Symptoms:
-
The final product is obtained as a viscous liquid or a semi-solid mass instead of a crystalline solid.[3]
-
Recrystallization attempts fail to yield solid material.[3]
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Inherent Properties of the Compound | Some Boc-protected dipeptides are known to exist as viscous liquids or semi-solids even when pure.[3] Confirm purity using analytical techniques like NMR. If the product is pure, it may be suitable for the next step without being a solid. |
| Incorrect Crystallization Solvent | Experiment with different solvent systems for crystallization. A common technique is to dissolve the compound in a good solvent (e.g., methanol, dichloromethane) and then slowly add a poor solvent (e.g., diethyl ether, pentane) until turbidity is observed, followed by cooling.[3] |
| Alternative Purification Methods | If crystallization is unsuccessful, consider other purification techniques such as column chromatography. |
| Inducing Solidification | For viscous liquids, try adding a small amount of a non-polar solvent like pentane or diethyl ether and scratching the side of the flask with a glass rod to induce crystallization.[3] Another technique is to freeze the sample in liquid nitrogen and then allow it to slowly warm to room temperature, which can sometimes induce solidification.[3] |
Frequently Asked Questions (FAQs)
Q1: In which solvents is this compound most soluble?
A1: this compound exhibits high solubility in polar aprotic solvents. It is highly soluble in Dimethyl Sulfoxide (DMSO), with a reported solubility of 200 mg/mL.[1] It is also reported to be soluble in chloroform and ethyl acetate.[4]
Q2: Is this compound soluble in water?
A2: Generally, Boc-protected amino acids with a free carboxylic acid, like Boc-Gly-OH, can have some water solubility. However, the methyl ester in this compound reduces its polarity, making it largely insoluble in water.
Q3: My this compound solution in DMSO appears hazy. What should I do?
A3: Haze in a DMSO solution can be due to the hygroscopic nature of DMSO, which readily absorbs moisture from the air. This absorbed water can decrease the solubility of this compound.[1][2] Using a fresh, unopened bottle of anhydrous DMSO is recommended. Additionally, gentle warming and ultrasonication can help to clarify the solution.[1][2]
Q4: Can I store this compound in solution?
A4: Yes, stock solutions of this compound can be prepared and stored. For long-term storage, it is recommended to store solutions at -80°C (for up to 6 months) or -20°C (for up to 1 month).[1] To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use vials.[1]
Q5: I am having trouble with the Boc deprotection of my peptide containing this compound without cleaving the methyl ester. What conditions should I use?
A5: Protecting the amino group with a Boc group while having a methyl ester at the C-terminus is a common strategy in peptide synthesis. To selectively remove the Boc group without affecting the methyl ester, acidic conditions are typically used. A common method is treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM). Another option is using HCl in an organic solvent like dioxane or ethyl acetate. The reaction time and temperature should be carefully monitored to avoid side reactions.
Data Presentation
Solubility of this compound in Various Solvents
| Solvent | Chemical Formula | Type | Solubility (at approx. 25°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | 200 mg/mL[1] | Ultrasonication may be needed. Use of hygroscopic DMSO can impact solubility.[1][2] |
| Chloroform | CHCl₃ | Polar Aprotic | Soluble[4] | Quantitative data not readily available. |
| Ethyl Acetate | CH₃COOCH₂CH₃ | Polar Aprotic | Soluble[4] | Quantitative data not readily available. |
| Water | H₂O | Polar Protic | Insoluble | - |
| Methanol | CH₃OH | Polar Protic | Slightly Soluble | Based on data for the similar compound Boc-Gly-OH. |
| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Expected to be soluble | Often used as a solvent in reactions involving Boc-protected amino acids. |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Expected to be soluble | A common solvent in organic synthesis. |
| Acetonitrile | CH₃CN | Polar Aprotic | Expected to be soluble | A common solvent in organic synthesis and chromatography. |
| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | Expected to be highly soluble | A common solvent for peptide synthesis. |
Experimental Protocols
Protocol for Determining the Solubility of this compound
This protocol outlines a general method for determining the solubility of this compound in a given solvent.
Materials:
-
This compound
-
Selected solvent (analytical grade or higher)
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Pipettes
-
HPLC or other suitable analytical instrument
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
To each vial, add a known volume of the selected solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Agitate the vials using a vortex mixer for a set period (e.g., 24-48 hours) at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Centrifuge the vials at high speed to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) without disturbing the solid pellet.
-
Dilute the supernatant with a known volume of a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the diluted sample using a calibrated analytical method (e.g., HPLC) to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.
-
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
References
Technical Support Center: Optimizing Deprotection of Boc-Gly-OMe
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the deprotection of N-(tert-butoxycarbonyl)-glycine methyl ester (Boc-Gly-OMe). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to streamline your experimental workflow.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Boc deprotection of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| 1. Incomplete Deprotection | Insufficient Acid Concentration or Strength: The acidic conditions are not potent enough to completely cleave the Boc group.[1] | - Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% TFA in DCM). - Switch to a stronger acid system, such as 4M HCl in 1,4-dioxane.[1][2][3][4] |
| Inadequate Reaction Time: The reaction has not been allowed to proceed for a sufficient duration.[1] | - Extend the reaction time and monitor the progress periodically using an appropriate analytical technique like TLC or LC-MS.[1] | |
| Low Reaction Temperature: The temperature is too low for the reaction to proceed at an optimal rate. | - While many deprotections are performed at room temperature, gentle heating can sometimes be employed, but must be done cautiously to avoid side reactions.[1] | |
| Poor Solvent Choice: The solvent may not be optimal for the reaction, leading to poor solubility of reagents or intermediates.[1][5] | - Dichloromethane (DCM) is a standard solvent for TFA-mediated deprotection, while 1,4-dioxane is common for HCl-based methods.[1][6] Ensure your starting material is fully dissolved. | |
| 2. Formation of Side Products | tert-Butylation: The tert-butyl cation generated during deprotection can alkylate nucleophilic sites.[7][8] | - Add a scavenger, such as anisole, thioanisole, or triisopropylsilane (TIS), to the reaction mixture to trap the tert-butyl cation.[5][7][9] |
| Ester Hydrolysis: The methyl ester group is sensitive to harsh acidic or basic conditions, leading to the formation of the free carboxylic acid. | - Use milder deprotection conditions. For instance, HCl in dioxane is often considered milder than TFA.[9] - Avoid prolonged reaction times and elevated temperatures. - During workup, use a mild base like saturated sodium bicarbonate for neutralization and avoid strong bases.[5][10] | |
| 3. Difficult Work-Up | Product is Water-Soluble: The resulting glycine methyl ester hydrochloride salt may have some solubility in the aqueous phase, leading to loss of product during extraction. | - After quenching the reaction, concentrate the mixture in vacuo to remove excess acid and solvent.[10][11] - The product can often be precipitated as the hydrochloride salt by adding a non-polar solvent like diethyl ether and collected by filtration.[10][12] |
| Emulsion Formation During Extraction: An emulsion may form during the aqueous workup, making phase separation difficult. | - Add brine (saturated NaCl solution) to the aqueous layer to help break the emulsion. - Filter the entire mixture through a pad of Celite. |
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for the deprotection of this compound?
A1: The most common reagents are strong acids. Trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) and a solution of hydrogen chloride (HCl) in an organic solvent such as 1,4-dioxane or methanol are widely used.[5][13][14][15]
Q2: How can I monitor the progress of the deprotection reaction?
A2: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the reaction's progress.[5] You can observe the disappearance of the starting material (this compound) spot and the appearance of the product spot. The product, being a primary amine, can be visualized using a ninhydrin stain. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more quantitative monitoring.[10]
Q3: My substrate is sensitive to strong acids. Are there milder alternatives for Boc deprotection?
A3: Yes, for acid-sensitive substrates, milder conditions can be employed. These include using aqueous phosphoric acid or oxalyl chloride in methanol.[5][16] Thermal deprotection by heating the substrate in a suitable solvent is another acid-free alternative.[17]
Q4: What is the purpose of a scavenger in the deprotection reaction?
A4: The acid-catalyzed removal of the Boc group generates a reactive tert-butyl cation.[7][18] This cation can act as an alkylating agent, leading to side reactions if nucleophilic functional groups are present in the molecule. Scavengers are added to the reaction mixture to trap this reactive intermediate and prevent unwanted side product formation.[7][8]
Q5: How do I isolate the deprotected product, glycine methyl ester, after the reaction?
A5: After the reaction is complete, the product is typically present as an ammonium salt (e.g., trifluoroacetate or hydrochloride). A common work-up procedure involves removing the excess acid and solvent under reduced pressure.[10][11] To obtain the free amine, the residue is dissolved in a suitable organic solvent and washed with a mild aqueous base, such as saturated sodium bicarbonate solution, to neutralize the acid.[5][10] The free amine can then be extracted into the organic layer, dried, and concentrated.[5][10]
Quantitative Data on Deprotection Time
The following table summarizes typical deprotection times for Boc-protected amines under various conditions. Note that reaction times can vary based on substrate and reaction scale.
| Reagent | Solvent | Temperature | Typical Reaction Time | Reference |
| 50% TFA | Dichloromethane (DCM) | Room Temperature | 30 minutes - 2 hours | [9][10][11] |
| 4M HCl | 1,4-Dioxane | Room Temperature | 30 minutes - 4 hours | [2][4][10][12] |
| Oxalyl Chloride (3 equiv.) | Methanol | Room Temperature | 1 - 4 hours | [16] |
| 2 equiv. TFA | Ionic Liquid | 110 °C | ~10 minutes | [19] |
Experimental Protocols
Protocol 1: Deprotection of this compound using TFA in DCM
-
Dissolution: Dissolve this compound (1 equivalent) in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acid Addition: Slowly add an equal volume of trifluoroacetic acid (TFA) to the solution while stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring. Monitor the reaction progress by TLC (e.g., every 30 minutes). A typical mobile phase for TLC analysis is ethyl acetate/hexanes (1:1).
-
Work-up: Once the reaction is complete (typically within 1-2 hours), concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[1] Co-evaporation with toluene (2-3 times) can help remove residual TFA.[1][20]
-
Neutralization and Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[10] Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the free amine, glycine methyl ester.[10]
Protocol 2: Deprotection of this compound using HCl in 1,4-Dioxane
-
Dissolution: Dissolve this compound (1 equivalent) in a minimal amount of a suitable solvent like methanol or directly in 1,4-dioxane in a round-bottom flask with a magnetic stir bar.
-
Acid Addition: Add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents).
-
Reaction: Stir the mixture at room temperature. The reaction time can vary from 30 minutes to a few hours.[2][4] Monitor the reaction's completion by TLC.
-
Isolation: Upon completion, the product often precipitates as the hydrochloride salt. The solvent can be removed under reduced pressure.[12] The resulting solid can be collected by filtration after trituration with a solvent like diethyl ether.[10]
-
Neutralization (Optional): If the free amine is required, dissolve the hydrochloride salt in an appropriate solvent and neutralize it with a mild base as described in Protocol 1.
Visualizations
Caption: Experimental workflow for the deprotection of this compound.
Caption: Troubleshooting logic for this compound deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. experts.arizona.edu [experts.arizona.edu]
- 5. benchchem.com [benchchem.com]
- 6. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. BOC deprotection [ko.bzchemicals.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Boc Deprotection - TFA [commonorganicchemistry.com]
- 12. Boc Deprotection - HCl [commonorganicchemistry.com]
- 13. Amine Protection / Deprotection [fishersci.co.uk]
- 14. researchgate.net [researchgate.net]
- 15. jk-sci.com [jk-sci.com]
- 16. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reddit.com [reddit.com]
- 18. total-synthesis.com [total-synthesis.com]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Purification of Boc-Gly-OMe Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Boc-Gly-OMe reaction products by chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product (this compound) elutes with the solvent front (high Rf). | The solvent system is too polar. | Decrease the polarity of the eluent. A common starting point for this compound is a mixture of hexane and ethyl acetate. Increase the proportion of hexane. |
| Product is not eluting from the column. | The solvent system is not polar enough. | Increase the polarity of the eluent. Gradually increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture. If the product is still retained, consider adding a small amount of methanol to the eluent system. |
| Poor separation of this compound from impurities. | Inappropriate solvent system. | Optimize the solvent system using thin-layer chromatography (TLC) before running the column. Test various ratios of hexane and ethyl acetate to achieve good separation between the product spot and impurity spots. |
| Column is overloaded. | Use an appropriate amount of crude product for the size of the column. A general rule is a 1:30 to 1:100 ratio of crude product to silica gel by weight. | |
| Streaking or tailing of the product spot on TLC and column. | The compound is interacting too strongly with the acidic silica gel. | Add a small amount of a modifier to the eluent system, such as a few drops of triethylamine to neutralize the acidic sites on the silica gel. |
| The sample is not fully dissolved or contains insoluble material. | Ensure the crude product is fully dissolved in a minimal amount of the initial eluent or a suitable solvent before loading onto the column. | |
| Product appears to be decomposing on the column. | This compound can be sensitive to highly acidic conditions on silica gel over long periods. | Deactivate the silica gel by pre-treating it with a solution of the eluent containing a small amount of triethylamine. Elute the column as quickly as possible without sacrificing separation. |
| Fractions are all mixed, despite a good separation on TLC. | The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
| The sample was loaded improperly. | Load the sample in a narrow band at the top of the column. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound synthesis?
A1: Common impurities include unreacted starting materials such as glycine methyl ester and di-tert-butyl dicarbonate (Boc anhydride), as well as byproducts like di-Boc-glycine methyl ester.
Q2: How can I visualize this compound and its impurities on a TLC plate?
A2: this compound and related compounds are often not UV-active. Visualization can be achieved by staining the TLC plate with a potassium permanganate solution or by using a vanillin stain followed by gentle heating.
Q3: What is a good starting solvent system for the column chromatography of this compound?
A3: A common and effective solvent system is a mixture of hexane and ethyl acetate. The optimal ratio should be determined by TLC, but a starting point of 3:1 hexane:ethyl acetate is often suitable.
Q4: My product is an oil. How should I load it onto the column?
A4: If your crude this compound is an oil, you can dissolve it in a minimal amount of the initial eluent (e.g., 10% ethyl acetate in hexane) and carefully apply it to the top of the silica gel bed. Alternatively, you can adsorb the oily product onto a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and then load this powder onto the top of the column.
Q5: How can I remove residual starting materials like glycine methyl ester?
A5: Glycine methyl ester is more polar than this compound and will have a lower Rf value on TLC. It should remain on the column longer than the desired product. If it co-elutes, consider a less polar solvent system to increase the separation.
Data Presentation
The following table provides representative data for the purification of this compound. Actual values may vary depending on the specific reaction and chromatographic conditions.
| Compound | Typical TLC Rf * | Elution Condition (Hexane:Ethyl Acetate) | Typical Purity (Post-Column) | Typical Yield (Post-Column) |
| Di-tert-butyl dicarbonate | High (near solvent front) | 9:1 | - | - |
| This compound | 0.3 - 0.4 | 7:3 to 6:4 | >98% | 85-95% |
| Glycine methyl ester | Low (near baseline) | Elutes with higher polarity solvent | - | - |
*In a 7:3 Hexane:Ethyl Acetate solvent system.
Experimental Protocols
Thin-Layer Chromatography (TLC) Analysis
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a chamber containing a hexane:ethyl acetate solvent system (e.g., start with 3:1 and adjust as necessary to obtain an Rf of ~0.3-0.4 for the product).
-
Visualize the spots using a potassium permanganate stain.
Flash Column Chromatography Protocol
-
Column Preparation:
-
Select a column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 10% ethyl acetate in hexane).
-
Pour the slurry into the column and allow the silica to settle, ensuring a flat and even bed. Add a layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial eluent.
-
Carefully load the sample solution onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with the initial non-polar solvent mixture (e.g., 10% ethyl acetate in hexane).
-
Gradually increase the polarity of the eluent (e.g., to 20%, then 30% ethyl acetate in hexane) to elute the desired product.[1]
-
Collect fractions and monitor them by TLC.
-
-
Fraction Analysis and Product Isolation:
-
Combine the fractions containing the pure this compound as determined by TLC.
-
Remove the solvent under reduced pressure to obtain the purified product.
-
Mandatory Visualization
Caption: A decision-making workflow for troubleshooting the purification of this compound.
Caption: Elution order of components from a silica gel column.
References
Technical Support Center: Side-Product Formation in Boc-Gly-OMe Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying, understanding, and mitigating side-product formation during chemical reactions involving N-Boc-glycine methyl ester (Boc-Gly-OMe).
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in reactions with this compound?
A1: The most prevalent side products in reactions involving this compound are the formation of diketopiperazine (cyclo(Gly-Gly)), the dipeptide Boc-Gly-Gly-OMe, and higher oligomers. These side reactions are primarily driven by the high reactivity of the unhindered glycine residue and the potential for premature deprotection or intermolecular coupling.
Q2: What is diketopiperazine (DKP) and why does it form?
A2: Diketopiperazine (DKP), specifically cyclo(Gly-Gly) in this context, is a cyclic dipeptide that is a common byproduct in peptide synthesis, especially when glycine is the C-terminal residue. Its formation is initiated by the deprotection of the Boc group, followed by an intramolecular cyclization where the newly freed amino group attacks the methyl ester carbonyl. This reaction is thermodynamically favored due to the stability of the resulting six-membered ring.
Q3: How does the formation of the dipeptide Boc-Gly-Gly-OMe occur?
A3: The formation of the dipeptide Boc-Gly-Gly-OMe is a result of intermolecular coupling. This can happen if a deprotected glycine methyl ester molecule (H-Gly-OMe) acts as a nucleophile and attacks an activated this compound molecule. This leads to the formation of a new peptide bond and the elongation of the glycine chain.
Q4: Can oligomerization be a significant issue?
A4: Yes, due to the small size and lack of steric hindrance of glycine, repetitive intermolecular coupling reactions can occur, leading to the formation of trimers (Boc-Gly-Gly-Gly-OMe) and higher oligomers. This is particularly problematic if the reaction conditions favor intermolecular reactions over the desired reaction with the intended substrate.
Q5: How can I detect the presence of these side products?
A5: The most common methods for detecting these side products are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). HPLC can separate the desired product from the side products based on their different polarities, while MS can confirm the identity of each species by its mass-to-charge ratio.
Troubleshooting Guides
Problem 1: Presence of a significant peak corresponding to cyclo(Gly-Gly) in my reaction mixture.
Possible Cause: Premature deprotection of the Boc group followed by intramolecular cyclization. This can be exacerbated by prolonged reaction times, elevated temperatures, or the presence of bases.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing cyclo(Gly-Gly) formation.
Detailed Steps:
-
Reduce Reaction Temperature: Perform the coupling reaction at a lower temperature (e.g., 0 °C or even -15 °C) to decrease the rate of both deprotection and intramolecular cyclization.
-
Shorten Reaction Time: Monitor the reaction closely using a suitable analytical technique (e.g., TLC or HPLC) and quench the reaction as soon as the desired product is formed to prevent further side reactions.
-
Control Basicity: If a base is used, employ a weaker, non-nucleophilic base such as diisopropylethylamine (DIPEA) and use it in stoichiometric amounts. Excess base can accelerate Boc deprotection.
-
Optimize Coupling Reagent: Consider using coupling reagents that promote rapid amide bond formation, minimizing the time the deprotected amine is available for cyclization.
Problem 2: Formation of Boc-Gly-Gly-OMe and higher oligomers.
Possible Cause: Intermolecular coupling of this compound with deprotected glycine methyl ester is competing with the desired reaction. This is often due to high concentrations of reactants or slow reaction with the intended substrate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for preventing oligomerization.
Detailed Steps:
-
Adjust Concentration: Lowering the overall concentration of the reaction can favor intramolecular reactions or reactions with a more reactive substrate over intermolecular oligomerization.
-
Slow Addition: Add the activated this compound solution slowly to the reaction mixture containing the other reactant. This keeps the instantaneous concentration of the glycine species low, disfavoring self-condensation.
-
Stoichiometry Control: Use a slight excess of the more valuable or reactive coupling partner to ensure the this compound is consumed in the desired reaction pathway.
-
Enhance Desired Reaction: Ensure the nucleophile intended to react with this compound is sufficiently reactive and present in an appropriate concentration to outcompete the intermolecular side reaction.
Data Presentation
Table 1: Influence of Coupling Reagents on Side-Product Formation in Glycine-Containing Dipeptide Synthesis (Illustrative Data)
| Coupling Reagent | Desired Product Yield (%) | Diketopiperazine (%) | Dipeptide Impurity (%) | Racemization (%) |
| DCC/HOBt | 85 | 5-10 | ~5 | < 2 |
| HBTU/DIPEA | 90 | 2-5 | ~3 | < 1 |
| HATU/DIPEA | >95 | < 2 | < 2 | < 0.5 |
| EDC/HOBt | 80-85 | 5-15 | ~5 | < 3 |
Note: Data is generalized from peptide synthesis literature and illustrates trends. Actual yields will vary based on specific reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Coupling of this compound using EDC/HOBt
-
Reactant Preparation:
-
Dissolve the amine substrate (1.0 eq) in an appropriate anhydrous solvent (e.g., DMF or DCM).
-
In a separate flask, dissolve this compound (1.1 eq) and HOBt (1.1 eq) in the same anhydrous solvent.
-
-
Activation:
-
Cool the this compound/HOBt solution to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) to the cooled solution and stir for 15-20 minutes.
-
-
Coupling:
-
Add the amine substrate solution to the activated this compound mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
-
Monitoring:
-
Monitor the reaction progress by TLC or HPLC.
-
-
Work-up:
-
Once the reaction is complete, dilute with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: HPLC Method for Analysis of Side Products
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 220 nm.
-
Expected Elution Order (General): Cyclo(Gly-Gly) (most polar, elutes first), followed by this compound, and then the more non-polar dipeptide Boc-Gly-Gly-OMe. Retention times will need to be confirmed with standards.
Reaction Pathway Diagrams
Caption: Mechanism of diketopiperazine (cyclo(Gly-Gly)) formation.
Caption: Pathway for the formation of Boc-Gly-Gly-OMe and higher oligomers.
Boc-Gly-OMe stability issues during storage
Welcome to the technical support center for Boc-Gly-OMe (N-(tert-Butoxycarbonyl)glycine methyl ester). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound during storage and in experimental use.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound, providing potential causes and actionable solutions.
Issue 1: Decreased Yield or Inconsistent Results in Reactions
Question: I am experiencing lower than expected yields or inconsistent results in my peptide coupling reactions using this compound that has been stored in my lab for some time. What could be the cause?
Answer:
Lower yields or inconsistent reactivity of stored this compound are often linked to the degradation of the compound. The two primary degradation pathways are hydrolysis of the methyl ester and, to a lesser extent, decomposition of the Boc protecting group.
Potential Causes and Solutions:
-
Hydrolysis: this compound is susceptible to hydrolysis, especially in the presence of moisture, which breaks down the methyl ester to form Boc-Gly-OH and methanol. This is the most common degradation pathway.
-
Verification: The presence of Boc-Gly-OH can be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. In an HPLC chromatogram, a new peak corresponding to the more polar Boc-Gly-OH will appear.
-
Solution:
-
Confirm Purity: Before use, assess the purity of your this compound stock using the HPLC protocol provided in the "Experimental Protocols" section.
-
Use Fresh Reagent: If significant degradation is detected, it is recommended to use a fresh, unopened vial of this compound for critical experiments.
-
Proper Storage: Ensure that this compound is stored under the recommended conditions to minimize future degradation.
-
-
-
Boc Group Degradation: While generally stable, the Boc group can be cleaved under acidic conditions. If the compound has been exposed to acidic vapors in the storage area, this could lead to the formation of glycine methyl ester.
-
Verification: The presence of glycine methyl ester can also be detected by HPLC or NMR.
-
Solution: Store this compound away from acidic compounds. Ensure the container is tightly sealed.
-
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
Question: I am analyzing my stored this compound by HPLC and observe additional peaks that were not present when the reagent was new. What are these impurities?
Answer:
The appearance of new peaks in an HPLC chromatogram of this compound is a clear indicator of degradation. The identity of these peaks usually corresponds to the degradation products.
Troubleshooting Workflow for Unidentified Peaks:
Caption: Troubleshooting workflow for identifying unknown peaks in HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry place. For extended storage, refrigeration at 2-8°C or freezing at -20°C is recommended. It is crucial to protect the compound from moisture and acidic environments.
Q2: What is the typical shelf life of this compound?
A2: While a specific shelf life is not always provided and can depend on storage conditions, Boc-amino acids are generally stable for years when stored properly. However, for applications sensitive to purity, it is advisable to re-analyze the compound if it has been stored for more than a year or if there are any visible changes to the material.
Q3: My this compound is an oily liquid. Is this normal?
A3: Yes, this compound is typically an oily liquid or a low-melting solid at room temperature. This physical appearance is normal and not an indication of degradation.
Q4: Can I use this compound that shows some degradation?
A4: For non-critical applications, you might be able to use a partially degraded sample if you can accurately determine the purity and adjust the stoichiometry accordingly. However, for sensitive applications like peptide synthesis, using degraded material is not recommended as the impurities can interfere with the reaction and complicate purification.
Q5: How does moisture affect the stability of this compound?
A5: Moisture is a key factor in the degradation of this compound. In the presence of water, the methyl ester can undergo hydrolysis to form Boc-glycine (Boc-Gly-OH). This is why it is critical to store the compound in a dry environment with the container tightly sealed.
Data on this compound Stability
| Stress Condition | Temperature | Duration | Expected Degradation Products | Extent of Degradation |
| Acidic Hydrolysis | 60°C | 24 hours | Boc-Gly-OH, Gly-OMe | Significant |
| Basic Hydrolysis | Room Temp | 4 hours | Boc-Gly-OH | Rapid |
| Oxidative | Room Temp | 24 hours | Minimal degradation | Low |
| Thermal (Dry Heat) | 80°C | 48 hours | Minimal degradation | Low |
| Photostability | UV/Visible Light | 7 days | Minimal degradation | Low |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by HPLC
Objective: To determine the purity of a this compound sample and identify the presence of the primary degradation product, Boc-Gly-OH.
Materials:
-
This compound sample
-
Boc-Gly-OH reference standard
-
HPLC grade acetonitrile (ACN)
-
HPLC grade water
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of acetonitrile to prepare a 1 mg/mL solution.
-
Prepare a reference standard solution of Boc-Gly-OH in acetonitrile at a similar concentration.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm
-
Column Temperature: 30°C
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
-
Analysis:
-
Inject the Boc-Gly-OH reference standard to determine its retention time.
-
Inject the this compound sample.
-
Identify the peak for this compound and any impurity peaks. The peak corresponding to the retention time of the Boc-Gly-OH standard is the hydrolysis product.
-
Calculate the purity of this compound by the area percentage method.
-
Visualizing Degradation and Storage Logic
Primary Degradation Pathway of this compound
Caption: The primary degradation pathway of this compound is hydrolysis.
Decision Tree for Optimal Storage of this compound
Caption: Decision tree for selecting the appropriate storage conditions for this compound.
Validation & Comparative
A Comparative Guide to Boc and Cbz Protecting Groups for Glycine
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide synthesis and the development of complex organic molecules, the strategic selection of protecting groups is paramount to achieving desired outcomes. This guide offers an objective comparison of two of the most commonly employed amine protecting groups for glycine: the tert-butoxycarbonyl (Boc) group and the benzyloxycarbonyl (Cbz or Z) group. This comparison is supported by experimental data to aid researchers in making informed decisions for their synthetic strategies.
At a Glance: Key Differences
The fundamental distinction between the Boc and Cbz protecting groups lies in their stability and the conditions required for their removal, a concept known as orthogonality. This orthogonality is crucial in multi-step syntheses, allowing for the selective deprotection of one group in the presence of the other. The Boc group is characteristically labile to acidic conditions, while the Cbz group is typically removed via catalytic hydrogenolysis.[1][2]
Quantitative Performance Data
The following tables summarize typical experimental data for the protection of glycine and the deprotection of the resulting N-protected glycine derivatives.
Table 1: Glycine Protection Efficiency
| Protecting Group | Reagent | Typical Reaction Conditions | Typical Yield | Reference |
| Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Aqueous solution with base (e.g., NaOH or NaHCO₃), room temperature. | 90-95% | [3] |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Aqueous solution with base (e.g., NaOH), 0 °C to room temperature. | ~88% | [4] |
Table 2: Deprotection Conditions and Efficiency
| Protected Glycine | Deprotection Method | Reagents and Conditions | Typical Yield | Reference |
| Boc-Glycine | Acidolysis | Trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in an organic solvent.[] | High (often quantitative) | [6] |
| Cbz-Glycine | Hydrogenolysis | H₂ gas, Palladium on carbon (Pd/C) catalyst, in a solvent like methanol or ethanol. | High (often quantitative) | [7] |
Chemical Stability Comparison
| Condition | Boc Group Stability | Cbz Group Stability |
| Strong Acids (e.g., TFA, HCl) | Labile | Stable |
| Bases (e.g., NaOH, piperidine) | Stable | Stable |
| Catalytic Hydrogenation | Stable | Labile |
| Nucleophiles | Generally Stable | Generally Stable |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the logical flow of the protection and deprotection reactions for both Boc and Cbz groups on glycine.
Detailed Experimental Protocols
Synthesis of N-Boc-Glycine
This protocol is adapted from a high-yield synthesis method.[3]
Materials:
-
L-glycine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
Water
-
n-Hexane
-
Hydrochloric acid (3M)
-
Dioxane
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 18.1 g of L-glycine in 100 mL of water in a reaction flask and stir.
-
Add a 0.01 mol/L solution of NaOH to render the solution alkaline.
-
Add (Boc)₂O in batches: add 8 g and react for 2 hours, add another 8 g and react for 2 hours, and finally add 9 g and react for 4 hours.
-
Extract the reaction mixture three times with n-hexane (12 mL each time) to remove impurities.
-
Adjust the pH of the aqueous layer to 3 with 3M hydrochloric acid.
-
Extract the product three times with dioxane (0.6 L each time).
-
Combine the organic layers and wash with brine until neutral.
-
Dry the organic layer over anhydrous sodium sulfate for 10 hours.
-
Filter the solution and concentrate the filtrate to dryness under reduced pressure.
-
Add 60 mL of n-hexane and stir to induce crystallization.
-
Collect the product by centrifugation and dry to obtain N-Boc-glycine.
Expected Yield: ~93.87%
Synthesis of N-Cbz-Glycine
This protocol is based on a standard procedure for the Cbz protection of glycine.[4]
Materials:
-
Glycine (0.1 mol)
-
Sodium hydroxide (2 M and 4 M aqueous solutions)
-
Benzyl chloroformate (1.2 equivalents)
-
Diethyl ether
-
Hydrochloric acid
Procedure:
-
Dissolve 0.1 mol of glycine in 50 mL of 2 M aqueous sodium hydroxide and cool the solution in an ice bath.
-
Simultaneously add 1.2 equivalents of benzyl chloroformate and 25 mL of 4 M aqueous sodium hydroxide dropwise to the glycine solution at 0 °C over 30 minutes.
-
Stir the mixture for an additional 10 minutes at 0 °C, then allow it to warm to room temperature.
-
Extract the solution twice with diethyl ether to remove impurities.
-
Acidify the aqueous layer to a pH of 1 with hydrochloric acid.
-
Filter the resulting precipitate, wash with a small amount of cold water, and dry to yield carbobenzoxyglycine.
Expected Yield: ~88%
Deprotection of N-Boc-Glycine
A general procedure for the acidic cleavage of the Boc group.[6]
Materials:
-
N-Boc-glycine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Boc-glycine in a suitable solvent such as dichloromethane.
-
Add an excess of trifluoroacetic acid (e.g., a 1:1 mixture of TFA:DCM).
-
Stir the reaction at room temperature. The reaction is typically rapid.
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Once the reaction is complete, remove the solvent and excess acid under reduced pressure to obtain the glycine salt.
Deprotection of N-Cbz-Glycine
A standard protocol for the hydrogenolysis of the Cbz group.[7]
Materials:
-
N-Cbz-glycine
-
10% Palladium on carbon (Pd/C) catalyst
-
Methanol or Ethanol
-
Hydrogen (H₂) gas source (e.g., balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the N-Cbz-glycine in a suitable solvent such as methanol or ethanol.
-
Add 5-10 mol% of 10% Pd/C catalyst to the solution.
-
Place the reaction mixture under an atmosphere of hydrogen gas.
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected glycine.
Conclusion
The choice between Boc and Cbz as a protecting group for glycine is a strategic one, dictated by the overall synthetic plan. Both protecting groups can be introduced in high yields.
The Boc group is favored for its ease of removal with strong acids, making it a staple in solid-phase peptide synthesis.[] However, the harsh acidic conditions required for its cleavage may not be suitable for molecules containing other acid-sensitive functional groups.
The Cbz group , on the other hand, is stable to both acidic and basic conditions, offering robustness in various synthetic steps.[2] Its removal by catalytic hydrogenolysis is exceptionally mild and occurs at a neutral pH, which is advantageous for sensitive substrates. The primary limitation of the Cbz group is its incompatibility with functional groups that are also susceptible to reduction, such as alkenes or alkynes.
Ultimately, a thorough understanding of the stability, orthogonality, and specific experimental conditions for the application and removal of each protecting group will enable researchers to design more efficient and successful synthetic routes.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. CN104276964A - Preparation method of Boc-glycine - Google Patents [patents.google.com]
- 4. organic chemistry - Synthesise the CBZ derivative of glycine from glycine and benzyl chloroformate - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Cbz-Protected Amino Groups [organic-chemistry.org]
A Comparative Guide to HPLC Analysis for Purity Assessment of Boc-Gly-OMe
For Researchers, Scientists, and Drug Development Professionals
The purity of starting materials is a critical parameter in peptide synthesis and drug development. N-tert-butyloxycarbonyl-glycine methyl ester (Boc-Gly-OMe), a fundamental building block, requires rigorous purity assessment to ensure the integrity of subsequent synthetic steps and the quality of the final product. High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), stands as the principal analytical technique for this purpose, offering high resolution and quantitative accuracy.
This guide provides a comparative overview of RP-HPLC methods for the purity assessment of this compound, detailing a standard protocol and potential alternatives. The information is supported by established analytical practices for N-protected amino acids and their derivatives.
Comparison of Analytical Techniques
While other techniques like Thin Layer Chromatography (TLC) can be used for rapid qualitative checks, HPLC is superior for quantitative purity determination and impurity profiling. Gas Chromatography (GC) is generally unsuitable for this compound due to the compound's limited volatility and thermal lability. Therefore, RP-HPLC with UV detection is the industry-standard and recommended method for routine purity analysis.
Potential Impurities in this compound
A robust HPLC method must be able to resolve this compound from potential impurities that may arise during its synthesis or degradation. These include:
-
Starting Materials: Unreacted Glycine methyl ester.
-
Reagents: Di-tert-butyl dicarbonate (Boc anhydride) and its byproducts (e.g., tert-butanol).
-
Side-Reaction Products: Di-Boc protected glycine methyl ester.
-
Degradation Products:
-
Boc-Gly-OH (from hydrolysis of the methyl ester).
-
Glycine methyl ester (from deprotection of the Boc group).
-
Standard RP-HPLC Method for this compound Purity Assessment
The following protocol is a standard method for the analysis of this compound, based on common practices for similar N-Boc protected amino acid esters.
Experimental Protocol
1. Instrumentation:
-
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient:
-
0-2 min: 5% B
-
2-17 min: 5% to 95% B
-
17-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Comparison of HPLC Methods
The choice of HPLC parameters can significantly impact the separation of this compound from its impurities. The following table compares the standard method with two alternative approaches.
| Parameter | Standard Method | Alternative Method 1 (Fast Analysis) | Alternative Method 2 (Alternative Selectivity) |
| Column | C18 (4.6 x 150 mm, 5 µm) | C18 (4.6 x 50 mm, 2.7 µm) | Phenyl-Hexyl (4.6 x 150 mm, 5 µm) |
| Mobile Phase Modifier | 0.1% Trifluoroacetic Acid (TFA) | 0.1% Trifluoroacetic Acid (TFA) | 0.1% Formic Acid |
| Gradient | 25 minutes (standard gradient) | 10 minutes (steep gradient) | 25 minutes (adjusted gradient) |
| Rationale | Robust, general-purpose method for good resolution of a wide range of impurities. | Increased throughput for routine quality control where known impurities are well-resolved. | The phenyl-hexyl stationary phase offers different selectivity, which can be advantageous for resolving co-eluting peaks. Formic acid is a less aggressive ion-pairing agent than TFA and is more MS-friendly. |
| Expected Outcome | Good separation of the main peak from potential impurities. | Shorter run time, potentially with reduced resolution between closely eluting impurities. | Altered elution order and peak shape, which may improve the separation of specific impurities. |
HPLC Analysis Workflow
The overall workflow for the purity assessment of this compound using HPLC is illustrated in the diagram below.
Caption: Workflow for HPLC Purity Assessment of this compound.
This guide provides a foundational understanding of the HPLC analysis for this compound purity. Method validation according to regulatory guidelines (e.g., ICH) is essential for the implementation of this method in a quality control environment. This would involve assessing parameters such as specificity, linearity, accuracy, precision, and robustness.
Characterization of Boc-Gly-OMe: A Comparative Guide to Mass Spectrometry and Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the precise characterization of protected amino acids is a critical step in peptide synthesis and drug discovery. This guide provides a comparative analysis of mass spectrometry and other spectroscopic methods for the characterization of N-Boc-glycine methyl ester (Boc-Gly-OMe) and its derivatives, supported by experimental data and detailed protocols.
Mass Spectrometry: Unveiling the Molecular Fingerprint
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structural elucidation through fragmentation analysis. For this compound, electrospray ionization (ESI) and gas chromatography-mass spectrometry (GC-MS) are commonly employed techniques.
Electrospray Ionization (ESI) Mass Spectrometry
ESI is a soft ionization technique that is particularly well-suited for the analysis of thermally labile and polar molecules like protected amino acids. In ESI-MS, a solution of the analyte is passed through a charged capillary, generating fine droplets from which ions are desolvated and enter the mass analyzer.
Expected Fragmentation Pattern:
The fragmentation of this compound in ESI-MS/MS is characterized by the facile cleavage of the tert-butoxycarbonyl (Boc) protecting group. The major fragmentation pathways involve the loss of isobutylene (C4H8) or the entire Boc group.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Description |
| 190.1 [M+H]⁺ | 134.1 | 56 | Loss of isobutylene from the Boc group |
| 190.1 [M+H]⁺ | 89.1 | 101 | Loss of the entire Boc group |
| 212.1 [M+Na]⁺ | 156.1 | 56 | Loss of isobutylene from the sodiated molecule |
| 212.1 [M+Na]⁺ | 112.1 | 100 | Loss of the Boc group from the sodiated molecule |
Note: The observed m/z values may vary slightly depending on the instrument calibration and resolution.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. While this compound can be analyzed by GC-MS, derivatization may sometimes be employed to improve its volatility and chromatographic behavior. A NIST library entry for the GC-MS of this compound indicates a prominent peak at m/z 57, which corresponds to the tert-butyl cation ([C4H9]⁺), a characteristic fragment of the Boc group.[1]
Alternative Characterization Methods: A Spectroscopic Approach
While mass spectrometry provides invaluable information on molecular weight and fragmentation, other spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy offer complementary data for a comprehensive structural confirmation.
| Technique | Key Observables for this compound |
| ¹H NMR | - Singlet around 1.4 ppm (9H, tert-butyl group of Boc).- Singlet around 3.7 ppm (3H, methyl ester group).- Doublet or broad singlet for the NH proton.- Methylene protons of the glycine backbone. |
| ¹³C NMR | - Signal around 28 ppm (tert-butyl carbons of Boc).- Signal around 80 ppm (quaternary carbon of Boc).- Carbonyl signals for the carbamate and ester groups.- Methylene carbon of the glycine backbone.- Methyl carbon of the ester group. |
| FTIR | - N-H stretching vibration (around 3300-3400 cm⁻¹).- C=O stretching of the carbamate (around 1715 cm⁻¹).- C=O stretching of the methyl ester (around 1740 cm⁻¹).- C-H stretching vibrations (around 2900-3000 cm⁻¹). |
Experimental Protocols
Mass Spectrometry (ESI-MS/MS)
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 10 µM) in a suitable solvent such as methanol or acetonitrile, with the addition of 0.1% formic acid to promote protonation.
-
Instrumentation: Use a tandem mass spectrometer equipped with an electrospray ionization source.
-
Ionization: Operate the ESI source in positive ion mode.
-
MS1 Scan: Acquire a full scan mass spectrum to identify the protonated molecule [M+H]⁺ (m/z 190.1) and the sodiated adduct [M+Na]⁺ (m/z 212.1).
-
MS/MS Scan: Select the precursor ion of interest (e.g., m/z 190.1) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).
-
Data Analysis: Analyze the resulting product ion spectrum to identify the characteristic fragment ions.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled one-dimensional carbon NMR spectrum.
-
Data Analysis: Process the spectra and assign the chemical shifts to the corresponding protons and carbons in the molecule.
FTIR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a neat liquid (if oily) or as a thin film on a suitable IR-transparent window (e.g., NaCl or KBr plates). Alternatively, a KBr pellet can be prepared for solid samples.
-
Instrumentation: Use a Fourier-transform infrared spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in this compound.
Visualizing the Processes
Caption: ESI-MS/MS fragmentation of this compound.
Caption: Workflow for this compound characterization.
References
Alternatives to Boc-Gly-OMe in peptide synthesis
A Comprehensive Guide to Alternatives for Boc-Gly-OMe in Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical determinant of success in peptide synthesis. While tert-butyloxycarbonyl-glycine methyl ester (this compound) is a commonly utilized reagent, a range of alternatives offers distinct advantages in various synthetic strategies. This guide provides an objective comparison of the primary alternatives to this compound, focusing on their performance, with supporting experimental considerations and data.
The primary alternatives to this compound in contemporary peptide synthesis are distinguished by their Nα-protecting groups. These include Fmoc-Gly-OH, Z-Gly-OH (or Cbz-Gly-OH), Trt-Gly-OH, and Alloc-Gly-OH. The choice among these derivatives significantly impacts coupling efficiency, the risk of racemization, and the overall deprotection strategy.
Performance Comparison of Glycine Derivatives
The selection of a glycine derivative is often a trade-off between reaction kinetics, stereochemical purity, and compatibility with the overall synthetic scheme. While direct, side-by-side comparative studies under identical conditions are limited in published literature, the following tables summarize the general performance characteristics of each alternative based on available data.
Table 1: General Performance Characteristics of Nα-Protected Glycine Derivatives
| Derivative | Primary Synthetic Approach | Key Advantages | Key Disadvantages |
| Boc-Gly-OH/OMe | Boc/Bzl SPPS & LPPS | Well-established, cost-effective, less prone to aggregation in some cases. | Requires harsh acidic conditions (e.g., TFA) for deprotection, which can degrade sensitive peptides. |
| Fmoc-Gly-OH | Fmoc/tBu SPPS | Mild basic deprotection conditions (e.g., piperidine), orthogonal to acid-labile side-chain protecting groups, compatible with a wide range of modern coupling reagents.[1] | The Fmoc group can be prematurely cleaved by some amines. The derivatives are generally more expensive than Boc counterparts.[1] |
| Z-Gly-OH (Cbz-Gly-OH) | LPPS, Convergent Synthesis | Stable protecting group, resistant to racemization during activation.[2] | Requires harsh deprotection conditions such as catalytic hydrogenation or strong acids.[2][3] |
| Trt-Gly-OH | Fmoc/tBu SPPS, Protected Fragment Synthesis | Very acid-labile, allowing for mild deprotection. Useful for synthesizing protected peptide fragments.[2] | The bulky Trt group can sometimes hinder coupling reactions. |
| Alloc-Gly-OH | Orthogonal Protection Schemes in SPPS | Can be selectively removed in the presence of both acid-labile (Boc, tBu) and base-labile (Fmoc) groups using palladium catalysis.[4] | Requires a specific palladium catalyst for deprotection, which can sometimes be difficult to completely remove from the final product. |
Table 2: Deprotection and Coupling Conditions
| Derivative | Deprotection Reagent(s) | Typical Deprotection Time | Common Coupling Reagents |
| Boc-Gly-OH/OMe | 25-50% TFA in DCM | 15-30 min | HBTU, HATU, HCTU, DIC/HOBt |
| Fmoc-Gly-OH | 20% Piperidine in DMF or NMP | 5-20 min | HBTU, HATU, HCTU, DIC/HOBt, PyBOP |
| Z-Gly-OH (Cbz-Gly-OH) | H₂/Pd, HBr/AcOH, Na/liquid NH₃ | Variable (minutes to hours) | DCC/HOBt, HATU |
| Trt-Gly-OH | 1-5% TFA in DCM, Acetic Acid/TFE/DCM | 5-30 min | HBTU, HATU, DIC/HOBt |
| Alloc-Gly-OH | Pd(PPh₃)₄ / Phenylsilane or Morpholine in DCM | 30 min - 2 hours | HBTU, HATU, HCTU |
Note: Coupling times are highly dependent on the specific amino acid sequence, resin, and coupling reagents used. Glycine, being non-chiral, does not undergo racemization at its α-carbon. However, the choice of protecting group and coupling conditions can influence side reactions of adjacent amino acids.
Experimental Protocols
To facilitate a direct comparison of these glycine derivatives in your own research, the following generalized protocols for solid-phase peptide synthesis (SPPS) are provided.
General Protocol for Comparative Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the synthesis of a model tripeptide (e.g., X-Ala-Phe-Resin) where X is the glycine derivative being tested.
-
Resin Swelling: Swell 100 mg of Rink Amide resin in N,N-Dimethylformamide (DMF) for 1 hour in a fritted syringe.
-
Fmoc-Deprotection: Treat the resin with 2 mL of 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5 x 2 mL) and Dichloromethane (DCM) (3 x 2 mL).
-
Amino Acid Coupling (Phenylalanine and Alanine):
-
Pre-activate 3 equivalents of Fmoc-Phe-OH with 2.9 equivalents of HBTU and 6 equivalents of N,N-Diisopropylethylamine (DIPEA) in 1.5 mL of DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Wash the resin with DMF (5 x 2 mL) and DCM (3 x 2 mL).
-
Confirm complete coupling with a Kaiser test.
-
Repeat steps 2 and 3 for the coupling of Fmoc-Ala-OH.
-
-
Coupling of Glycine Derivative:
-
Couple the respective glycine derivative (Fmoc-Gly-OH, Trt-Gly-OH, or Alloc-Gly-OH) using the same activation and coupling procedure as in step 3. For Boc-Gly-OH, a Boc-SPPS protocol would be followed.
-
-
Final Deprotection and Cleavage:
-
For Fmoc, Trt, and Alloc derivatives: After the final coupling, perform a final Fmoc deprotection (if applicable). Wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS)) for 2-3 hours.
-
For Alloc-Glycine containing peptides requiring orthogonal deprotection: Prior to final cleavage, treat the resin with 3 equivalents of Pd(PPh₃)₄ and 30 equivalents of phenylsilane in DCM for 2 hours to remove the Alloc group.
-
-
Peptide Precipitation and Analysis: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and dry the pellet. Analyze the crude peptide purity and yield using reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry.
Protocol for HPLC Analysis of Peptide Purity and Yield
-
Sample Preparation: Dissolve a small, accurately weighed amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 220 nm.
-
-
Data Analysis: Calculate the purity by integrating the area of the main peptide peak relative to the total peak area. Determine the yield by comparing the amount of purified peptide obtained to the theoretical yield based on the initial resin loading.
Visualizing Peptide Synthesis Workflows
The following diagrams illustrate the general workflow of solid-phase peptide synthesis and a decision-making framework for selecting a suitable glycine derivative.
Conclusion
The choice of an Nα-protected glycine derivative is a critical decision in peptide synthesis that influences the entire synthetic strategy. While this compound remains a viable and cost-effective option for Boc-based strategies, Fmoc-Gly-OH is the standard for modern Fmoc-SPPS due to its mild deprotection conditions. For more specialized applications, Trt-Gly-OH offers advantages in the synthesis of protected fragments, and Alloc-Gly-OH provides an orthogonal protection scheme essential for complex peptide modifications. Z-Gly-OH continues to be a reliable choice for solution-phase synthesis where its stability is advantageous. The optimal choice will ultimately depend on the specific peptide sequence, the desired purity, and the overall synthetic goals. It is recommended to perform small-scale test syntheses to determine the most suitable building block for a particular application.
References
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. Ch27 : Peptide synthesis [chem.ucalgary.ca]
- 4. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to NMR Spectroscopy for the Structural Elucidation of Boc-Gly-OMe
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of N-tert-butoxycarbonyl-glycine methyl ester (Boc-Gly-OMe). It offers a comparison with alternative amine-protecting groups, detailed experimental protocols, and supporting data to aid in the characterization of this fundamental building block in peptide synthesis and drug development.
Structural Elucidation of this compound by NMR Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of small molecules like this compound. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can verify the molecular structure and assess purity.
1.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by four distinct signals corresponding to the different proton environments in the molecule. The simplicity of the spectrum is a key feature, allowing for straightforward interpretation.
1.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in this compound. The chemical shifts are indicative of the carbon's bonding and electronic environment.
1.3. 2D NMR Spectroscopy: COSY and HSQC
Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), provide further structural confirmation by revealing connectivity between atoms.
-
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, a key correlation is expected between the N-H proton and the α-CH₂ protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, providing definitive assignments for the carbon skeleton.
Comparison with Alternative Protecting Groups
The choice of an amine-protecting group is a critical decision in peptide synthesis, influencing solubility, stability, and deprotection strategies. Here, we compare the NMR spectral features of this compound with two common alternatives: Fmoc-Gly-OMe and Cbz-Gly-OMe.
2.1. NMR Data Comparison
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and its Fmoc- and Cbz-protected counterparts in CDCl₃. These values are based on literature data and predictive models.
Table 1: ¹H NMR Chemical Shift Comparison (in CDCl₃)
| Proton | This compound (ppm) | Fmoc-Gly-OMe (Expected, ppm) | Cbz-Gly-OMe (Expected, ppm) |
| N-H | ~5.1 | ~5.3 | ~5.4 |
| α-CH ₂ | ~3.9 | ~4.0 | ~4.0 |
| O-CH ₃ | ~3.7 | ~3.7 | ~3.7 |
| Boc C(CH ₃)₃ | ~1.4 | - | - |
| Fmoc Ar-H | - | 7.2 - 7.8 | - |
| Fmoc CH -CH ₂ | - | ~4.2, ~4.4 | - |
| Cbz Ar-H | - | - | ~7.3 |
| Cbz CH ₂ | - | - | ~5.1 |
Table 2: ¹³C NMR Chemical Shift Comparison (in CDCl₃)
| Carbon | This compound (ppm) | Fmoc-Gly-OMe (Expected, ppm) | Cbz-Gly-OMe (Expected, ppm) |
| Ester C =O | ~171 | ~171 | ~170 |
| Boc/Fmoc/Cbz C =O | ~156 | ~156 | ~156 |
| α-C H₂ | ~42 | ~43 | ~43 |
| O-C H₃ | ~52 | ~52 | ~52 |
| Boc C (CH₃)₃ | ~80 | - | - |
| Boc C(C H₃)₃ | ~28 | - | - |
| Fmoc Ar-C | - | 120 - 144 | - |
| Fmoc C H-CH₂ | - | ~47, ~67 | - |
| Cbz Ar-C | - | - | 128 - 136 |
| Cbz C H₂ | - | - | ~67 |
2.2. Key Spectral Differences
-
Boc Group: The tert-butyl group of the Boc protecting group gives a characteristic strong singlet in the ¹H NMR spectrum around 1.4 ppm and two signals in the ¹³C NMR spectrum around 80 ppm and 28 ppm.
-
Fmoc Group: The fluorenylmethyloxycarbonyl (Fmoc) group introduces a set of complex aromatic signals in the ¹H NMR spectrum between 7.2 and 7.8 ppm and multiple aromatic carbon signals in the ¹³C NMR spectrum.
-
Cbz Group: The carboxybenzyl (Cbz) group shows aromatic proton signals around 7.3 ppm and a characteristic benzylic CH₂ signal around 5.1 ppm in the ¹H NMR spectrum.
Experimental Protocols
The following are detailed methodologies for acquiring high-quality NMR spectra for the structural elucidation of this compound.
3.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent Selection: Use a deuterated solvent, typically chloroform-d (CDCl₃), as it is a common solvent for this type of compound and its residual proton signal is well-separated from the analyte signals.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (0 ppm). If not already present in the solvent, a small amount can be added.
3.2. ¹H NMR Acquisition
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 8 to 16 scans are typically sufficient for a good signal-to-noise ratio.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): A spectral width of approximately 12-16 ppm is appropriate for most organic molecules.
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using the TMS signal at 0 ppm.
3.3. ¹³C NMR Acquisition
-
Instrument Setup: Similar to ¹H NMR, lock and shim the instrument.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): A spectral width of approximately 220-240 ppm is standard for ¹³C NMR.
-
-
Processing: Similar to ¹H NMR, perform Fourier transformation, phasing, and baseline correction. Reference the spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm).
3.4. 2D NMR (COSY and HSQC) Acquisition
-
Instrument Setup: The same locked and shimmed sample from the 1D experiments can be used.
-
COSY Acquisition:
-
Pulse Program: A standard gradient-selected COSY experiment (e.g., 'cosygpqf' on Bruker instruments).
-
Parameters: Typically run with 256-512 increments in the F1 dimension and 8-16 scans per increment.
-
-
HSQC Acquisition:
-
Pulse Program: A standard gradient-selected, sensitivity-enhanced HSQC experiment (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).
-
Parameters: Typically run with 256-512 increments in the F1 dimension and 2-8 scans per increment.
-
-
Processing: 2D spectra are processed using appropriate window functions before Fourier transformation in both dimensions.
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the general workflow for the structural elucidation of this compound using NMR spectroscopy.
Experimental workflow for NMR-based structural elucidation.
4.2. Key 2D NMR Correlations
This diagram illustrates the expected key correlations in the COSY and HSQC spectra of this compound, which are crucial for confirming its structure.
Key COSY and HSQC correlations for this compound.
A Comparative Guide to Coupling Reagents for the Synthesis of Boc-Gly-OMe
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of peptides is a cornerstone of modern drug discovery and development. The formation of the amide bond, the fundamental linkage in peptides, is a critical step that dictates the overall yield, purity, and cost-effectiveness of the synthetic process. The choice of coupling reagent is paramount in achieving a successful outcome. This guide provides an objective comparison of commonly used coupling reagents for the synthesis of the simple dipeptide model, N-Boc-Glycine methyl ester (Boc-Gly-OMe), supported by available experimental data and detailed protocols.
Performance Comparison of Common Coupling Reagents
| Coupling Reagent/Method | Typical Yield (%) | Purity (%) | Racemization Risk | Key Advantages & Disadvantages |
| DCC/HOBt | 80-90 | >95 | Low | Advantages: Cost-effective and widely used. Disadvantages: Forms an insoluble dicyclohexylurea (DCU) byproduct that can be difficult to remove completely. |
| EDC/HOBt | 70-90[1] | >95 | Low to Moderate[1] | Advantages: Cost-effective, and the water-soluble urea byproduct is easily removed by aqueous workup.[1] Disadvantages: Generally lower reactivity compared to uronium salts. |
| HBTU/DIPEA | >90[1] | >95 | Low[1] | Advantages: Good balance of high reactivity and cost-effectiveness; reliable for standard couplings.[1] Disadvantages: Can be slightly less effective than HATU in preventing racemization for sensitive amino acids. |
| HATU/DIPEA | >90[1] | >98 | Very Low[1] | Advantages: High reactivity, low racemization rates, particularly effective for sterically hindered amino acids.[1] Disadvantages: Higher cost compared to other reagents. |
| TBTU/DIPEA | >90 | >95 | Low | Advantages: Similar reactivity to HBTU, offering a good balance of performance and cost. Disadvantages: Can also be slightly less effective than HATU for preventing racemization. |
| COMU/DIPEA | >95 | >98 | Very Low | Advantages: High reactivity, often superior to HBTU/HATU, with reduced risk of racemization. The reaction byproduct is more soluble, simplifying purification. Disadvantages: Higher cost. |
Note: The yield and purity can vary depending on the specific reaction conditions, including solvent, base, temperature, and reaction time. The data presented for EDC/HOBt, HBTU, and HATU are based on the synthesis of a similar dipeptide, Boc-Trp-Phe-OMe[1].
Experimental Workflow and Signaling Pathways
The general workflow for the synthesis of this compound involves the activation of the carboxylic acid of Boc-Gly-OH, followed by nucleophilic attack by the amino group of Glycine methyl ester. The specific intermediates and byproducts depend on the coupling reagent used.
Caption: General workflow for the synthesis of this compound.
The choice of coupling reagent directly influences the reaction mechanism and the nature of the activated intermediate. The following diagram illustrates the logical relationship in comparing these reagents.
Caption: Comparison of different coupling reagents for peptide synthesis.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound using different coupling reagents.
Synthesis using DCC/HOBt
This protocol is adapted from general procedures for DCC-mediated solution-phase peptide coupling.
Materials:
-
Boc-Gly-OH
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve Boc-Gly-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.
-
In a separate flask, suspend H-Gly-OMe·HCl (1.1 eq) in anhydrous DCM. To this suspension, add DIPEA (1.1 eq) to neutralize the hydrochloride salt and stir for 15 minutes at room temperature.
-
Cool the Boc-Gly-OH solution to 0 °C in an ice bath.
-
Add the prepared solution of H-Gly-OMe to the Boc-Gly-OH solution.
-
Slowly add a solution of DCC (1.1 eq) in DCM to the reaction mixture while maintaining the temperature at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Filter the reaction mixture to remove the DCU precipitate and wash the solid with DCM.
-
Combine the filtrates and wash successively with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Synthesis using EDC/HOBt
This protocol utilizes a water-soluble carbodiimide, simplifying the purification process.
Materials:
-
Boc-Gly-OH
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve Boc-Gly-OH (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
In a separate flask, suspend H-Gly-OMe·HCl (1.1 eq) in the same solvent and add DIPEA (1.1 eq) to neutralize the salt. Stir for 15 minutes.
-
Cool the Boc-Gly-OH solution to 0 °C.
-
Add the prepared H-Gly-OMe solution to the Boc-Gly-OH mixture.
-
Slowly add EDC·HCl (1.2 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Dilute the reaction mixture with EtOAc and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Synthesis using HBTU/DIPEA
This protocol employs a uronium salt for rapid and efficient coupling.
Materials:
-
Boc-Gly-OH
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve Boc-Gly-OH (1.0 eq) and HBTU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the mixture and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
In a separate flask, dissolve H-Gly-OMe·HCl (1.2 eq) in anhydrous DMF and add DIPEA (1.2 eq) to neutralize the salt.
-
Add the solution of H-Gly-OMe to the pre-activated Boc-Gly-OH mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Dilute the reaction with EtOAc and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion
The choice of coupling reagent for the synthesis of this compound, and indeed for any peptide, is a critical decision that impacts the efficiency and purity of the final product. For routine and cost-sensitive syntheses, carbodiimides such as DCC and EDC in the presence of HOBt offer a reliable option. However, for syntheses where high yield, purity, and minimal reaction times are paramount, the use of more advanced uronium or phosphonium salt-based reagents like HBTU, HATU, or COMU is often justified. It is always recommended to perform small-scale pilot experiments to determine the optimal coupling conditions for a specific application.
References
A Comparative Guide to the Synthesis of Boc-Gly-OMe for Researchers and Drug Development Professionals
In the realm of peptide synthesis and drug development, the efficient and high-purity synthesis of protected amino acid building blocks is paramount. N-tert-Butoxycarbonyl-glycine methyl ester (Boc-Gly-OMe) is a fundamental reagent, and its synthesis can be approached through various methodologies. This guide provides an objective comparison of three common methods for the synthesis of this compound: the Di-tert-butyl Dicarbonate (Boc-Anhydride) Method, the Dicyclohexylcarbodiimide (DCC) Coupling Method, and the Mixed Anhydride Method. This comparison is supported by detailed experimental protocols and a quantitative analysis of their performance.
Comparative Analysis of Synthesis Methods
The choice of synthetic route for this compound can significantly impact yield, purity, reaction time, and overall process efficiency. The following table summarizes the key quantitative data for the three compared methods.
| Parameter | Method A: Boc-Anhydride | Method B: DCC Coupling | Method C: Mixed Anhydride |
| Typical Yield | > 90% | 80-90% | 85-95% |
| Purity (after purification) | > 98% | > 98% | > 98% |
| Reaction Time | 2-4 hours | 12-24 hours | 1-3 hours |
| Key Reagents | Di-tert-butyl dicarbonate, Glycine methyl ester HCl, Triethylamine | Boc-Gly-OH, Methanol, DCC, DMAP | Boc-Gly-OH, Isobutyl chloroformate, N-Methylmorpholine, Methanol |
| Primary Byproducts | t-Butanol, CO2, Triethylammonium chloride | Dicyclohexylurea (DCU) | Isobutanol, CO2, N-Methylmorpholine hydrochloride |
| Purification Method | Aqueous work-up and extraction | Filtration of DCU, followed by column chromatography or crystallization | Aqueous work-up and extraction, may require column chromatography |
| Scalability | Excellent | Good, but DCU removal can be challenging on a large scale. | Good |
| Safety Considerations | Boc-anhydride is a moisture-sensitive solid. | DCC is a potent allergen and skin sensitizer. | Isobutyl chloroformate is corrosive and moisture-sensitive. |
Experimental Protocols
Detailed methodologies for the synthesis of this compound via the three compared methods are provided below.
Method A: Di-tert-butyl Dicarbonate (Boc-Anhydride) Method
This method involves the direct N-protection of glycine methyl ester hydrochloride using di-tert-butyl dicarbonate.
Materials:
-
Glycine methyl ester hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Suspend glycine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM).
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (TEA) (2.2 eq) dropwise to the suspension while stirring.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.
Method B: Dicyclohexylcarbodiimide (DCC) Coupling Method
This method involves the esterification of Boc-Gly-OH with methanol, facilitated by the coupling agent DCC and a catalyst, DMAP.
Materials:
-
Boc-Gly-OH
-
Methanol (MeOH)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolve Boc-Gly-OH (1.0 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq) in dichloromethane (DCM).
-
Add methanol (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of dicyclohexylcarbodiimide (DCC) (1.1 eq) in DCM dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Filter the precipitated dicyclohexylurea (DCU) and wash the solid with cold DCM.
-
Combine the filtrate and washes, and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) or crystallization.
Method C: Mixed Anhydride Method
This method involves the activation of Boc-Gly-OH with isobutyl chloroformate to form a mixed anhydride, which then reacts with methanol.
Materials:
-
Boc-Gly-OH
-
N-Methylmorpholine (NMM)
-
Isobutyl chloroformate
-
Methanol (MeOH)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve Boc-Gly-OH (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -15 °C.
-
Add N-Methylmorpholine (NMM) (1.0 eq) dropwise, maintaining the temperature at -15 °C.
-
Add isobutyl chloroformate (1.0 eq) dropwise, ensuring the temperature does not rise above -15 °C.
-
Stir the mixture for 10-15 minutes to form the mixed anhydride.
-
In a separate flask, prepare a solution of methanol (1.5 eq) in THF.
-
Add the methanol solution to the mixed anhydride solution at -15 °C.
-
Allow the reaction to proceed at -15 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC.
-
Remove the THF under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound. Further purification by column chromatography may be necessary.
Visualization of Method Selection Workflow
The following diagram illustrates a logical workflow for selecting the most appropriate synthesis method for this compound based on key project requirements.
Caption: Workflow for selecting a this compound synthesis method.
A Comparative Benchmarking Guide: Boc-Gly-OMe Versus Other Protected Amino Acids
In the realm of peptide synthesis and drug development, the selection of an appropriate amino acid protecting group strategy is a critical decision that profoundly influences reaction efficiency, yield, purity, and overall cost-effectiveness. This guide provides a detailed comparison of Boc-Gly-OMe against other commonly employed protected glycine derivatives, namely Fmoc-Gly-OH and Cbz-Gly-OH. The following sections present quantitative data, detailed experimental protocols, and visual workflows to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic needs.
Quantitative Performance Comparison
The choice of a protecting group directly impacts the outcomes of peptide synthesis. The following table summarizes key performance indicators for this compound, Fmoc-Gly-OH, and Cbz-Gly-OH based on typical experimental outcomes.
| Parameter | This compound | Fmoc-Gly-OH | Cbz-Gly-OH |
| Protecting Group | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethoxycarbonyl (Fmoc) | Carboxybenzyl (Cbz) |
| Typical Protection Yield | High (often >90%)[1] | High (often >90%)[1] | High (often >90%) |
| Deprotection Condition | Acidic (e.g., TFA, HCl)[2][3] | Basic (e.g., Piperidine)[4] | Hydrogenolysis (e.g., H₂, Pd/C) or strong acid[5] |
| Deprotection Efficiency | High, typically fast (minutes to a few hours)[2] | High, typically very fast (minutes)[4] | High, but can be slower and substrate-dependent[5] |
| Orthogonality | Orthogonal to Fmoc and Cbz groups.[6] | Orthogonal to Boc and Cbz groups.[6] | Orthogonal to Boc and Fmoc groups.[6] |
| Key Advantages | Cost-effective, stable to a wide range of reagents.[1] | Mild deprotection allows for use with sensitive sequences; UV-active for monitoring.[1] | Stable to both acidic and basic conditions.[1][5] |
| Potential Limitations | Deprotection requires strong acid, which may not be suitable for acid-labile substrates.[1][3] | Base-labile, can be prematurely cleaved by some amines.[1] | Hydrogenolysis is incompatible with reducible functional groups (e.g., alkenes, alkynes, certain sulfur-containing residues).[5] |
| Relative Cost | Generally the most cost-effective option.[1] | More expensive than Boc derivatives.[1] | Cost can be variable, with the catalyst for deprotection adding to the expense.[1] |
Experimental Protocols
Detailed methodologies for the protection and deprotection of each amino acid derivative are crucial for reproducibility and comparison.
This compound Synthesis and Deprotection
Synthesis of this compound:
A general procedure for the N-tert-butoxycarbonylation of glycine methyl ester.
-
Materials: Glycine methyl ester hydrochloride, di-tert-butyl dicarbonate (Boc₂O), a suitable base (e.g., triethylamine or sodium bicarbonate), and a solvent (e.g., dichloromethane or a biphasic mixture of chloroform and water).[7]
-
Procedure:
-
Dissolve or suspend glycine methyl ester hydrochloride in the chosen solvent.
-
Add the base to neutralize the hydrochloride and free the amine.
-
Add Boc₂O (typically 1.1-1.5 equivalents) to the reaction mixture.
-
Stir at room temperature for 2-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[8]
-
Upon completion, perform an aqueous workup to remove water-soluble byproducts.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound.
-
Boc Deprotection Protocol (using TFA): [2][3]
-
Materials: Boc-protected amino acid or peptide, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the Boc-protected substrate in DCM.
-
Add TFA (typically 25-50% v/v) to the solution at 0 °C.[3]
-
Allow the reaction to warm to room temperature and stir for 30 minutes to 4 hours, monitoring by TLC.[2]
-
Remove the solvent and excess TFA under reduced pressure.
-
The resulting amine salt can often be precipitated with a non-polar solvent like diethyl ether.[3]
-
Fmoc-Gly-OH Coupling and Deprotection in Solid-Phase Peptide Synthesis (SPPS)
Fmoc Deprotection Protocol: [4]
-
Materials: Fmoc-protected peptide-resin, 20% (v/v) piperidine in N,N-dimethylformamide (DMF).
-
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF.
-
Treat the resin with the 20% piperidine/DMF solution for an initial 2-5 minutes.
-
Drain the solution and repeat the treatment for another 5-10 minutes to ensure complete deprotection.
-
Thoroughly wash the resin with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.[4]
-
Fmoc-Gly-OH Coupling Protocol: [9]
-
Materials: Deprotected peptide-resin, Fmoc-Gly-OH, a coupling agent (e.g., HCTU), and a base (e.g., DIPEA or collidine) in DMF.
-
Procedure:
-
In a separate vessel, pre-activate the Fmoc-Gly-OH by dissolving it with the coupling agent and base in DMF.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.[10]
-
Wash the resin extensively with DMF to remove excess reagents and byproducts.
-
Cbz-Gly-OH Protection and Deprotection
Cbz Protection Protocol: [11]
-
Materials: Glycine, benzyl chloroformate (Cbz-Cl), a base (e.g., NaHCO₃), and a solvent system (e.g., THF/water).
-
Procedure:
-
Dissolve glycine in the aqueous basic solution.
-
Cool the solution to 0 °C and add Cbz-Cl dropwise.
-
Stir the reaction at 0 °C to room temperature for several hours.
-
After the reaction is complete, perform an acidic workup and extract the product with an organic solvent.
-
Dry and concentrate the organic layer to obtain Cbz-Gly-OH.
-
Cbz Deprotection by Hydrogenolysis: [5]
-
Materials: Cbz-protected amino acid or peptide, Palladium on carbon (Pd/C) catalyst, a source of hydrogen (H₂ gas or a transfer hydrogenation reagent), and a solvent (e.g., methanol or ethanol).
-
Procedure:
-
Dissolve the Cbz-protected substrate in the solvent.
-
Add the Pd/C catalyst (typically 5-10 mol%).
-
Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) or add a hydrogen donor.[5]
-
Stir vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through Celite to remove the catalyst.[5]
-
Concentrate the filtrate to yield the deprotected amine.
-
Role in Drug Development and Signaling Pathways
Protected amino acids are fundamental building blocks in the synthesis of peptide-based drugs and probes used to study signaling pathways.[12][] The choice of protecting group strategy is critical for the successful synthesis of complex peptides that can act as enzyme inhibitors, receptor agonists or antagonists, or modulators of protein-protein interactions.
For instance, in the development of peptide-based cancer therapeutics, it is often necessary to synthesize long and complex peptide sequences. The Fmoc/tBu strategy is frequently employed due to its mild deprotection conditions, which helps to preserve the integrity of sensitive amino acid residues.[6] In contrast, for the synthesis of smaller peptide fragments or when cost is a major driver, the Boc strategy remains a viable and economical choice.[1] The Cbz group, while less common in modern solid-phase synthesis, is still valuable in solution-phase synthesis and for the preparation of specific peptide fragments.[6]
The orthogonality of these protecting groups allows for selective deprotection and modification of specific sites within a peptide, which is crucial for creating bioconjugates, such as antibody-drug conjugates (ADCs), where a cytotoxic drug is attached to a specific amino acid side chain.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.uci.edu [chem.uci.edu]
- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. nbinno.com [nbinno.com]
A Comprehensive Cost-Benefit Analysis of Boc versus Fmoc Chemistry in Peptide Synthesis
A Comparison Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide research and drug development. The choice between the two primary chemical strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), significantly impacts the efficiency, cost, and purity of the final peptide product. This guide provides an objective, data-driven comparison of Boc and Fmoc chemistries to aid researchers in selecting the optimal approach for their specific needs.
Core Principles of Boc and Fmoc Chemistries
Boc Chemistry: This "classic" approach utilizes the acid-labile Boc group for temporary Nα-amino protection. Repetitive deprotection is achieved using a moderately strong acid, typically trifluoroacetic acid (TFA). Side-chain protecting groups are generally benzyl-based and are removed simultaneously with cleavage from the resin using a strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[1]
Fmoc Chemistry: This has become the more prevalent strategy, employing the base-labile Fmoc group for Nα-amino protection. Deprotection is carried out using a mild base, most commonly piperidine in dimethylformamide (DMF).[2] Side-chain protecting groups are typically tert-butyl-based and are removed during the final cleavage from the resin with TFA. The key advantage of Fmoc chemistry is its orthogonality, where the Nα- and side-chain protecting groups are removed under distinct and non-interfering conditions.[]
Quantitative Data Comparison
The following tables summarize the key quantitative differences between Boc and Fmoc chemistries.
Table 1: Cost Comparison of Key Reagents and Solvents
| Component | Boc Chemistry | Fmoc Chemistry | Cost Notes |
| Nα-Protected Amino Acids | Generally less expensive[] | Typically more expensive[] | The synthesis of the Fmoc group is more complex, contributing to higher costs. However, prices for Fmoc-amino acids have been decreasing with increasing demand and production scale.[] |
| Deprotection Reagent | Trifluoroacetic Acid (TFA)[1] | 20% Piperidine in DMF[2] | TFA is a corrosive and hazardous acid.[5] Piperidine is a toxic and odorous base.[] |
| Primary Solvents | Dichloromethane (DCM), Dimethylformamide (DMF)[6] | Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP)[6] | Solvent consumption is a significant cost driver in SPPS. |
| Cleavage Reagent | Hydrofluoric Acid (HF) or Trifluoromethanesulfonic acid (TFMSA)[1] | Trifluoroacetic Acid (TFA)[2] | HF is highly toxic and requires specialized, expensive equipment.[7] TFA is less hazardous but still requires careful handling.[2] |
| Coupling Reagents | DCC/HOBt (less expensive), HBTU/HATU (more expensive)[] | HBTU/HATU (commonly used, more expensive)[] | Modern, more efficient coupling reagents are often more expensive but can improve yield and purity.[] |
Table 2: Performance and Efficiency Comparison
| Parameter | Boc Chemistry | Fmoc Chemistry | Key Considerations |
| Coupling Efficiency | High, but can be affected by peptide aggregation.[1] | Generally very high (>99%)[] | Fmoc chemistry's milder conditions can lead to higher repetitive yields, which is crucial for long peptides.[] |
| Purity of Crude Peptide | Can be high, but harsh final cleavage can generate byproducts.[] | Often higher due to milder deprotection and cleavage conditions.[8] | Purity is sequence-dependent for both methods. |
| Synthesis Time per Cycle | ~30-60 minutes | ~30-60 minutes | Automation can significantly reduce cycle times for both methods. |
| Scalability | Well-established for large-scale production.[] | Highly suitable for automated, large-scale synthesis under cGMP conditions.[] | Fmoc chemistry is often favored for modern, automated large-scale production. |
| Waste Generation | Generates hazardous acidic waste (TFA, HF). | Generates basic and solvent waste. | Piperidine can be recycled, potentially reducing waste disposal costs.[] |
Experimental Protocols
Detailed experimental protocols for both Boc and Fmoc SPPS are provided below. These are generalized protocols and may require optimization based on the specific peptide sequence and scale of synthesis.
Experimental Protocol for Boc-SPPS
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield, PAM) in Dichloromethane (DCM) for 1-2 hours.[5]
-
First Amino Acid Coupling:
-
Couple the C-terminal Boc-protected amino acid to the resin using an appropriate activation method (e.g., as a cesium salt).[5]
-
Monitor the reaction using the Kaiser test.
-
-
Capping (Optional but Recommended): Acetylate any unreacted amino groups on the resin using acetic anhydride and a base (e.g., DIEA).
-
Deprotection:
-
Neutralization:
-
Coupling of Subsequent Amino Acids:
-
Repeat Cycles: Repeat the deprotection, neutralization, and coupling steps for each amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
Wash the completed peptide-resin with DCM and dry under vacuum.[5]
-
Treat the peptide-resin with a cleavage cocktail containing a strong acid (e.g., HF or TFMSA) and scavengers (e.g., anisole, thioanisole) to cleave the peptide from the resin and remove side-chain protecting groups. Caution: HF is extremely hazardous and requires specialized equipment and training. [5]
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Wash the peptide with cold ether and dry under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Experimental Protocol for Fmoc-SPPS
-
Resin Swelling: Swell the appropriate resin (e.g., Wang, Rink Amide) in Dimethylformamide (DMF) for 1-2 hours.[2][10]
-
First Amino Acid Loading (if not pre-loaded):
-
Couple the C-terminal Fmoc-protected amino acid to the resin using an appropriate activation method (e.g., DIC/Oxyma).
-
Monitor the reaction.
-
-
Fmoc Deprotection:
-
Coupling of Subsequent Amino Acids:
-
Dissolve the next Fmoc-protected amino acid and a coupling reagent (e.g., HBTU, HATU) in DMF.[10]
-
Add a base (e.g., DIEA) to activate the amino acid.[10]
-
Add the activated amino acid solution to the deprotected resin and allow it to react for 30-60 minutes.
-
Monitor the reaction with the Kaiser test.[10]
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
Wash the completed peptide-resin with DCM and dry under vacuum.[10]
-
Treat the peptide-resin with a cleavage cocktail containing TFA and scavengers (e.g., water, triisopropylsilane (TIS), 1,2-ethanedithiol (EDT)) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.[2]
-
-
Peptide Precipitation and Purification:
Mandatory Visualizations
The following diagrams illustrate the logical workflows of Boc and Fmoc solid-phase peptide synthesis.
Caption: Workflow of Boc-based Solid-Phase Peptide Synthesis.
Caption: Workflow of Fmoc-based Solid-Phase Peptide Synthesis.
Cost-Benefit Analysis
Cost:
-
Reagents: Boc-protected amino acids are generally less expensive than their Fmoc-protected counterparts.[] However, the overall cost of reagents for the entire synthesis needs to be considered. The use of hazardous and expensive cleavage reagents like HF in Boc chemistry can significantly increase the overall cost, especially when factoring in the required specialized equipment.
-
Solvents: Both methods are solvent-intensive. The cost of high-purity solvents like DMF and DCM is a major contributor to the overall synthesis cost.
-
Waste Disposal: The disposal of hazardous waste generated from both methods incurs costs. The highly corrosive and toxic nature of HF used in Boc chemistry can lead to higher disposal costs compared to the basic waste from Fmoc chemistry. The potential to recycle piperidine in Fmoc chemistry can offer a cost advantage.[]
Benefits:
-
Boc Chemistry:
-
Reduced Aggregation: The repetitive acidic deprotection steps in Boc chemistry can help to disrupt peptide aggregation, which can be a significant issue in the synthesis of long or hydrophobic peptides.[1]
-
Mature Technology: Boc chemistry is a well-established and robust method with a long history of successful application.[]
-
-
Fmoc Chemistry:
-
Milder Conditions: The use of a mild base for deprotection and TFA for final cleavage makes Fmoc chemistry compatible with a wider range of sensitive or modified amino acids.[8][12]
-
Orthogonality: The orthogonal protection scheme simplifies the synthesis of complex peptides and reduces the risk of side reactions.[]
-
Automation Friendliness: The milder conditions and the ability to monitor the deprotection by UV absorbance of the Fmoc adduct make it highly suitable for automated peptide synthesis.[12]
-
Higher Purity: The milder deprotection and cleavage conditions often result in a higher purity of the crude peptide, which can reduce the time and cost of downstream purification.[8]
-
Safety: Avoiding the use of highly toxic HF is a significant safety advantage.[7]
-
Conclusion and Recommendations
The choice between Boc and Fmoc chemistry is highly dependent on the specific requirements of the peptide being synthesized, the available resources, and the desired scale of production.
-
Fmoc chemistry is generally the preferred method for most applications in modern peptide synthesis. Its milder conditions, orthogonality, high yields, and suitability for automation make it a versatile and efficient strategy for a wide range of peptides, including long and complex sequences. The higher initial cost of Fmoc-amino acids is often offset by the higher purity of the final product, reduced purification costs, and avoidance of highly hazardous reagents.
-
Boc chemistry remains a valuable tool for specific applications. It can be advantageous for the synthesis of peptides that are prone to aggregation due to its ability to disrupt secondary structures during the acidic deprotection steps. It is also a well-validated method for large-scale production of certain peptides where the process has been extensively optimized.
For researchers in drug development and discovery, the flexibility and reliability of Fmoc chemistry make it the more strategic choice for exploring a diverse range of peptide candidates. For large-scale manufacturing, a thorough cost-benefit analysis, including reagent costs, waste disposal, and process efficiency, should be conducted to determine the most economical approach for a specific peptide.
References
- 1. peptide.com [peptide.com]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. Comparison of Peptide Synthesis Methods and Techniques [creative-peptides.com]
- 9. chempep.com [chempep.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Boc-Gly-OMe: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of Boc-Gly-OMe, ensuring the protection of laboratory personnel and the environment.
This document provides detailed procedures for the proper disposal of this compound (tert-butoxycarbonyl-glycine methyl ester), a common reagent in peptide synthesis and drug development. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring compliance with environmental regulations. While this compound is not classified as a hazardous substance, proper disposal protocols must be followed to minimize any potential impact.
Key Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below. This information is essential for its safe handling and in determining the appropriate disposal route.
| Property | Value |
| Chemical Formula | C8H15NO4 |
| Molecular Weight | 189.21 g/mol |
| Appearance | Colorless to yellow oily liquid |
| Density | Approximately 1.079 g/mL at 25 °C |
| Boiling Point | 189 - 191 °C |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx) |
Experimental Protocol for Disposal
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound. This process should be conducted in accordance with your institution's Environmental Health and Safety (EHS) department guidelines.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile gloves), when handling this compound.
2. Waste Identification and Segregation:
-
Pure this compound (Liquid): Collect in a designated, properly labeled waste container for non-halogenated organic waste.
-
Contaminated Solids: Any solids (e.g., paper towels, weighing boats) contaminated with this compound should be placed in a separate, clearly labeled container for solid chemical waste.
-
Aqueous Solutions: If this compound is in an aqueous solution, it should be collected in a labeled container for aqueous waste containing organic compounds. Do not mix with organic solvent waste.
3. Container Labeling:
-
All waste containers must be clearly labeled with the full chemical name: "this compound" or "tert-butoxycarbonyl-glycine methyl ester".
-
Indicate the approximate concentration and volume of the waste.
-
Ensure the label is securely attached and legible.
4. Storage of Waste:
-
Store waste containers in a designated, well-ventilated, and cool area, away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
Ensure containers are tightly sealed to prevent leaks or evaporation.
5. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.
-
Follow all institutional procedures for waste manifest and pickup scheduling.
-
Never dispose of this compound down the drain or in the regular trash without explicit approval from your EHS department. Some institutions may permit drain disposal of small quantities of non-hazardous, water-soluble materials after neutralization and with copious amounts of water, but this requires official sanction.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
By following these procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory. Always prioritize consulting your institution's specific safety and disposal protocols.
Comprehensive Safety and Handling Guide for Boc-Gly-OMe
This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of Boc-Gly-OMe (tert-butoxycarbonyl-glycine methyl ester). Adherence to these guidelines is crucial for ensuring a safe laboratory environment for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
While some sources classify this compound as not a hazardous substance, it is imperative to handle it with caution, as with all laboratory chemicals, to minimize any potential risks. The toxicological properties have not been thoroughly investigated. Therefore, a comprehensive PPE strategy is the first line of defense against potential exposure.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specific Requirements | Rationale |
| Eye and Face Protection | Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield is recommended when there is a risk of splashing.[1][2] | Protects against splashes and airborne particles entering the eyes and face. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[1][2][3] | Prevents skin contact with the chemical. |
| Body Protection | A lab coat or chemical-resistant apron and impervious clothing.[1][2][4] | Protects skin and personal clothing from contamination. |
| Foot Protection | Closed-toe shoes.[4] | Standard laboratory practice to protect feet from spills. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator should be used if handling outside of a certified chemical fume hood, or if exposure limits are exceeded.[1][2][5] | Prevents inhalation of dust particles or aerosols. |
Safe Handling and Operational Plan
Proper handling techniques are critical to minimize exposure and maintain the integrity of this compound. All operations involving the handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]
Experimental Protocol for Handling this compound:
-
Preparation: Designate a specific area for handling, preferably within a chemical fume hood.[4] Ensure the work surface is covered with absorbent bench paper.[1] All necessary equipment, such as spatulas, weigh boats, and glassware, should be clean and readily accessible.
-
Weighing and Transfer:
-
Perform all weighing and transfer operations of the solid compound within the chemical fume hood to minimize inhalation risk.[3][4][6]
-
Use the "tare method" for weighing: place a labeled, sealed container on the balance and tare it. Transfer the powder to the container inside the fume hood, then re-weigh the sealed container outside the hood.[3][6]
-
Use appropriate tools to handle the material and avoid creating dust clouds.[1]
-
-
Dissolving: If dissolving the compound, slowly add the solvent to the solid to prevent splashing.[4]
-
Post-Handling: Clean all equipment and the work area thoroughly after handling. Wash hands thoroughly with soap and water.[3][5]
Logical Workflow for Handling this compound
Caption: Workflow for handling powdered this compound.
Storage and Stability
Proper storage is essential to maintain the quality and stability of this compound.
Table 2: Storage Conditions
| Parameter | Recommendation | Rationale |
| Container | Tightly sealed container.[2] | Protects from moisture and atmospheric contaminants. |
| Location | A cool, dry, and well-ventilated area.[2] | Ensures stability of the compound. |
| Temperature | Recommended storage temperature for the pure form is -20°C.[2] | Preserves the integrity of the compound. |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents.[2] | Prevents hazardous reactions. |
Accidental Release and Spill Cleanup
In the event of a spill, prompt and appropriate action is necessary to prevent exposure and contamination.
Spill Cleanup Protocol:
-
Evacuate and Secure: Evacuate non-essential personnel from the area.[1] Remove all sources of ignition.[1]
-
Ventilate: Ensure adequate ventilation.[1]
-
Containment: For solid spills, carefully sweep or scoop the material into a suitable, closed container for disposal, avoiding dust formation.[4][5] For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand) and then collect into a container for disposal.[2]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[2]
-
Disposal: Dispose of all contaminated materials, including cleaning supplies and PPE, as hazardous waste in accordance with local, state, and federal regulations.[2][5]
First-Aid Measures
Table 3: First-Aid Procedures
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[2][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2] |
Disposal Plan
Dispose of unused this compound and any contaminated materials as hazardous chemical waste.
Disposal Workflow
Caption: Disposal workflow for this compound and associated waste.
All disposal activities must comply with local, state, and federal environmental regulations.[2] Contaminated packaging should be triple-rinsed (or equivalent) before being offered for recycling or reconditioning.[1] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
